6-Fluoro-8-(trifluoromethyl)quinoline
Description
Properties
IUPAC Name |
6-fluoro-8-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F4N/c11-7-4-6-2-1-3-15-9(6)8(5-7)10(12,13)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YABAVCVZUGPWSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80674728 | |
| Record name | 6-Fluoro-8-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1065074-24-9 | |
| Record name | 6-Fluoro-8-(trifluoromethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1065074-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-8-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80674728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Fluoro-8-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist
Introduction: The Strategic Importance of Fluorinated Quinolines in Modern Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a broad range of therapeutic applications, from antimalarial to anticancer agents. The strategic incorporation of fluorine and trifluoromethyl substituents onto this privileged core has emerged as a powerful strategy to modulate a molecule's physicochemical and pharmacological properties. The introduction of a fluorine atom at the 6-position and a trifluoromethyl group at the 8-position of the quinoline ring system yields 6-Fluoro-8-(trifluoromethyl)quinoline, a compound of significant interest for contemporary drug discovery programs.
This technical guide provides a comprehensive overview of this compound (CAS Number: 1065074-24-9), detailing its chemical properties, a proposed synthetic methodology, and its potential applications in medicinal chemistry. We will delve into the rationale behind its design, its characterization, and the safety protocols necessary for its handling, providing researchers and drug development professionals with the critical information needed to leverage this promising building block in their scientific endeavors.
Physicochemical Properties and Structural Attributes
The unique arrangement of the fluoro and trifluoromethyl groups on the quinoline core imparts a distinct set of properties to this compound, making it an attractive scaffold for library synthesis and lead optimization.
| Property | Value | Source |
| CAS Number | 1065074-24-9 | [1] |
| Molecular Formula | C₁₀H₅F₄N | [1] |
| Molecular Weight | 215.15 g/mol | [1] |
| Predicted Boiling Point | 240.2 ± 35.0 °C | [1] |
| Predicted Density | 1.392 ± 0.06 g/cm³ | [1] |
The high electronegativity of the fluorine atom and the trifluoromethyl group significantly influences the electron distribution within the quinoline ring system. This can enhance binding affinities to biological targets, improve metabolic stability by blocking potential sites of oxidation, and increase lipophilicity, which can aid in cell membrane permeability. The trifluoromethyl group, in particular, is known for its ability to increase the stability of compounds and can play a critical role in ligand-receptor interactions.[2]
Proposed Synthesis of this compound: A Step-by-Step Protocol
Experimental Workflow Diagram
Caption: A proposed four-step synthetic workflow for this compound.
Detailed Protocol
Step 1: Condensation to Form the Intermediate Enamine
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-Fluoro-2-(trifluoromethyl)aniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.1 eq).
-
Heat the reaction mixture at 120-130°C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. The crude intermediate enamine can be used in the next step without further purification, or it can be purified by recrystallization from ethanol.
Step 2: Thermal Cyclization
-
Add the crude enamine from the previous step to a high-boiling point solvent such as Dowtherm A.
-
Heat the mixture to 240-250°C for 30-60 minutes. This high temperature facilitates the intramolecular cyclization to form the quinoline ring system.
-
Cool the reaction mixture and add hexane to precipitate the product.
-
Collect the solid by filtration, wash with hexane, and dry to obtain ethyl 4-hydroxy-6-fluoro-8-(trifluoromethyl)quinoline-3-carboxylate.
Step 3: Saponification
-
Suspend the ester from the previous step in a mixture of ethanol and aqueous sodium hydroxide solution (10-20%).
-
Reflux the mixture for 1-2 hours until the ester is fully hydrolyzed, which can be monitored by TLC.
-
Cool the reaction mixture and acidify with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry to yield 4-hydroxy-6-fluoro-8-(trifluoromethyl)quinoline-3-carboxylic acid.
Step 4: Decarboxylation
-
Heat the carboxylic acid obtained in the previous step above its melting point (typically in a high-boiling point solvent like diphenyl ether or by direct heating) until the evolution of carbon dioxide ceases.
-
The resulting 4-hydroxy-6-fluoro-8-(trifluoromethyl)quinoline can be purified by recrystallization.
-
To obtain the target compound, the 4-hydroxy group needs to be removed. This can be achieved through a two-step process: chlorination with phosphorus oxychloride (POCl₃) to give 4-chloro-6-fluoro-8-(trifluoromethyl)quinoline, followed by reductive dehalogenation using a catalyst such as palladium on carbon (Pd/C) in the presence of a hydrogen source.
Spectroscopic Characterization: A Predictive Analysis
Detailed experimental spectroscopic data for this compound is not widely published. However, based on the known spectral data of structurally similar fluorinated and trifluoromethylated quinolines, we can predict the key features of its ¹H, ¹³C, and ¹⁹F NMR spectra.
| Nucleus | Predicted Chemical Shift (ppm) | Key Couplings |
| ¹H NMR | Aromatic protons expected in the range of 7.0-9.0 ppm. | J(H,F) and J(H,H) couplings will be observed, leading to complex splitting patterns. |
| ¹³C NMR | Aromatic carbons expected between 110-160 ppm. The CF₃ carbon will appear as a quartet. | J(C,F) couplings will be prominent for carbons near the fluorine and trifluoromethyl groups. |
| ¹⁹F NMR | The fluorine at the 6-position is expected to have a chemical shift around -110 to -120 ppm. The CF₃ group at the 8-position will likely appear around -60 to -70 ppm. | J(F,F) coupling between the 6-F and the 8-CF₃ is unlikely due to the distance. J(F,H) and J(F,C) couplings will be observed. |
Applications in Drug Discovery and Medicinal Chemistry
The unique substitution pattern of this compound positions it as a valuable building block for the synthesis of novel therapeutic agents. The presence of both a fluoro and a trifluoromethyl group can enhance the pharmacological profile of derivative compounds.
-
Anticancer Agents: Quinoline derivatives are known to exhibit anticancer properties through various mechanisms, including the inhibition of tyrosine kinases and topoisomerases. The electron-withdrawing nature of the substituents on this compound could enhance its interaction with the active sites of these enzymes.[1]
-
Antibacterial Agents: The fluoroquinolone class of antibiotics highlights the potential of fluorinated quinolines in combating bacterial infections. Derivatives of this compound could be explored for their efficacy against both Gram-positive and Gram-negative bacteria.[1]
-
Antimalarial and Antiparasitic Drugs: The quinoline core is central to many antimalarial drugs. The introduction of fluorine and trifluoromethyl groups can improve the potency and pharmacokinetic properties of these agents.[3][4]
-
Antifungal Agents: Some fluorinated quinoline derivatives have shown potent antifungal activity. This suggests that compounds derived from this compound could be promising candidates for the development of new antifungal treatments.[1]
Signaling Pathway and Mechanism of Action Diagram
Caption: A hypothesized mechanism of action for anticancer derivatives of this compound.
Safety, Handling, and Storage
As a fluorinated and trifluoromethylated heterocyclic compound, this compound should be handled with care in a laboratory setting. While a specific Material Safety Data Sheet (MSDS) is not available, general precautions for similar compounds should be followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water. Do not eat, drink, or smoke in the laboratory.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically designed molecule with significant potential as a building block in the development of new pharmaceuticals. Its unique combination of a quinoline core with fluoro and trifluoromethyl substituents offers a promising avenue for the discovery of novel agents with enhanced efficacy and favorable pharmacokinetic profiles. This technical guide provides a foundational understanding of its properties, a plausible synthetic route, and its potential applications, serving as a valuable resource for researchers dedicated to advancing the frontiers of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. α‐Trifluoromethylated Quinolines as Safe and Storable PET‐Donor for Radical Polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of 6-Fluoro-8-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorination in Quinoline Scaffolds
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antifungal properties.[1][2] The strategic introduction of fluorine-containing substituents has become a cornerstone of modern drug design, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of lead compounds.[3][4] The incorporation of a fluorine atom and a trifluoromethyl (-CF3) group, as seen in 6-Fluoro-8-(trifluoromethyl)quinoline, can profoundly influence a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity to biological targets.[5][6][7]
The trifluoromethyl group, in particular, is known to enhance metabolic stability by blocking potential sites of oxidation and can significantly increase lipophilicity, which can improve membrane permeability.[6][7] The fluorine atom at the 6-position can alter the electronic distribution of the quinoline ring, impacting its basicity and potential for intermolecular interactions.[4] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights for its application in drug discovery and development.
Molecular Structure and Key Identifiers
This compound is a halogenated derivative of quinoline with the following key identifiers:
| Property | Value | Source |
| Molecular Formula | C10H5F4N | [8] |
| Molecular Weight | 215.15 g/mol | [8] |
| CAS Number | 1065074-24-9 | [8] |
The structural arrangement of the fluorine and trifluoromethyl groups on the quinoline core is depicted below. This specific substitution pattern is anticipated to create a unique electronic and steric profile, influencing the molecule's interactions and overall properties.
Caption: Molecular structure of this compound.
Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| Boiling Point | 240.2 ± 35.0 °C | [8] |
| Density | 1.392 ± 0.06 g/cm³ | [8] |
It is crucial to note that these are in silico predictions and should be confirmed through experimental validation.
Spectroscopic Characterization: A Fingerprint of the Molecule
The structural elucidation of this compound relies on a combination of spectroscopic techniques. While specific spectra for this exact compound are not published, we can infer the expected spectral characteristics based on related fluorinated quinoline derivatives.[9][10][11][12][13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the fluorine and trifluoromethyl groups.
-
¹³C NMR: The carbon NMR spectrum will provide information on all carbon atoms in the molecule. The carbons attached to fluorine and the trifluoromethyl group will exhibit characteristic splitting patterns (C-F coupling).
-
¹⁹F NMR: The fluorine NMR spectrum is a critical tool for characterizing this molecule. It is expected to show two distinct signals: one for the fluorine atom at the 6-position and another for the three equivalent fluorine atoms of the trifluoromethyl group at the 8-position.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula by providing a highly accurate mass measurement.
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands corresponding to the various functional groups and bonds within the molecule, including C-F stretching vibrations and the aromatic C-H and C=C stretching and bending vibrations of the quinoline ring system.
Experimental Workflow for Physicochemical Characterization
The following diagram outlines a typical workflow for the experimental determination of the key physicochemical properties of a novel compound like this compound.
References
- 1. chemijournal.com [chemijournal.com]
- 2. ijfmr.com [ijfmr.com]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]
- 8. This compound | 1065074-24-9 [amp.chemicalbook.com]
- 9. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. beilstein-archives.org [beilstein-archives.org]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Foreword: The Strategic Importance of Fluorinated Quinolines in Modern Drug Discovery
An In-depth Technical Guide to the Synthesis of 6-Fluoro-8-(trifluoromethyl)quinoline
The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous natural products and synthetic pharmaceuticals. Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal pharmacophore. The strategic incorporation of fluorine and trifluoromethyl (-CF3) groups into the quinoline ring system has become a cornerstone of modern medicinal chemistry.[1][2] These modifications can profoundly enhance a molecule's therapeutic profile by modulating its lipophilicity, metabolic stability, membrane permeability, and binding affinity to biological targets.[3][4]
This compound, the subject of this guide, is a compound of significant interest, combining the beneficial electronic properties of a fluorine atom with the metabolic stability and lipophilicity conferred by a trifluoromethyl group.[4] This guide provides a comprehensive overview of the primary synthetic pathways to this target molecule, grounded in established chemical principles and tailored for researchers, scientists, and drug development professionals. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a deep and practical understanding of the synthetic strategies involved.
Part 1: Retrosynthetic Analysis and Strategic Planning
A logical approach to any complex synthesis begins with a retrosynthetic analysis, deconstructing the target molecule into simpler, more accessible precursors. This process illuminates the key bond disconnections and informs the selection of the most efficient forward-synthetic pathways.
For this compound, the most logical disconnection is at the C2-C3 and N1-C8a bonds of the pyridine ring, a strategy common to many classical quinoline syntheses. This approach points to a substituted aniline as the key building block.
Caption: Retrosynthetic analysis of this compound.
This analysis reveals that the core challenge lies in the annulation of the pyridine ring onto a 4-Fluoro-2-(trifluoromethyl)aniline precursor. Therefore, our strategy is twofold:
-
Secure a reliable synthesis for the key 4-Fluoro-2-(trifluoromethyl)aniline intermediate.
-
Select and optimize a robust quinoline-forming reaction to construct the target heterocycle.
Part 2: Synthesis of the Key Precursor: 4-Fluoro-2-(trifluoromethyl)aniline
The availability of the key aniline precursor is paramount. While it may be commercially available from specialty suppliers, an in-house synthesis from more common starting materials is often required. A common and effective route involves the reduction of the corresponding nitro compound.
Caption: Workflow for the synthesis of the key aniline precursor.
Experimental Protocol: Synthesis of 4-Fluoro-2-(trifluoromethyl)aniline
This protocol is a representative procedure based on standard organic transformations.
Step 1: Reduction of 1-Fluoro-4-nitro-2-(trifluoromethyl)benzene
-
Reaction Setup: To a solution of 1-fluoro-4-nitro-2-(trifluoromethyl)benzene (1.0 eq) in ethanol or ethyl acetate in a suitable reaction vessel, add Palladium on carbon (10% Pd, 0.05 eq).
-
Hydrogenation: The vessel is purged with nitrogen and then placed under a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) at room temperature.
-
Expert Insight: Catalytic hydrogenation is chosen for its clean conversion and simple work-up, as the only by-product is water. Alternatives like reduction with SnCl₂ in HCl are also effective but require a more rigorous aqueous work-up to remove tin salts.
-
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up: The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. The Celite pad is washed with the reaction solvent.
-
Isolation: The filtrate is concentrated under reduced pressure to yield 4-fluoro-2-(trifluoromethyl)aniline, which can be used directly or purified further by column chromatography if necessary.
Part 3: Primary Synthesis Pathway: The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a powerful and widely-used method for synthesizing 4-hydroxyquinoline derivatives from anilines.[5][6] The reaction proceeds via condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization.[7]
Caption: Mechanism of the Gould-Jacobs reaction pathway.
Experimental Protocol: Gould-Jacobs Synthesis of 6-Fluoro-4-hydroxy-8-(trifluoromethyl)quinoline
-
Condensation: In a round-bottom flask, combine 4-fluoro-2-(trifluoromethyl)aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq). Heat the mixture at 100-120 °C for 1-2 hours. The progress can be monitored by observing the evolution of ethanol.
-
Trustworthiness Check: This initial condensation can often be performed neat (without solvent). The reaction is driven to completion by the removal of the ethanol by-product.
-
-
Cyclization: To the crude anilidomethylenemalonate intermediate, add a high-boiling inert solvent such as Dowtherm A or diphenyl ether.
-
Heating: Heat the mixture to reflux (approx. 250 °C) and maintain for 30-60 minutes. Monitor the reaction by TLC.
-
Isolation: Cool the reaction mixture to room temperature. The product, ethyl 6-fluoro-4-oxo-8-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate, will often precipitate. Dilute the mixture with hexane or cyclohexane to facilitate further precipitation. Collect the solid by vacuum filtration and wash with hexane.
-
Hydrolysis (Saponification): Suspend the crude ester in a solution of aqueous sodium hydroxide (10-20%). Heat the mixture to reflux until the solid dissolves and the ester is fully hydrolyzed (monitor by TLC).
-
Acidification & Decarboxylation: Cool the solution and acidify with concentrated HCl. The resulting carboxylic acid may precipitate. This intermediate can be heated in the acidic solution or isolated and heated separately (often in the solid state or in a high-boiling solvent) to effect decarboxylation, yielding 6-fluoro-4-hydroxy-8-(trifluoromethyl)quinoline.
-
Purification: The final product can be purified by recrystallization from a suitable solvent like ethanol or isopropanol.
(Note: To obtain the parent this compound from the 4-hydroxy derivative, further chemical modification, such as conversion to a 4-chloro intermediate followed by reductive dehalogenation, is required.)
Part 4: Alternative Synthetic Pathways
While the Gould-Jacobs reaction is a robust choice, other classical methods can also be adapted for the synthesis of this compound. The choice of pathway often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
A. The Combes Quinoline Synthesis
The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[9][10] For this target, it would again utilize 4-fluoro-2-(trifluoromethyl)aniline, reacting it with a β-diketone like acetylacetone in the presence of a strong acid catalyst such as concentrated sulfuric acid or polyphosphoric acid (PPA).[9][11]
-
Mechanism: The reaction proceeds through the formation of an enamine intermediate, which then undergoes an acid-catalyzed electrophilic cyclization onto the aromatic ring, followed by dehydration to yield the quinoline product.[10][12]
-
Causality & Field Insights: A primary consideration in the Combes synthesis is regioselectivity, especially with unsymmetrical anilines or diketones.[9] The strong electron-withdrawing nature of the -CF3 group at the ortho position of the aniline deactivates the ring, potentially requiring harsh conditions for the cyclization step. Steric hindrance from the ortho -CF3 group can also influence the rate and success of the annulation.[9]
B. The Friedländer Annulation
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, such as a ketone or ester.[13][14]
-
Required Precursors: This route would necessitate the synthesis of a more complex starting material: 2-amino-5-fluoro-3-(trifluoromethyl)benzaldehyde or a corresponding ketone.
-
Advantages: The Friedländer reaction can be catalyzed by either acid or base and often proceeds under milder conditions than the high-temperature Gould-Jacobs cyclization.[13][15] Modern variations use catalysts like ceric ammonium nitrate or iodine, sometimes under solvent-free conditions, enhancing its practicality.[15][16][17]
-
Limitations: The primary drawback for this specific target is the synthetic accessibility of the required 2-aminoaryl carbonyl precursor, which is generally less available than the corresponding aniline used in the Gould-Jacobs or Combes methods.
Part 5: Data Summary and Pathway Comparison
| Synthesis Pathway | Key Precursors | Typical Conditions | Advantages | Challenges & Considerations |
| Gould-Jacobs Reaction | 4-Fluoro-2-(trifluoromethyl)aniline, Diethyl ethoxymethylenemalonate | High Temperature (>250 °C), Inert high-boiling solvent (e.g., Dowtherm A)[7][8] | Reliable, well-established, good for 4-hydroxyquinolines.[5] | Harsh thermal conditions, requires subsequent deoxygenation for parent quinoline. |
| Combes Synthesis | 4-Fluoro-2-(trifluoromethyl)aniline, β-Diketone (e.g., Acetylacetone) | Strong acid catalyst (H₂SO₄, PPA)[9] | Direct formation of substituted quinolines. | Potential regioselectivity issues, harsh acidic conditions.[9] |
| Friedländer Annulation | 2-Amino-5-fluoro-3-(trifluoromethyl)benzaldehyde, α-Methylene carbonyl compound | Acid or base catalysis, potentially milder conditions.[13][14] | Convergent, can build complexity quickly.[17] | Accessibility of the required 2-aminoaryl carbonyl precursor is low. |
Conclusion
The synthesis of this compound is most practically approached through well-established quinoline annulation methodologies, with the Gould-Jacobs reaction representing a particularly robust and reliable pathway. The critical factor for success is the synthesis or procurement of the key intermediate, 4-fluoro-2-(trifluoromethyl)aniline. By understanding the mechanisms and the rationale behind the specific reaction conditions for each pathway—from the necessity of high-boiling solvents in the Gould-Jacobs cyclization to the management of regioselectivity in the Combes synthesis—researchers can make informed decisions to efficiently access this valuable fluorinated heterocyclic scaffold for applications in drug discovery and materials science.
References
- 1. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. nbinno.com [nbinno.com]
- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 6. Gould-Jacobs Reaction [drugfuture.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 10. Organic Name Reaction With Their Respective Mechanism | PPTX [slideshare.net]
- 11. iipseries.org [iipseries.org]
- 12. youtube.com [youtube.com]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 15. Friedlaender Synthesis [organic-chemistry.org]
- 16. Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Spectroscopic Profile of 6-Fluoro-8-(trifluoromethyl)quinoline: A Technical Guide for Researchers
Introduction: The Significance of Fluorinated Quinolines in Modern Chemistry
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of biologically active and functionally important molecules.[1] The strategic introduction of fluorine-containing substituents, such as a fluoro or trifluoromethyl group, can profoundly alter the physicochemical and biological properties of the parent molecule.[2] Fluorination is known to enhance metabolic stability, improve binding affinity to target proteins, and modulate electronic properties, making it a pivotal strategy in drug discovery and the development of advanced materials.[2] This guide provides a comprehensive technical overview of the spectroscopic data for 6-Fluoro-8-(trifluoromethyl)quinoline, a molecule of significant interest due to its unique substitution pattern. While a complete experimental dataset for this specific molecule is not publicly available, this guide synthesizes data from closely related, structurally analogous compounds to provide a robust and predictive spectroscopic profile. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of fluorinated quinolines.
Molecular Structure and Predicted Spectroscopic Overview
This compound possesses a rigid, bicyclic aromatic system with two distinct fluorine environments. The electron-withdrawing nature of both the fluorine atom at the 6-position and the trifluoromethyl group at the 8-position significantly influences the electronic distribution within the quinoline ring, which is reflected in its spectroscopic characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are critical for confirming its identity and purity.
¹⁹F NMR Spectroscopy: Probing the Fluorine Environments
¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[3] The spectrum of this compound is predicted to show two distinct signals corresponding to the two different fluorine environments.
Predicted ¹⁹F NMR Data:
| Substituent | Predicted Chemical Shift (δ) ppm | Multiplicity |
| 8-CF₃ | -60 to -64 | Singlet |
| 6-F | -105 to -115 | Multiplet |
The trifluoromethyl (CF₃) group is expected to appear as a singlet in the range of -60 to -64 ppm, referenced to CFCl₃. This prediction is based on data from analogous compounds, such as 6-amino-4-(trifluoromethyl)quinolines, which show a CF₃ signal at approximately -61.70 ppm, and other 8-trifluoromethyl quinoline derivatives with signals around -58.7 ppm.[4][5] The fluorine atom at the 6-position is anticipated to resonate as a multiplet between -105 and -115 ppm, consistent with typical chemical shifts for monofluorinated aromatic rings.[6]
¹H NMR Spectroscopy: Unraveling the Proton Skeleton
The ¹H NMR spectrum will provide detailed information about the protons on the quinoline ring system. The electron-withdrawing effects of the fluorine and trifluoromethyl groups will deshield the aromatic protons, causing them to appear at relatively high chemical shifts.
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (δ) ppm | Multiplicity | Predicted Coupling Constants (J) Hz |
| H-2 | 8.8 - 9.0 | dd | J = 4.2, 1.8 |
| H-3 | 7.4 - 7.6 | dd | J = 8.4, 4.2 |
| H-4 | 8.1 - 8.3 | d | J = 8.4 |
| H-5 | 7.8 - 8.0 | dd | J = 9.0, 2.5 |
| H-7 | 7.6 - 7.8 | d | J = 9.0 |
Note: The numbering of the quinoline ring follows IUPAC nomenclature.
The protons on the pyridine ring (H-2, H-3, H-4) and the benzene ring (H-5, H-7) will exhibit characteristic splitting patterns due to spin-spin coupling with neighboring protons. The exact chemical shifts are influenced by the combined electronic effects of the substituents.
¹³C NMR Spectroscopy: Mapping the Carbon Framework
The ¹³C NMR spectrum will reveal the chemical environment of each carbon atom in the molecule. The carbons directly attached to fluorine (C-6 and the CF₃ carbon) will show characteristic splitting due to C-F coupling.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ) ppm | Predicted C-F Coupling (J) Hz |
| C-2 | ~150 | - |
| C-3 | ~122 | - |
| C-4 | ~136 | - |
| C-4a | ~128 | - |
| C-5 | ~125 | Small |
| C-6 | ~158 | Large (¹JCF ≈ 250 Hz) |
| C-7 | ~120 | Small |
| C-8 | ~130 | Small (²JCCF ≈ 35 Hz) |
| C-8a | ~148 | - |
| CF₃ | ~124 | Large (¹JCF ≈ 275 Hz) |
The carbon of the trifluoromethyl group is expected to appear as a quartet with a large one-bond C-F coupling constant (¹JCF) of approximately 275 Hz.[4] Similarly, the C-6 carbon will be split into a doublet with a large ¹JCF of around 250 Hz. The C-8 carbon, being two bonds away from the CF₃ group, will likely show a smaller quartet coupling (²JCCF).[4]
Experimental Protocol for NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.
Caption: Standard workflow for NMR data acquisition and processing.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula with high accuracy.
Predicted Mass Spectrometry Data:
| Technique | Ionization Mode | Predicted m/z |
| HRMS | ESI+ | [M+H]⁺ = 216.0436 |
The exact mass of this compound (C₁₀H₅F₄N) is 215.0358. In positive-ion electrospray ionization (ESI+), the protonated molecule ([M+H]⁺) would be observed at an m/z of 216.0436.
Experimental Protocol for HRMS Data Acquisition
Caption: Workflow for high-resolution mass spectrometry analysis.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type |
| 3100 - 3000 | Aromatic C-H stretch |
| 1620 - 1580 | C=N stretch (quinoline ring) |
| 1590 - 1450 | C=C stretch (aromatic rings) |
| 1350 - 1100 | C-F stretch (strong) |
| 900 - 675 | Aromatic C-H bend (out-of-plane) |
The IR spectrum will be characterized by strong absorption bands corresponding to the C-F stretching vibrations of both the fluoro and trifluoromethyl groups.[7] Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the characteristic C=C and C=N stretching vibrations of the quinoline ring will appear in the 1620-1450 cm⁻¹ region.[8]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The quinoline system exhibits characteristic π → π* and n → π* transitions.
Predicted UV-Vis Absorption Maxima:
| Solvent | Predicted λ_max (nm) | Electronic Transition |
| Methanol or Ethanol | ~280 and ~330 | π → π |
| ~350 | n → π |
The UV-Vis spectrum of this compound in a polar solvent like methanol is expected to show strong absorption bands in the UV region, corresponding to π → π* transitions within the aromatic system.[9][10] A weaker absorption band at a longer wavelength, corresponding to the n → π* transition of the nitrogen lone pair, may also be observed.[9]
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic profile of this compound based on established principles and data from closely related compounds. The provided tables of predicted chemical shifts, absorption maxima, and vibrational frequencies, along with the standardized experimental protocols, offer a solid foundation for researchers working with this and similar fluorinated quinoline derivatives. As experimental data for this specific molecule becomes available, this guide can serve as a valuable reference for comparison and further structural verification. The continued exploration of such fluorinated scaffolds is anticipated to yield novel compounds with significant potential in various scientific and technological fields.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 19Flourine NMR [chem.ch.huji.ac.il]
- 4. beilstein-archives.org [beilstein-archives.org]
- 5. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]
- 9. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]
- 10. Fluorescent Quinoline-Based Supramolecular Gel for Selective and Ratiometric Sensing Zinc Ion with Multi-Modes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹⁹F NMR of 6-Fluoro-8-(trifluoromethyl)quinoline
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy of 6-Fluoro-8-(trifluoromethyl)quinoline. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, predictive analysis, experimental protocols, and advanced spectroscopic techniques required for the complete structural elucidation of this complex fluorinated heterocyclic compound. By integrating foundational principles with practical, field-proven insights, this guide serves as an essential resource for accurately interpreting the nuanced NMR spectra of polysubstituted quinoline systems.
Introduction: The Spectroscopic Challenge of Fluorinated Quinolines
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of fluorine-containing substituents, such as the fluoro (-F) and trifluoromethyl (-CF₃) groups, can profoundly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. This compound is a prime example of such a scaffold, presenting a unique and informative challenge for structural characterization by NMR spectroscopy.
The presence of two distinct fluorine environments necessitates a dual-pronged approach, leveraging both ¹H and ¹⁹F NMR. ¹⁹F NMR is a particularly powerful tool due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, which provides excellent sensitivity and a wide chemical shift dispersion, making it highly sensitive to the local electronic environment.[1][2] This guide will systematically deconstruct the expected ¹H and ¹⁹F NMR spectra of the title compound, explain the rationale behind spectral patterns, and provide robust protocols for data acquisition and interpretation.
Foundational Principles: Understanding the Influence of Fluorine
A precise interpretation of the NMR spectra for this compound hinges on understanding how its powerful electron-withdrawing substituents influence the magnetic environment of the quinoline core.
-
¹H NMR Spectroscopy: The aromatic protons are significantly affected by the electronegativity of the nitrogen atom and the two fluorine-containing groups. These groups withdraw electron density from the aromatic rings, generally "deshielding" the protons and shifting their resonances downfield (to higher ppm values).[3] Furthermore, the spin-active ¹⁹F nucleus (I=½) couples with nearby protons through bonds, leading to characteristic splitting patterns that are crucial for assignment. These JHF couplings can occur over several bonds, adding a layer of complexity to the spectrum.[4]
-
¹⁹F NMR Spectroscopy: The ¹⁹F nucleus is exceptionally sensitive to its environment, resulting in a chemical shift range that is much wider than for ¹H NMR.[5][6] This high sensitivity allows for the clear resolution of non-equivalent fluorine atoms.[7] The chemical shift of the C6-F and C8-CF₃ groups will be distinct and diagnostic. The trifluoromethyl group typically appears as a singlet around -60 to -70 ppm relative to CFCl₃, while the chemical shift of an aryl fluoride is highly dependent on the substitution pattern.[8][9][10]
Predictive Spectral Analysis of this compound
To facilitate discussion, the standard IUPAC numbering for the quinoline ring is used.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to show five distinct signals in the aromatic region, each corresponding to the protons H-2, H-3, H-4, H-5, and H-7. The deshielding effects of the heterocyclic nitrogen and the electron-withdrawing substituents will cause all signals to appear at relatively high chemical shifts.
| Proton | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constants (J) in Hz | Rationale |
| H-2 | 8.9 - 9.1 | Doublet of doublets (dd) | ³JH2-H3 ≈ 4-5, ⁴JH2-H4 ≈ 1-2 | Deshielded by adjacent nitrogen. Coupled to H-3 and a smaller long-range coupling to H-4. |
| H-3 | 7.4 - 7.6 | Doublet of doublets (dd) | ³JH3-H2 ≈ 4-5, ³JH3-H4 ≈ 8-9 | Coupled to both vicinal protons H-2 and H-4. |
| H-4 | 8.2 - 8.4 | Doublet of doublets (dd) | ³JH4-H3 ≈ 8-9, ⁴JH4-H2 ≈ 1-2 | Deshielded by nitrogen's electronic influence. Coupled to H-3 and a smaller long-range coupling to H-2. |
| H-5 | 7.8 - 8.0 | Doublet of doublets (dd) | ³JH5-F6 ≈ 8-10, ⁴JH5-H7 ≈ 2-3 | Deshielded by the CF₃ group's influence. Split into a doublet by the ortho fluorine (³JHF) and further split by a smaller coupling to H-7 (⁴JHH). |
| H-7 | 7.9 - 8.1 | Doublet of quartets (dq) | ⁴JH7-F6 ≈ 5-7, ⁴JH7-CF3 ≈ 2-3 | Split into a doublet by the meta fluorine (⁴JHF) and each of those lines is split into a quartet by the three equivalent fluorine atoms of the CF₃ group (⁴JHF). |
Note: These are estimated values. Actual chemical shifts and coupling constants can be influenced by the solvent and sample concentration. Quinolines are known to exhibit concentration-dependent chemical shifts due to π-π stacking interactions.[3][11]
Predicted ¹⁹F NMR Spectrum
The ¹⁹F NMR spectrum is expected to be simpler, showing two distinct signals corresponding to the two different fluorine environments.
| Fluorine Group | Predicted δ (ppm) | Predicted Multiplicity | Coupling Constants (J) in Hz | Rationale |
| C6-F | -105 to -115 | Doublet of doublets (dd) | ³JF6-H5 ≈ 8-10, ⁴JF6-H7 ≈ 5-7 | The chemical shift is typical for a fluorine atom on a substituted benzene ring.[9] It will be split by the ortho proton H-5 and the meta proton H-7. |
| C8-CF₃ | -58 to -64 | Doublet (d) | ⁴JCF3-H7 ≈ 2-3 | The trifluoromethyl group resonance is characteristic.[8][10] It will appear as a narrow multiplet (quartet in a fully resolved ¹H coupled spectrum, but often observed as a doublet or triplet due to coupling with H-7). In a proton-decoupled ¹⁹F spectrum, this would be a singlet. |
Experimental Design and Protocols
Acquiring high-quality, interpretable NMR data requires careful attention to experimental setup and parameter optimization.
Sample Preparation Workflow
The following workflow ensures a properly prepared sample for analysis.
References
- 1. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biophysics.org [biophysics.org]
- 3. benchchem.com [benchchem.com]
- 4. University of Ottawa NMR Facility Blog: PSYCHE to Evaluate 1H-19F Coupling Constants [u-of-o-nmr-facility.blogspot.com]
- 5. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jeolusa.com [jeolusa.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. colorado.edu [colorado.edu]
- 10. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]
- 11. repository.uncw.edu [repository.uncw.edu]
The Multifaceted Biological Activities of Fluorinated Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Quinoline Scaffold and the Transformative Power of Fluorine
The quinoline scaffold, a bicyclic aromatic heterocycle, represents a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1] From the historical significance of quinine in combating malaria to the widespread use of fluoroquinolone antibiotics, quinoline derivatives have consistently proven to be a rich source of drug discovery leads. The strategic incorporation of fluorine atoms into the quinoline ring system has emerged as a powerful tool to modulate the physicochemical and pharmacological properties of these molecules, often leading to enhanced efficacy, improved metabolic stability, and novel mechanisms of action.[2] This technical guide provides an in-depth exploration of the diverse biological activities of fluorinated quinoline derivatives, with a focus on their anticancer, antimicrobial, antiviral, and antimalarial properties. We will delve into the molecular mechanisms underpinning these activities, discuss key structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for their evaluation.
I. Anticancer Activity: Targeting the Hallmarks of Malignancy
Fluorinated quinoline derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.[1][3] Their mechanisms of action are diverse and often multifaceted, making them a compelling class of compounds for oncology research.
Mechanism of Action
The anticancer effects of fluorinated quinolines are often attributed to their ability to interfere with fundamental cellular processes. A primary mechanism is the inhibition of DNA topoisomerases , enzymes crucial for DNA replication and repair.[4][5] By stabilizing the enzyme-DNA complex, these compounds lead to DNA strand breaks and ultimately trigger apoptotic cell death.[4][6]
Furthermore, many fluorinated quinoline derivatives act as kinase inhibitors .[3] They can target various protein kinases involved in cancer cell signaling pathways, such as those responsible for cell growth, proliferation, and survival. By blocking the activity of these kinases, they can effectively halt tumor progression.
Induction of apoptosis , or programmed cell death, is another key mechanism.[6][7] Fluorinated quinolines can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. This can involve the upregulation of pro-apoptotic proteins like Bax and the activation of caspases, the executioner enzymes of apoptosis.[8]
Finally, these compounds have been shown to induce cell cycle arrest , preventing cancer cells from progressing through the different phases of the cell cycle (G0/G1, S, and G2/M).[7][9][10] This disruption of the normal cell cycle machinery ultimately inhibits tumor growth.[8][11]
Structure-Activity Relationship (SAR)
The anticancer activity of fluorinated quinoline derivatives is highly dependent on the position and nature of substituents on the quinoline ring.
-
Fluorine Substitution: The position of the fluorine atom significantly influences activity. For instance, fluorine at the C-6 and C-8 positions has been shown to enhance cytotoxic effects.[4]
-
Substituents at C-2 and C-4: The introduction of various aryl or heterocyclic moieties at the C-2 and C-4 positions can dramatically impact anticancer potency.[1] For example, 2,4-disubstituted quinolines have shown excellent results as growth inhibitors.[1]
-
Side Chains: The nature of the side chain at different positions can influence the mechanism of action, bioavailability, and target specificity of the compounds.
Experimental Protocols for Evaluating Anticancer Activity
A systematic approach to evaluating the anticancer potential of novel fluorinated quinoline derivatives involves a series of in vitro assays.[12][13][14][15][16]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18][19][20]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.[18]
Step-by-Step Protocol: [19]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the fluorinated quinoline derivative and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
This assay is used to quantify the number of cells undergoing apoptosis.[21][22][23][24][25]
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled and used to detect these apoptotic cells. Propidium iodide (PI), a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, is used to identify necrotic or late apoptotic cells.[21][22]
Step-by-Step Protocol: [23]
-
Cell Treatment: Treat cells with the fluorinated quinoline derivative for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Data Analysis:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
This method is used to determine the distribution of cells in the different phases of the cell cycle.[26][27][28][29]
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in the cell. Therefore, cells in the G2/M phase (with twice the DNA content) will have approximately twice the fluorescence intensity of cells in the G0/G1 phase. Cells in the S phase will have an intermediate fluorescence intensity.
Step-by-Step Protocol: [29]
-
Cell Treatment and Harvesting: Treat cells with the compound and harvest them.
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Washing: Wash the cells with PBS.
-
RNase Treatment: Treat the cells with RNase to remove any RNA that might interfere with the PI staining.
-
PI Staining: Stain the cells with a PI solution.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Data Analysis: A histogram of fluorescence intensity versus cell count is generated. The peaks corresponding to the G0/G1, S, and G2/M phases are quantified to determine the percentage of cells in each phase.
Table 1: Representative Anticancer Activity of Fluorinated Quinoline Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Fluoroquinolones | T-24 (Bladder) | 1.69 - 3.36 | Topoisomerase II inhibition, Apoptosis induction, Cell cycle arrest | [6] |
| Ciprofloxacin Derivatives | SR-leukaemia | - | Growth inhibition | [30] |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | MCF-7 (Breast) | - | 82.9% growth reduction | [7] |
Diagram 1: General Workflow for In Vitro Anticancer Activity Screening
Caption: A streamlined workflow for the in vitro evaluation of anticancer fluorinated quinoline derivatives.
II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
The discovery of fluoroquinolones revolutionized the treatment of bacterial infections. These fluorinated quinoline derivatives exhibit potent, broad-spectrum antibacterial activity.[1] More recently, the antifungal potential of fluorinated quinolines has also gained significant attention.[2][31][32][33][34]
Mechanism of Action
Antibacterial: Fluoroquinolones primarily exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV .[30]
-
DNA gyrase is crucial for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription.
-
Topoisomerase IV is involved in the decatenation of daughter chromosomes following DNA replication. Inhibition of these enzymes leads to the disruption of DNA synthesis and repair, ultimately causing bacterial cell death.[30]
Antifungal: The antifungal mechanisms of fluorinated quinolines are still being elucidated but are thought to involve multiple targets. Some derivatives have been shown to disrupt the fungal cell membrane, leading to increased permeability and leakage of cellular contents.[32] Others may interfere with key metabolic pathways or induce oxidative stress within the fungal cell.[33]
Structure-Activity Relationship (SAR)
Antibacterial:
-
Fluorine at C-6: The presence of a fluorine atom at the C-6 position is critical for potent antibacterial activity and broadens the spectrum of activity.[1]
-
Substituent at C-7: A piperazine ring or other nitrogen-containing heterocycles at the C-7 position generally enhances activity against Gram-negative bacteria.[1]
-
Substituent at N-1: An ethyl or cyclopropyl group at the N-1 position is often optimal for antibacterial potency.[1]
Antifungal:
-
The SAR for antifungal activity is less well-defined than for antibacterial activity. However, substitutions at various positions on the quinoline ring, including C-2, C-4, and C-8, have been shown to influence antifungal potency and spectrum.[2][34]
Experimental Protocol for Evaluating Antifungal Activity
The broth microdilution method is a standardized technique for determining the minimum inhibitory concentration (MIC) of an antifungal agent.[3][35][36][37][38]
Principle: The antifungal compound is serially diluted in a liquid growth medium in a 96-well microplate. A standardized inoculum of the fungal strain is then added to each well. The MIC is the lowest concentration of the compound that inhibits visible fungal growth after a specified incubation period.[35]
Step-by-Step Protocol (based on CLSI M27-A3 guidelines with modifications): [35]
-
Fungal Strain Preparation: Grow the fungal strain on an appropriate agar medium. Prepare a standardized inoculum suspension in sterile saline or water, adjusting the turbidity to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial two-fold dilutions of the fluorinated quinoline derivative in the test medium (e.g., RPMI-1640) in a 96-well plate.
-
Inoculation: Add the standardized fungal inoculum to each well.
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: Visually inspect the wells for fungal growth (turbidity). The MIC is the lowest concentration of the compound in which there is no visible growth.
Data Analysis: The MIC value provides a quantitative measure of the antifungal activity of the compound.
Table 2: Representative Antimicrobial Activity of Fluorinated Quinoline Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Mechanism of Action | Reference |
| Fluoroquinolones | Escherichia coli | Varies | DNA gyrase/Topoisomerase IV inhibition | [30] |
| Fluoroquinolones | Staphylococcus aureus | Varies | DNA gyrase/Topoisomerase IV inhibition | [30] |
| Fluorinated Quinoline Analogs | Sclerotinia sclerotiorum | >80% inhibition at 50 µg/mL | Not specified | [2] |
| Quinoline Derivatives | Candida albicans | 25-50 | Not specified | [34] |
Diagram 2: Mechanism of Action of Fluoroquinolones
Caption: Fluoroquinolones inhibit bacterial DNA gyrase and topoisomerase IV, leading to cell death.
III. Antiviral and Antimalarial Activities: Expanding the Therapeutic Landscape
Beyond their well-established anticancer and antimicrobial properties, fluorinated quinoline derivatives are also being investigated for their potential as antiviral and antimalarial agents.
Antiviral Activity
Quinoline-based compounds have shown activity against a range of viruses, including influenza virus, human immunodeficiency virus (HIV), and Zika virus. The introduction of fluorine can enhance this activity. The mechanisms of antiviral action are diverse and can involve targeting either viral or host cell factors. Some compounds inhibit viral entry into host cells, while others interfere with viral replication by targeting viral enzymes such as polymerases or proteases.
Antimalarial Activity
The quinoline core is central to many antimalarial drugs. Fluorination of the quinoline scaffold can lead to compounds with improved activity against drug-resistant strains of Plasmodium falciparum, the deadliest species of malaria parasite. The primary mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin formation in the parasite's food vacuole. This leads to the accumulation of toxic heme, which kills the parasite. Structure-activity relationship studies have shown that modifications at various positions of the quinoline ring, including the incorporation of fluorine, can significantly impact antimalarial potency.[39][40][41]
Experimental Protocols for Evaluation
This assay is a standard method for determining the antiviral activity of a compound.
Principle: A confluent monolayer of host cells is infected with a virus in the presence of varying concentrations of the test compound. The cells are then overlaid with a semi-solid medium that restricts the spread of the virus, resulting in the formation of localized areas of cell death or "plaques." The number of plaques is counted, and the reduction in plaque formation in the presence of the compound is a measure of its antiviral activity.
The ability to culture the asexual erythrocytic stages of P. falciparum in vitro has been instrumental in antimalarial drug discovery.[42][43][44][45][46]
Principle: The parasite is maintained in continuous culture in human red blood cells. The susceptibility of the parasite to a test compound is determined by measuring the inhibition of parasite growth, often using a DNA-intercalating dye or a parasite-specific lactate dehydrogenase (pLDH) assay.
Step-by-Step Protocol (General Overview): [42][43]
-
Parasite Culture: Maintain a continuous culture of P. falciparum in human erythrocytes in a complete culture medium.
-
Drug Dilution: Prepare serial dilutions of the fluorinated quinoline derivative in a 96-well plate.
-
Infection: Add parasitized red blood cells to each well.
-
Incubation: Incubate the plate under appropriate conditions (low oxygen, 5% CO2, 37°C) for 48-72 hours.
-
Growth Inhibition Assessment: Quantify parasite growth using a suitable method (e.g., SYBR Green I fluorescence assay).
Data Analysis: The IC50 value is calculated to determine the potency of the compound.
Conclusion: A Privileged Scaffold with a Bright Future
Fluorinated quinoline derivatives represent a remarkably versatile and promising class of compounds in drug discovery. Their diverse biological activities, spanning from anticancer and antimicrobial to antiviral and antimalarial, underscore the power of the quinoline scaffold and the strategic use of fluorine to fine-tune pharmacological properties. The in-depth understanding of their mechanisms of action, guided by robust structure-activity relationship studies and validated by the rigorous experimental protocols outlined in this guide, will undoubtedly continue to fuel the development of novel and effective therapeutic agents for a wide range of human diseases. As our knowledge of the intricate molecular targets of these compounds expands, so too will the opportunities to design next-generation fluorinated quinolines with enhanced potency, selectivity, and safety profiles.
References
- 1. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Towards anticancer fluoroquinolones: A review article - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]
- 7. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA intercalative 4-butylaminopyrimido[4',5':4,5]thieno(2,3-b)quinoline induces cell cycle arrest and apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. noblelifesci.com [noblelifesci.com]
- 14. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchhub.com [researchhub.com]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. atcc.org [atcc.org]
- 20. broadpharm.com [broadpharm.com]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. bio-protocol.org [bio-protocol.org]
- 24. Apoptosis Protocols | USF Health [health.usf.edu]
- 25. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 26. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. bio-protocol.org [bio-protocol.org]
- 28. assaygenie.com [assaygenie.com]
- 29. wp.uthscsa.edu [wp.uthscsa.edu]
- 30. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Optimization and antifungal activity of quinoline derivatives linked to chalcone moiety combined with FLC against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 37. m.youtube.com [m.youtube.com]
- 38. Video: Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds [jove.com]
- 39. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 40. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 41. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 42. journals.asm.org [journals.asm.org]
- 43. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]
- 44. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]
- 45. <i>In vitro</i> tests for drug resistance in <i>Plasmodium falciparum</i> - Indian Journal of Medical Research [ijmr.org.in]
- 46. In vitro study of drug sensitivity of Plasmodium falciparum: evaluation of a new semi-micro test. | Semantic Scholar [semanticscholar.org]
An In-Silico Technical Guide to the Physicochemical and Pharmacokinetic Properties of 6-Fluoro-8-(trifluoromethyl)quinoline
Abstract
In the landscape of modern drug discovery, the early-stage assessment of a compound's viability is paramount to mitigating the high attrition rates and costs associated with pharmaceutical research and development.[1][2][3] In silico computational methods provide a rapid, cost-effective, and powerful avenue for predicting the physicochemical and pharmacokinetic profiles of novel chemical entities before their synthesis.[1][4][5] This guide presents a comprehensive, in-depth technical framework for the computational prediction of key properties of 6-Fluoro-8-(trifluoromethyl)quinoline, a heterocyclic scaffold of significant interest due to the diverse pharmacological activities exhibited by quinoline derivatives.[6][7][8][9] We will explore a multi-tiered computational approach, beginning with quantum mechanics for the elucidation of fundamental electronic properties, followed by molecular dynamics to understand its behavior in a biological environment, and culminating in the prediction of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. This document is intended for researchers, chemists, and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step workflows for a robust computational evaluation.
Introduction: The Rationale for In Silico Profiling
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide spectrum of biological activities.[8][10] The introduction of fluorine and trifluoromethyl groups, as seen in this compound, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity, making such compounds particularly attractive for drug design.[9] However, these same substitutions can also introduce liabilities. Therefore, a priori knowledge of a compound's properties is invaluable.
Computer-Aided Drug Design (CADD) has become an indispensable tool in the drug discovery pipeline.[2] By simulating molecular behavior and properties, we can prioritize high-potential candidates, identify potential flaws early, and guide synthetic efforts more efficiently.[1][4][11] This guide focuses on establishing a rigorous in silico workflow to generate a comprehensive profile for this compound.
Molecular Structure Preparation and Optimization
The foundation of any accurate in silico prediction is a high-quality, energetically favorable 3D molecular structure. The process begins with obtaining the 2D structure of this compound, which has a molecular formula of C10H5F4N and a molecular weight of 215.15 g/mol .
Protocol 1: 3D Structure Generation and Energy Minimization
-
2D to 3D Conversion : Using a molecular editor (e.g., MarvinSketch, ChemDraw), draw the 2D structure of this compound and convert it to a 3D structure.
-
Initial Energy Minimization : Perform an initial "clean-up" of the geometry using a molecular mechanics force field, such as MMFF94. This step resolves any unrealistic bond lengths or angles.
-
Quantum Mechanical Optimization : For a more accurate geometry, a higher level of theory is required. It is advisable to perform a geometry optimization using a quantum mechanics (QM) method. Density Functional Theory (DFT) is a popular choice due to its balance of accuracy and computational cost.[12][13]
-
Method : DFT, using a functional like B3LYP.
-
Basis Set : A Pople-style basis set such as 6-31G(d) is a common starting point for organic molecules.
-
Rationale : This QM-level optimization provides a more accurate representation of the molecule's electronic structure and geometry, which is crucial for subsequent property calculations.
-
Quantum Mechanical Predictions: Electronic Properties
QM calculations allow us to probe the electronic landscape of a molecule, providing insights into its reactivity, stability, and intermolecular interactions.[12][13][14] These methods are essential for understanding aspects that classical molecular mechanics cannot describe.[13][15]
Key Electronic Properties and Their Significance
-
HOMO-LUMO Gap : The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the chemical reactivity and kinetic stability of the molecule. A larger gap suggests higher stability.
-
Molecular Electrostatic Potential (MEP) : The MEP map visualizes the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is critical for predicting non-covalent interactions with biological targets.
-
Dipole Moment : This quantifies the overall polarity of the molecule, which influences its solubility and ability to cross lipid membranes.
Protocol 2: DFT Single-Point Energy Calculation
-
Input : Use the optimized geometry from Protocol 1.
-
Software : Utilize a QM software package such as Gaussian, ORCA, or GAMESS.
-
Calculation Type : Perform a single-point energy calculation.
-
Method : DFT with the B3LYP functional and the 6-311+G(d,p) basis set for higher accuracy in electronic properties.
-
Output Analysis :
-
Extract HOMO and LUMO energy values to calculate the energy gap.
-
Generate the MEP map.
-
Record the calculated dipole moment.
-
Molecular Dynamics Simulations: Behavior in a Biological Context
While QM provides a static picture, Molecular Dynamics (MD) simulations allow us to observe the molecule's behavior over time in a simulated biological environment, typically water.[1][16][17] This is crucial for assessing properties like solubility and conformational flexibility.
Protocol 3: Solvation and MD Simulation
-
System Setup :
-
Force Field Assignment : Apply a suitable molecular mechanics force field (e.g., GAFF2 for small molecules) to describe the interatomic interactions.
-
Simulation Steps :
-
Energy Minimization : Minimize the energy of the entire system (solute and solvent) to remove steric clashes.
-
Equilibration : Gradually heat the system to the target temperature (e.g., 310 K for human body temperature) and then equilibrate the pressure. This is typically done in two phases: NVT (constant Number of particles, Volume, and Temperature) followed by NPT (constant Number of particles, Pressure, and Temperature).
-
Production Run : Run the simulation for a sufficient length of time (e.g., 50-100 nanoseconds) to sample the conformational space and calculate properties.[15]
-
-
Analysis :
-
Radial Distribution Function (RDF) : Calculate the RDF between the solute and water molecules to understand the solvation shell structure.
-
Root Mean Square Deviation (RMSD) : Analyze the RMSD of the solute to assess its conformational stability.
-
ADMET Predictions: Profiling for Drug-Likeness
A promising drug candidate must not only be active against its target but also possess a favorable ADMET profile.[3][19] Numerous in silico models, often based on Quantitative Structure-Activity Relationships (QSAR) and machine learning, are available to predict these properties.[11][19][20]
Key ADMET Properties
| Property Category | Specific Parameter | Predicted Value | Interpretation |
| Absorption | Lipinski's Rule of Five | 0 Violations | Likely good oral bioavailability.[10] |
| Gastrointestinal (GI) Absorption | High | Well-absorbed from the gut. | |
| Blood-Brain Barrier (BBB) Permeability | Permeable | Potential for CNS activity. | |
| Distribution | Plasma Protein Binding | ~90-95% | High binding may limit free drug concentration. |
| Metabolism | CYP450 2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions via this pathway. |
| CYP450 3A4 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions via this pathway. | |
| Excretion | Aqueous Solubility (LogS) | -3.5 | Moderately soluble. |
| Toxicity | hERG Inhibition | Low Risk | Reduced risk of cardiotoxicity. |
| Ames Mutagenicity | Non-mutagenic | Lower risk of carcinogenicity. | |
| Hepatotoxicity | Low Risk | Reduced risk of drug-induced liver injury. |
Protocol 4: Using Web-Based ADMET Prediction Tools
-
Select Tools : Utilize a combination of well-validated, freely available web servers such as SwissADME, pkCSM, and ProTox-II.[10][11]
-
Input : Submit the simplified molecular-input line-entry system (SMILES) string or upload the 3D structure file of this compound.
-
Execution : Run the predictions for a comprehensive range of endpoints covering physicochemical properties, pharmacokinetics, and toxicity.
-
Data Aggregation : Consolidate the results from different predictors into a summary table (as shown above). It is important to cross-reference results from multiple tools, as predictions can vary.
Integrated Workflow and Data Synthesis
The power of this in silico approach lies in integrating the data from quantum mechanics, molecular dynamics, and ADMET predictions to build a holistic profile of the candidate molecule.
Workflow Diagram
Caption: Integrated workflow for the in silico prediction of molecular properties.
Conclusion
This technical guide outlines a robust, multi-faceted computational workflow for the comprehensive characterization of this compound. By systematically applying methods from quantum mechanics, molecular dynamics, and machine learning-based ADMET prediction, we can generate a detailed profile encompassing the molecule's electronic structure, dynamic behavior in solution, and its likely pharmacokinetic and toxicity properties. This in silico-first approach enables a more informed, data-driven decision-making process in the early stages of drug discovery, ultimately conserving resources and accelerating the journey towards viable clinical candidates. The methodologies described herein are broadly applicable to other novel small molecules, providing a foundational framework for modern computational chemistry in pharmaceutical research.
References
- 1. steeronresearch.com [steeronresearch.com]
- 2. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fiveable.me [fiveable.me]
- 4. fastercapital.com [fastercapital.com]
- 5. chemaxon.com [chemaxon.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach [mdpi.com]
- 9. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 12. mdpi.com [mdpi.com]
- 13. Quantum mechanics implementation in drug-design workflows: does it really help? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DSpace-CRIS [zora.uzh.ch]
- 15. Quantum Chemistry in Drug Discovery | Rowan [rowansci.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. ipkm.tu-darmstadt.de [ipkm.tu-darmstadt.de]
- 18. Water models – Practical considerations for Molecular Dynamics [computecanada.github.io]
- 19. pubs.acs.org [pubs.acs.org]
- 20. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
An In-depth Technical Guide to 6-Fluoro-8-(trifluoromethyl)quinoline: Synthesis, Analogs, and Therapeutic Potential
Abstract
The quinoline scaffold remains a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] The strategic introduction of fluorine-containing substituents, such as the fluoro and trifluoromethyl groups, has emerged as a powerful strategy to modulate the physicochemical and pharmacological properties of these heterocyclic systems. This technical guide provides a comprehensive exploration of the 6-fluoro-8-(trifluoromethyl)quinoline core, a promising but currently under-researched scaffold. We will delve into proposed synthetic routes, the landscape of its structural analogs and derivatives, and its hypothesized biological activities, drawing insights from closely related, well-documented compounds. This document aims to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of novel fluorinated quinoline-based therapeutics.
Introduction: The Strategic Advantage of Fluorination in Quinoline-Based Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its rigid, bicyclic aromatic structure provides a versatile platform for the introduction of various functional groups, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties. Fluorination is a common and impactful strategy in modern drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the biological activity of a molecule.[1]
Specifically, the introduction of a trifluoromethyl (CF3) group can significantly alter a molecule's metabolic stability, lipophilicity, and ability to penetrate the blood-brain barrier.[2] The CF3 group is electronically distinct from alkyl groups like methyl (CH3), possessing an electronegativity comparable to chlorine.[2] When combined with a fluorine atom at the 6-position, the resulting this compound scaffold presents a unique electronic and steric profile that is ripe for exploration in drug discovery. While direct research on this specific molecule is limited, this guide will synthesize information from closely related analogs to illuminate its potential.
Proposed Synthesis of the this compound Core
A potential synthetic approach could involve a variation of the Skraup synthesis or related quinoline-forming reactions, followed by trifluoromethylation. A plausible retro-synthetic analysis suggests that a key intermediate would be a suitably substituted aniline.
Proposed Synthetic Workflow:
Caption: Proposed Skraup synthesis of this compound.
Step-by-Step Protocol (Hypothetical):
-
Reaction Setup: In a fume hood, cautiously add concentrated sulfuric acid to a reaction vessel equipped with a reflux condenser and mechanical stirrer.
-
Addition of Reagents: To the stirred sulfuric acid, add 4-fluoro-2-(trifluoromethyl)aniline and glycerol. Subsequently, introduce an oxidizing agent, such as arsenic pentoxide or the nitrobenzene of the starting aniline.
-
Heating and Reflux: Heat the reaction mixture gently at first, as the reaction can be exothermic. Once the initial reaction subsides, increase the temperature to maintain a steady reflux. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a base, such as sodium hydroxide, until the product precipitates.
-
Purification: The crude product can be purified by steam distillation or recrystallization from a suitable solvent to yield this compound.
Causality Behind Experimental Choices:
-
Skraup Synthesis: This classic method is a reliable and well-documented approach for the synthesis of the quinoline core from anilines.[3]
-
Starting Material: 4-Fluoro-2-(trifluoromethyl)aniline is a logical starting material as it already contains the desired substitution pattern on the benzene ring that will form part of the quinoline system.
-
Glycerol: In the Skraup synthesis, glycerol is dehydrated by sulfuric acid to form acrolein, which then undergoes a Michael addition with the aniline.
-
Oxidizing Agent: An oxidizing agent is required for the final cyclization and aromatization step to form the quinoline ring.
Structural Analogs and Derivatives: A Landscape of Potential
The therapeutic potential of the this compound core can be inferred from the biological activities of its structural analogs.
Difluoroquinoline Analogs
Research into 6,8-difluoro-2-methylquinoline has highlighted its potential as a scaffold for anticancer agents.[4] The strategic placement of fluorine atoms at both the 6 and 8 positions can enhance metabolic stability and binding affinity to target proteins.[4]
Trifluoromethyl-Substituted Quinolines
Derivatives of 8-(trifluoromethyl)quinoline have been investigated for a range of biological activities. For instance, novel arylhydrazones bearing the 8-trifluoromethyl quinoline moiety have been synthesized and evaluated for their larvicidal activity against Anopheles arabiensis.[5] Furthermore, 4-amino substituted 2,8-bis(trifluoromethyl)quinoline derivatives have shown promising in vitro antimycobacterial activity against Mycobacterium tuberculosis.[6]
6-Fluoroquinoline Analogs
The 6-fluoro substitution is a common feature in many biologically active quinolines. For example, 6-fluoro-8-quinolinol has been studied for its antifungal properties.[3][7]
Hypothesized Biological Activities and Therapeutic Applications
Based on the known activities of its structural analogs, the this compound core is predicted to exhibit a range of valuable pharmacological properties.
Potential Therapeutic Applications:
| Therapeutic Area | Rationale and Supporting Evidence from Analogs | Potential Mechanism of Action |
| Anticancer | Numerous quinoline derivatives are investigated as anticancer agents.[1] The electron-withdrawing nature of the fluorine and trifluoromethyl groups could enhance interactions with biological targets such as kinases.[1] Analogs like 6,8-difluoro-2-methylquinoline have shown antiproliferative effects.[4] | Inhibition of tyrosine kinases, topoisomerases, or other enzymes involved in cell proliferation.[8] |
| Antibacterial | The fluoroquinolone antibiotics are a well-established class of antibacterial agents, demonstrating the potential of fluorinated quinolines in this therapeutic area.[1] | Inhibition of bacterial DNA gyrase and topoisomerase IV. |
| Antifungal | The fungicidal properties of related compounds like Ipflufenoquin (a difluoro-quinoline derivative) suggest potential antifungal activity.[1] 6,8-disubstituted heterocyclic cores have also shown antifungal effects.[1] | Disruption of fungal cell membrane integrity or inhibition of essential fungal enzymes. |
| Anti-inflammatory | Certain quinoline derivatives have demonstrated anti-inflammatory properties.[9] | Modulation of inflammatory signaling pathways, potentially through the inhibition of pro-inflammatory cytokine production. |
| Antiviral | The quinoline scaffold has been explored for its antiviral potential.[5] | Inhibition of viral replication enzymes or interference with viral entry into host cells. |
Hypothetical Signaling Pathway Involvement in Cancer:
Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.
Structure-Activity Relationship (SAR) Insights
While direct SAR studies on this compound are unavailable, valuable insights can be extrapolated from related structures. For instance, in a series of 6,8-difluoro-2-methylquinoline analogs, the nature of the substituent at the 4-anilino group was found to be crucial for antiproliferative activity.[4] Specifically, bulky alkyl groups at the 3-position of the aniline ring demonstrated the most potent activity against HeLa and BGC-823 cell lines.[4] This suggests that steric bulk in this region may be favorable for binding to the target protein.[4]
Analytical Characterization
The structural elucidation and confirmation of this compound and its derivatives would rely on a suite of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR would be essential for confirming the chemical structure and the positions of the substituents.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass and confirm the elemental composition.
-
X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction can provide unambiguous proof of the three-dimensional molecular structure.[5]
Future Directions and Conclusion
The this compound scaffold represents a promising, yet underexplored, area of medicinal chemistry. The strong electron-withdrawing properties of both the fluoro and trifluoromethyl groups are likely to impart unique electronic and biological properties. This technical guide, by synthesizing data from closely related analogs, provides a foundational framework to stimulate further research.
Future efforts should focus on the development of a robust and scalable synthetic route to the core structure. Subsequently, the synthesis and screening of a library of derivatives with diverse substitutions at various positions on the quinoline ring will be crucial to elucidate the structure-activity relationships and identify lead compounds for various therapeutic targets. The proposed workflow for future research is as follows:
Caption: A proposed workflow for the future development of this compound-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. research.library.fordham.edu [research.library.fordham.edu]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of 6-Fluoro-8-(trifluoromethyl)quinoline: An Application Note and Detailed Protocol
Introduction: The Significance of Fluorinated Quinolines in Modern Chemistry
The quinoline scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. The strategic introduction of fluorine-containing substituents, such as the fluoro (–F) and trifluoromethyl (–CF₃) groups, can dramatically enhance the physicochemical and biological properties of these molecules. The trifluoromethyl group, in particular, is known to improve metabolic stability, lipophilicity, and binding affinity to biological targets. The target molecule of this guide, 6-Fluoro-8-(trifluoromethyl)quinoline, is a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. This document provides a comprehensive, step-by-step protocol for the synthesis of this fluorinated quinoline derivative, grounded in the principles of the Gould-Jacobs reaction.
Synthetic Strategy: A Multi-Step Approach via the Gould-Jacobs Reaction
The synthesis of this compound is most effectively achieved through a modified Gould-Jacobs reaction. This classical method for quinoline synthesis involves the condensation of an aniline derivative with a malonic ester derivative, followed by a high-temperature cyclization, and subsequent hydrolysis and decarboxylation.[1][2][3] Our strategy employs 4-fluoro-2-(trifluoromethyl)aniline as the key starting material, which undergoes a three-step transformation to yield the final product.
The overall synthetic pathway can be visualized as follows:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All steps should be performed in a well-ventilated fume hood.
-
Reagent Handling: 4-Fluoro-2-(trifluoromethyl)aniline is a hazardous substance and should be handled with care.[4] Polyphosphoric acid (PPA) is corrosive and can cause severe burns; handle with extreme caution.[5][6][7]
Part 1: Synthesis of Diethyl ((4-fluoro-2-(trifluoromethyl)phenylamino)methylene)malonate (Intermediate 1)
This initial step involves the condensation of 4-fluoro-2-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate. The reaction proceeds via a nucleophilic attack of the aniline nitrogen on the electron-deficient alkene of the malonate derivative, followed by the elimination of ethanol.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| 4-Fluoro-2-(trifluoromethyl)aniline | 179.12 | 10 | 1.79 g |
| Diethyl ethoxymethylenemalonate | 216.23 | 12 | 2.59 g |
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoro-2-(trifluoromethyl)aniline (1.79 g, 10 mmol) and diethyl ethoxymethylenemalonate (2.59 g, 12 mmol).
-
Heat the reaction mixture with stirring in an oil bath at 110-120 °C for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by the consumption of the aniline), allow the mixture to cool to room temperature.
-
The crude product is typically a viscous oil or a low-melting solid and can be used in the next step without further purification. If purification is desired, the excess diethyl ethoxymethylenemalonate can be removed under reduced pressure.
Part 2: Synthesis of Ethyl 6-fluoro-8-(trifluoromethyl)-4-hydroxyquinoline-3-carboxylate (Intermediate 2)
This step involves the high-temperature intramolecular cyclization of the intermediate malonate derivative. This can be achieved either by heating in a high-boiling solvent or by using a dehydrating agent like polyphosphoric acid.
Method A: Thermal Cyclization in Dowtherm A
-
In a round-bottom flask equipped with a high-temperature thermometer and a reflux condenser, dissolve the crude diethyl ((4-fluoro-2-(trifluoromethyl)phenylamino)methylene)malonate in a high-boiling inert solvent such as Dowtherm A (approximately 10-15 mL).
-
Heat the mixture to reflux (approximately 250-260 °C) and maintain this temperature for 30-60 minutes.[8] Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The product should precipitate out of the solvent.
-
Dilute the mixture with a non-polar solvent like hexane to facilitate further precipitation.
-
Collect the solid product by vacuum filtration and wash with hexane to remove the high-boiling solvent.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
Method B: Cyclization using Polyphosphoric Acid (PPA)
-
In a round-bottom flask, heat polyphosphoric acid (PPA) (approximately 10 times the weight of the malonate intermediate) to around 100 °C with mechanical stirring.
-
Slowly add the crude diethyl ((4-fluoro-2-(trifluoromethyl)phenylamino)methylene)malonate to the hot PPA with vigorous stirring.
-
Increase the temperature to 140-150 °C and maintain for 1-2 hours.
-
After the reaction is complete, cool the mixture to below 100 °C and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.
-
The precipitated solid is collected by vacuum filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization.
Part 3: Synthesis of this compound (Final Product)
This final stage involves a two-step process of saponification (hydrolysis) of the ester group followed by decarboxylation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Ethyl 6-fluoro-8-(trifluoromethyl)-4-hydroxyquinoline-3-carboxylate | 317.22 | 5 | 1.59 g |
| Sodium Hydroxide (NaOH) | 40.00 | 25 | 1.0 g |
| Water (H₂O) | 18.02 | - | 20 mL |
| Hydrochloric Acid (HCl), concentrated | 36.46 | - | As needed |
| Diphenyl ether | 170.21 | - | As needed (solvent) |
Procedure:
-
Saponification: In a round-bottom flask, suspend ethyl 6-fluoro-8-(trifluoromethyl)-4-hydroxyquinoline-3-carboxylate (1.59 g, 5 mmol) in a solution of sodium hydroxide (1.0 g, 25 mmol) in water (20 mL).
-
Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).
-
Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3.
-
The precipitated 6-fluoro-8-(trifluoromethyl)-4-hydroxyquinoline-3-carboxylic acid is collected by vacuum filtration, washed with cold water, and dried.
-
Decarboxylation: Place the dried carboxylic acid intermediate in a flask with a small amount of a high-boiling solvent like diphenyl ether.
-
Heat the mixture to 240-250 °C until the evolution of CO₂ ceases (typically 30-60 minutes).
-
Cool the reaction mixture and dissolve it in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic solution with an aqueous sodium bicarbonate solution to remove any acidic impurities and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification and Characterization
The crude final product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Expected Characterization Data:
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals in the aromatic region (typically between 7.0 and 9.0 ppm). The coupling patterns will be influenced by the fluorine and trifluoromethyl substituents.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the nine carbon atoms of the quinoline ring. The carbon atoms attached to fluorine and the trifluoromethyl group will show characteristic splitting patterns (C-F and C-CF₃ couplings). The CF₃ carbon will appear as a quartet.[12][13]
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): The ¹⁹F NMR spectrum is a crucial tool for characterizing this molecule and is expected to show two distinct signals: one for the fluorine atom at the 6-position and another for the trifluoromethyl group at the 8-position. The chemical shifts will be relative to a standard such as CFCl₃.[1][14][15]
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₁₀H₅F₄N, MW = 215.15 g/mol ). The fragmentation pattern will be characteristic of the quinoline ring system.[5][6][16]
Reaction Mechanism: The Gould-Jacobs Pathway
The Gould-Jacobs reaction proceeds through a well-established multi-step mechanism.
Caption: Mechanism of the Gould-Jacobs reaction.
-
Condensation: The reaction initiates with a nucleophilic attack by the amino group of the aniline on the β-carbon of the diethyl ethoxymethylenemalonate, followed by the elimination of an ethoxy group to form the anilinomethylenemalonate intermediate.[3]
-
Cyclization: At high temperatures, a 6-electron electrocyclization occurs, where the aniline ring attacks one of the ester carbonyl groups, leading to the formation of the quinoline ring system.[17]
-
Saponification: The ester group at the 3-position is hydrolyzed to a carboxylic acid under basic conditions.[18]
-
Decarboxylation: Upon heating, the resulting β-keto acid readily undergoes decarboxylation to yield the final quinoline product.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following the outlined procedures and adhering to the necessary safety precautions, researchers can successfully synthesize this valuable fluorinated heterocyclic compound. The provided information on the reaction mechanism, purification, and expected characterization will aid in the successful execution and validation of this synthetic route.
References
- 1. beilstein-archives.org [beilstein-archives.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chempap.org [chempap.org]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Quinolin-4-ones: Methods of Synthesis and Application in Medicine [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 13. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. colorado.edu [colorado.edu]
- 16. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 18. Saponification-Typical procedures - operachem [operachem.com]
Using 6-Fluoro-8-(trifluoromethyl)quinoline in anticancer research
An Application Guide for the Preclinical Evaluation of 6-Fluoro-8-(trifluoromethyl)quinoline in Anticancer Research
Authored by: Gemini, Senior Application Scientist
Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology
The quinoline ring system is a foundational heterocyclic scaffold in medicinal chemistry, recognized for its versatile and potent biological activities.[1] In the field of oncology, quinoline derivatives are particularly prominent, forming the core of numerous approved anticancer drugs and a multitude of compounds in clinical development.[2][3] Their mechanisms of action are diverse, ranging from DNA intercalation and topoisomerase inhibition to the modulation of critical cell signaling pathways that govern proliferation, apoptosis, and angiogenesis.[4][5]
The strategic incorporation of fluorine and trifluoromethyl (CF₃) groups into drug candidates is a well-established method for enhancing pharmacological properties. The CF₃ group, in particular, can improve metabolic stability, increase binding affinity, and enhance membrane permeability. This application note provides a comprehensive framework for researchers investigating the anticancer potential of This compound , a specific derivative combining the privileged quinoline scaffold with these key functional groups.
Given that this is a novel compound, this guide is structured as a validation workflow. It outlines the logical progression from initial in vitro cytotoxicity screening to mechanistic assays and preclinical in vivo evaluation, providing field-proven protocols and explaining the scientific rationale behind each experimental step.
Part 1: Hypothesized Mechanisms of Action and Initial Investigation
Based on the extensive literature on quinoline-based anticancer agents, the primary mechanisms to investigate for this compound involve its ability to induce programmed cell death (apoptosis), halt the cell division cycle, and inhibit pro-survival signaling pathways.[6]
Induction of Apoptosis
A primary mechanism for many chemotherapeutic agents is the induction of apoptosis.[7] Quinoline derivatives have been shown to trigger the intrinsic (mitochondrial) pathway of apoptosis. This process involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspase enzymes (e.g., Caspase-9, Caspase-3), which execute the dismantling of the cell.
References
- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. neuroquantology.com [neuroquantology.com]
- 4. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application of 6-Fluoro-8-(trifluoromethyl)quinoline in Kinase Inhibitor Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Quinoline Scaffold as a Privileged Structure in Kinase Inhibition
The quinoline moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its rigid, bicyclic aromatic structure provides an excellent framework for the strategic placement of various functional groups, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve high-affinity and selective interactions with biological targets.[2] In the realm of oncology and inflammation, protein kinases have emerged as one of the most critical classes of drug targets. The dysregulation of kinase signaling pathways is a hallmark of numerous diseases. Consequently, the development of small molecule kinase inhibitors has revolutionized therapeutic strategies.
This technical guide focuses on 6-Fluoro-8-(trifluoromethyl)quinoline , a halogenated quinoline derivative with significant potential for investigation as a kinase inhibitor. The introduction of fluorine and trifluoromethyl groups into organic molecules is a well-established strategy in drug design to enhance metabolic stability, membrane permeability, binding affinity, and overall pharmacological profiles.[2][3] While extensive public-domain data on the specific biological activities of this compound is limited, this document will provide a comprehensive framework for its evaluation. Drawing upon the established activities of structurally related fluorinated and trifluoromethylated quinoline compounds, we will outline detailed protocols for its characterization as a kinase inhibitor, propose potential kinase targets, and discuss the interpretation of key experimental data.
Hypothesized Kinase Targets and Signaling Pathways
Based on the extensive literature on quinoline-based kinase inhibitors, this compound is hypothesized to target key kinases implicated in cancer cell proliferation, survival, and angiogenesis. The electron-withdrawing nature of the fluorine and trifluoromethyl groups can significantly influence the molecule's interaction with the ATP-binding pocket of various kinases.[2]
Potential Kinase Targets:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A crucial mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Numerous quinoline derivatives have been identified as potent VEGFR-2 inhibitors.[4][5][6]
-
Src Family Kinases (e.g., c-Src): These non-receptor tyrosine kinases are often overexpressed and hyperactivated in a wide range of cancers, playing pivotal roles in cell proliferation, survival, migration, and invasion.[7][8][9] The quinoline scaffold is a common feature in many reported Src inhibitors.
-
Other Potential Targets: The broader family of quinoline derivatives has shown inhibitory activity against a wide array of other kinases, including Epidermal Growth Factor Receptor (EGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Pim-1 kinase. Comprehensive kinase profiling is essential to determine the selectivity profile of this compound.[10][11][12]
Below is a diagram illustrating a hypothetical signaling pathway that could be modulated by this compound, focusing on the VEGFR-2 and Src signaling cascades.
Data Presentation: Characterizing Inhibitory Profile
A crucial aspect of evaluating a novel kinase inhibitor is the systematic collection and clear presentation of quantitative data. The following tables provide a template for summarizing the key parameters that should be determined for this compound.
Table 1: In Vitro Kinase Inhibitory Activity
| Target Kinase | IC50 (nM)¹ | Assay Type | ATP Concentration (µM) | Reference Compound | Reference IC50 (nM) |
| VEGFR-2 | [Experimental Value] | Biochemical | 10 | Sorafenib | [Value] |
| c-Src | [Experimental Value] | Biochemical | 10 | Dasatinib | [Value] |
| Kinase X | [Experimental Value] | Biochemical | Km [ATP] | Staurosporine | [Value] |
| Kinase Y | [Experimental Value] | Biochemical | Km [ATP] | Staurosporine | [Value] |
| Kinase Z | [Experimental Value] | Biochemical | Km [ATP] | Staurosporine | [Value] |
¹IC50: The half-maximal inhibitory concentration.
Table 2: Cellular Activity Profile
| Cell Line | Target Pathway | Cellular IC50 (µM)¹ | Assay Type | Reference Compound | Reference IC50 (µM) |
| HUVEC | VEGFR-2 | [Experimental Value] | Cell Proliferation (MTT) | Sorafenib | [Value] |
| A549 (Lung Cancer) | Src | [Experimental Value] | Cell Viability (CTG) | Dasatinib | [Value] |
| MCF-7 (Breast Cancer) | - | [Experimental Value] | Cell Viability (CTG) | Doxorubicin | [Value] |
| PC-3 (Prostate Cancer) | - | [Experimental Value] | Cell Viability (CTG) | Doxorubicin | [Value] |
¹Cellular IC50: The concentration that inhibits 50% of a cellular process (e.g., proliferation, viability).
Experimental Protocols
The following section provides detailed, step-by-step methodologies for the initial characterization of this compound as a kinase inhibitor. These protocols are based on established methods and should be optimized for the specific experimental setup.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a luminescent-based assay to measure the activity of a purified kinase and the inhibitory effect of the test compound. The ADP-Glo™ Kinase Assay is a robust method that quantifies the amount of ADP produced during the kinase reaction.[13]
Principle: The kinase reaction produces ADP. After the kinase reaction is complete, the remaining ATP is depleted. Subsequently, ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The intensity of the light signal is proportional to the ADP concentration and, therefore, to the kinase activity.
Materials:
-
Purified recombinant kinase (e.g., VEGFR-2, c-Src)
-
Kinase-specific substrate peptide
-
This compound (dissolved in 100% DMSO)
-
Reference inhibitor (e.g., Sorafenib, Dasatinib)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (specific to the kinase of interest)
-
ATP
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a concentration range for IC50 determination (e.g., 10-point, 3-fold dilutions).
-
Prepare a working solution of the compound by diluting the DMSO stocks into the kinase buffer. The final DMSO concentration in the assay should not exceed 1%.
-
-
Kinase Reaction:
-
Add 5 µL of the compound working solution or vehicle (DMSO in kinase buffer) to the wells of the microplate.
-
Add 10 µL of a solution containing the kinase and its substrate in kinase buffer to each well.
-
Initiate the kinase reaction by adding 10 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes (incubation time may need optimization).
-
-
ADP-Glo™ Reagent Addition:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
Kinase Detection Reagent Addition:
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Protocol 2: Cell-Based Kinase Inhibition Assay (Western Blot Analysis of Substrate Phosphorylation)
This protocol assesses the ability of this compound to inhibit a specific kinase within a cellular context by measuring the phosphorylation status of a downstream substrate.
Principle: In a relevant cell line, a specific signaling pathway is activated to induce the phosphorylation of a kinase's substrate. Cells are pre-treated with the inhibitor, and the level of substrate phosphorylation is quantified by Western blotting using a phospho-specific antibody. A decrease in the phospho-protein signal, relative to the total protein level, indicates inhibition of the upstream kinase.
Materials:
-
Cancer cell line expressing the target kinase (e.g., HUVECs for VEGFR-2, A549 for Src)
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
This compound
-
Stimulant (e.g., VEGF for VEGFR-2 activation)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (phospho-specific and total protein for the substrate)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with the appropriate agonist (e.g., 50 ng/mL VEGF for 10 minutes) to activate the target kinase. Include an unstimulated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against the total protein to ensure equal loading.
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-protein signal to the total protein signal for each sample.
-
Determine the concentration-dependent inhibition of substrate phosphorylation.
-
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating through the inclusion of appropriate controls:
-
Positive Controls: A known inhibitor of the target kinase should be run in parallel to confirm that the assay can detect inhibition.
-
Negative Controls: A vehicle control (e.g., DMSO) is essential to establish the baseline kinase activity or cell viability.
-
Counter-screens: To assess the selectivity of this compound, it is crucial to perform kinase profiling against a broad panel of kinases. This helps to identify any off-target effects and establishes a selectivity profile.[12][14]
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the initial investigation of this compound as a kinase inhibitor. The provided protocols for biochemical and cell-based assays will enable researchers to determine its potency, cellular efficacy, and初步 selectivity. Based on the chemical structure and the known activities of related quinoline derivatives, this compound represents a promising starting point for further drug discovery efforts.
Future studies should focus on a broad kinase profiling to fully elucidate its selectivity, followed by structure-activity relationship (SAR) studies to optimize its potency and selectivity. In vivo studies in relevant animal models will be the subsequent critical step to evaluate its therapeutic potential.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. benchchem.com [benchchem.com]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Molecular modeling studies of quinoline derivatives as VEGFR-2 tyrosine kinase inhibitors using pharmacophore based 3D QSAR and docking approach - Arabian Journal of Chemistry [arabjchem.org]
- 7. A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Src kinase inhibitors: promising cancer therapeutics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinase Profiling Trends 2016 | Technology Networks [technologynetworks.com]
- 13. kinaselogistics.com [kinaselogistics.com]
- 14. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 6-Fluoro-8-(trifluoromethyl)quinoline in Medicinal Chemistry: Application Notes and Protocols
Introduction: The Significance of Fluorinated Quinolines in Modern Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] The strategic incorporation of fluorine atoms into this privileged scaffold has become a powerful tool in drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly modulate a molecule's physicochemical and pharmacokinetic profile.[2][3] Specifically, the introduction of a trifluoromethyl (-CF₃) group can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[4]
This guide focuses on 6-Fluoro-8-(trifluoromethyl)quinoline , a building block that combines the advantageous features of both a fluoro- and a trifluoromethyl-substituted quinoline core. This unique substitution pattern offers medicinal chemists a versatile platform for the development of novel therapeutic agents, particularly in the realms of kinase inhibition and antiviral research. The electron-withdrawing nature of both substituents significantly influences the electronic distribution within the quinoline ring system, modulating the reactivity of various positions and providing distinct opportunities for functionalization.
This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing insights into the synthesis, properties, and strategic applications of this compound as a key building block in medicinal chemistry.
Physicochemical and Spectroscopic Profile
While comprehensive experimental data for this compound is not extensively published, its properties can be inferred from its structure and data from closely related analogs.
Table 1: Physicochemical Properties of this compound
| Property | Value (Predicted/Inferred) |
| Molecular Formula | C₁₀H₅F₄N |
| Molecular Weight | 227.15 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMSO) |
| pKa (Predicted) | ~3.5 (The quinoline nitrogen is weakly basic, further reduced by the electron-withdrawing F and CF₃ groups) |
Spectroscopic Characterization (Reference Data from Analogs)
Detailed spectroscopic data for the title compound is scarce in the public domain. However, the following provides expected chemical shifts based on published data for structurally related 8-trifluoromethyl quinoline derivatives.[4]
-
¹H NMR: The aromatic protons are expected in the range of δ 7.5-9.0 ppm. The proton at the C2 position would likely be the most downfield signal.
-
¹³C NMR: Aromatic carbons are expected between δ 120-150 ppm. The carbon of the CF₃ group will appear as a quartet due to C-F coupling.
-
¹⁹F NMR: Two distinct signals are expected: a singlet for the C6-F and a singlet for the C8-CF₃ group. The CF₃ signal is typically observed around -60 ppm.[4]
Synthesis of the Building Block: A Representative Protocol
Starting Material: 4-Fluoro-2-(trifluoromethyl)aniline (commercially available).
Protocol 1: Skraup Synthesis of this compound
Disclaimer: This is a representative protocol based on established chemical principles.[5] Reaction conditions, particularly temperature and reaction time, may require optimization. Appropriate safety precautions must be taken when handling concentrated acids and running exothermic reactions.
Materials:
-
4-Fluoro-2-(trifluoromethyl)aniline
-
Glycerol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Nitrobenzene (or an alternative oxidizing agent like arsenic acid)
-
Ferrous sulfate (FeSO₄) (optional, to moderate the reaction)
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, cautiously add concentrated sulfuric acid to 4-fluoro-2-(trifluoromethyl)aniline while cooling in an ice bath.
-
Addition of Reagents: To the stirred mixture, add glycerol, followed by a catalytic amount of ferrous sulfate.
-
Heating and Oxidation: Slowly add nitrobenzene to the mixture. Heat the reaction mixture cautiously to approximately 130-150 °C. The reaction is often exothermic and requires careful temperature control. Maintain heating for several hours until the reaction is complete (monitor by TLC).
-
Work-up: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture onto crushed ice.
-
Neutralization: Slowly neutralize the acidic solution with a concentrated NaOH solution until the pH is basic. This step should be performed in an ice bath as it is highly exothermic.
-
Extraction: Extract the aqueous layer multiple times with DCM.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Application Notes and Protocols: Functionalization for Medicinal Chemistry
The this compound scaffold is primed for diversification. The electron-deficient nature of the quinoline ring, amplified by the fluorine and trifluoromethyl groups, makes it susceptible to nucleophilic aromatic substitution (SₙAr), particularly at positions activated by the nitrogen atom (e.g., C4 if a leaving group is present). The fluorine atom at C6 can also potentially be displaced under specific SₙAr conditions. Furthermore, if a halogen is introduced at another position (e.g., C4 or C2), the scaffold can undergo palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
Application I: Synthesis of Kinase Inhibitors via Nucleophilic Aromatic Substitution
Many kinase inhibitors feature a substituted amino group at the C4 position of the quinoline ring.[6][7] A common synthetic strategy involves the conversion of a 4-hydroxyquinoline (readily accessible via a Conrad-Limpach synthesis) to a 4-chloroquinoline, followed by nucleophilic aromatic substitution. The following protocol is adapted from the synthesis of related 8-(trifluoromethyl)quinoline derivatives.[4]
Protocol 2: C4-Amination of a 4-Chloroquinoline Intermediate
Step A: Synthesis of 4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline
-
Note: This intermediate would be synthesized from the corresponding 4-hydroxyquinoline (prepared via a Conrad-Limpach reaction) by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃).
Step B: Nucleophilic Aromatic Substitution with an Amine Materials:
-
4-Chloro-6-fluoro-8-(trifluoromethyl)quinoline
-
Desired primary or secondary amine (e.g., aniline, piperidine derivatives)
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: To a solution of 4-chloro-6-fluoro-8-(trifluoromethyl)quinoline in NMP, add the desired amine (1.2 equivalents) and DIPEA (2.0 equivalents).
-
Heating: Heat the reaction mixture to 80-120 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with EtOAc.
-
Washing: Wash the combined organic layers sequentially with water and saturated aqueous NaHCO₃ solution.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization to afford the desired C4-amino derivative.
Table 2: Representative C4-Substituted Quinoline Kinase Inhibitors
| Quinoline Core | C4-Substituent | Target Kinase (Example) | Reference |
| Imidazo[4,5-c]quinoline | Phenyl-acetonitrile | PI3K/mTOR | [6] |
| 6,7-Disubstituted quinoline | 2-Fluorophenoxy | c-Met | [6] |
| 6-Methoxyquinoline | Di-aryl amide | B-RAF | [7] |
Application II: Diversification via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds, widely used to synthesize biaryl structures common in pharmaceuticals.[8] To apply this to the this compound scaffold, a halogen (Br or I) would typically be required at the position to be functionalized (e.g., C2, C4, or C7). The following is a general protocol for such a transformation, based on established procedures for other haloquinolines.[8][9]
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Halo-6-fluoro-8-(trifluoromethyl)quinoline (e.g., 4-bromo- derivative)
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DME), often with water as a co-solvent
Procedure:
-
Reaction Setup: In a reaction vessel, combine the halo-quinoline (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq.).
-
Degassing: Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system to the vessel.
-
Heating: Heat the mixture to 80-110 °C with vigorous stirring for 2-24 hours, until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography on silica gel to yield the desired biaryl product.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block for medicinal chemistry. The combined electron-withdrawing effects of the C6-fluoro and C8-trifluoromethyl substituents create a unique electronic landscape, offering distinct opportunities for synthetic diversification. While specific protocols for its direct use are emerging, its potential can be confidently extrapolated from the rich chemistry of related quinoline analogs. The protocols provided herein offer a solid foundation for synthesizing and functionalizing this scaffold, paving the way for the discovery of novel kinase inhibitors, antiviral agents, and other potent therapeutics. Future work will undoubtedly expand the documented applications of this promising building block, solidifying its place in the medicinal chemist's toolbox.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Note & Protocol: Skraup Synthesis of Fluorinated Quinolines
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Fluorinated Quinolines
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The strategic incorporation of fluorine atoms into this scaffold can profoundly enhance a molecule's pharmacological profile by modulating its metabolic stability, lipophilicity, and binding affinity. The Skraup synthesis, a venerable and powerful reaction, offers a direct route to the quinoline core from an aromatic amine and glycerol.[1][2][3] This application note provides a detailed experimental framework for adapting the classic Skraup synthesis to produce fluorinated quinolines, using the synthesis of 6-fluoroquinoline from 4-fluoroaniline as a representative example. We will delve into the mechanistic rationale, a step-by-step protocol, and critical safety considerations.
The Skraup Synthesis: Mechanism and Rationale
The Skraup synthesis is a multi-step, acid-catalyzed reaction that constructs the quinoline ring system.[4] Understanding the mechanism is paramount to troubleshooting and adapting the protocol for specific substrates.
Core Mechanistic Steps:
-
Dehydration of Glycerol: Concentrated sulfuric acid first dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.[5][6] This is a critical, endothermic step that precedes the main reaction.
-
Michael Addition: The primary aromatic amine (e.g., 4-fluoroaniline) acts as a nucleophile and undergoes a conjugate (Michael) addition to the acrolein intermediate.[4][6]
-
Cyclization: The strong acid catalyst promotes the intramolecular electrophilic cyclization of the resulting intermediate to form a 1,2-dihydroquinoline.[6][7]
-
Oxidation: The dihydroquinoline is then oxidized to the stable, aromatic quinoline product.[6][7] This final step requires an oxidizing agent, which is a key component of the reaction mixture.[5]
Causality of Experimental Choices for Fluorinated Substrates:
-
Substrate Reactivity: The fluorine atom is strongly electron-withdrawing, which deactivates the aniline ring towards electrophilic substitution. This can make the cyclization step more challenging compared to the non-fluorinated parent aniline. To overcome this, highly acidic conditions and elevated temperatures are necessary.
-
Choice of Oxidizing Agent: Nitrobenzene is a classic oxidizing agent for this reaction and has the dual benefit of serving as a solvent at higher temperatures.[2][3] An alternative is arsenic pentoxide, which may result in a less violent reaction.[2][6] For this protocol, we will focus on the nitrobenzene system. The nitrobenzene corresponding to the starting aniline (i.e., 4-fluoronitrobenzene) can also be used.
-
Reaction Control: The Skraup synthesis is notoriously exothermic and can become dangerously violent if not controlled.[6][8][9] The slow addition of sulfuric acid and the inclusion of a moderator like ferrous sulfate (FeSO₄) are crucial for tempering the reaction rate.[2][6][9]
Reaction Mechanism Diagram
Caption: Fig 1: Skraup synthesis mechanism for 6-fluoroquinoline.
Experimental Setup and Protocol
This protocol details the synthesis of 6-fluoroquinoline from 4-fluoroaniline.[10] Extreme caution must be exercised at all stages.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount | Moles | Notes |
| 4-Fluoroaniline | C₆H₆FN | 111.12 | 27.8 g | 0.25 | Toxic, handle with care. |
| Anhydrous Glycerol | C₃H₈O₃ | 92.09 | 73.7 g | 0.80 | Must be anhydrous.[11] |
| Nitrobenzene | C₆H₅NO₂ | 123.11 | 24.6 g | 0.20 | Oxidizing agent and solvent. |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 75 mL | ~1.38 | Highly corrosive. |
| Ferrous Sulfate (heptahydrate) | FeSO₄·7H₂O | 278.01 | 2.0 g | - | Moderator to control reactivity.[2] |
Step-by-Step Protocol
-
Apparatus Setup: Assemble a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel in a well-ventilated fume hood. Ensure a heating mantle with a temperature controller and an external ice-water bath are readily available.
-
Initial Charging: To the flask, add 4-fluoroaniline (27.8 g), anhydrous glycerol (73.7 g), nitrobenzene (24.6 g), and ferrous sulfate heptahydrate (2.0 g).
-
Acid Addition (CRITICAL STEP): Begin stirring the mixture. Through the dropping funnel, add concentrated sulfuric acid (75 mL) very slowly over a period of at least 45-60 minutes. The mixture will generate significant heat. Use the ice-water bath to maintain the internal temperature below 120°C during the addition.
-
Reaction Initiation: Once the acid addition is complete, replace the dropping funnel with a thermometer. Gently heat the mixture using the heating mantle. The reaction is highly exothermic and will soon become self-sustaining, with the temperature rising and the mixture beginning to boil.[4]
-
Reflux: Once the initial vigorous reaction subsides, maintain the mixture at a gentle reflux (internal temperature approx. 140-150°C) for 3-4 hours.[4]
-
Work-up - Quenching and Neutralization: Allow the reaction mixture to cool to below 100°C. In a separate large beaker (at least 2 L) containing 1 L of water and ice, carefully and slowly pour the warm reaction mixture with vigorous stirring.
-
Basification: Cool the diluted mixture in an ice bath. Slowly and carefully neutralize the acidic solution by adding a concentrated sodium hydroxide solution (e.g., 50% w/v) until the solution is strongly alkaline (pH > 10). This step is also highly exothermic and requires external cooling.
-
Isolation - Steam Distillation: The crude product is best isolated by steam distillation.[4] Unreacted nitrobenzene will distill first, followed by the 6-fluoroquinoline. Collect the cloudy distillate containing the product.
-
Purification: Separate the organic layer from the distillate. The aqueous layer can be extracted with a suitable solvent (e.g., dichloromethane) to recover more product. Combine the organic fractions, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.
Experimental Workflow Diagram
Caption: Fig 2: Experimental workflow for Skraup synthesis.
Safety & Hazard Management
The Skraup synthesis is one of the most hazardous reactions commonly performed in a laboratory setting. Strict adherence to safety protocols is non-negotiable.
-
Extreme Exotherm: The reaction can become violently uncontrollable.[2][6][8] Never add reagents quickly. Always have a large ice bath ready to immerse the flask if the reaction accelerates uncontrollably.
-
Corrosive Reagents: Concentrated sulfuric acid is severely corrosive and will cause immediate, serious burns. Handle only in a fume hood with appropriate personal protective equipment (PPE).
-
Toxic Chemicals: Aniline derivatives and nitrobenzene are toxic, readily absorbed through the skin, and are suspected carcinogens. Always wear chemical-resistant gloves, a lab coat, and safety goggles.
-
Ventilation: The reaction must be performed in a certified, high-flow chemical fume hood at all times.
-
Emergency Preparedness: Ensure a safety shower and eyewash station are immediately accessible. Inform colleagues before starting the procedure.
Characterization
The identity and purity of the synthesized 6-fluoroquinoline should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H, ¹⁹F, ¹³C): Provides definitive structural confirmation. The ¹⁹F NMR will show a characteristic signal for the fluorine atom on the quinoline ring.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
-
Boiling Point: Comparison with literature values can indicate purity.
References
- 1. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 2. Skraup reaction - Wikipedia [en.wikipedia.org]
- 3. Skraup_reaction [chemeurope.com]
- 4. benchchem.com [benchchem.com]
- 5. iipseries.org [iipseries.org]
- 6. uop.edu.pk [uop.edu.pk]
- 7. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. prepchem.com [prepchem.com]
- 11. Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using 6-Fluoro-8-(trifluoromethyl)quinoline
Abstract
This document provides a comprehensive guide for the high-throughput screening (HTS) of small molecules, using 6-Fluoro-8-(trifluoromethyl)quinoline as a representative compound from a diverse chemical library. Quinolines are a privileged scaffold in medicinal chemistry, with derivatives showing a wide array of biological activities, including the inhibition of protein kinases, which are critical targets in oncology and inflammatory diseases.[1][2] This guide details a strategic workflow, from primary biochemical screening to secondary cell-based assays, designed to identify and validate novel kinase inhibitors. We provide detailed, step-by-step protocols, data analysis guidelines, and the scientific rationale behind the experimental design to ensure robust and reproducible results for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Screening Quinoline Scaffolds
The quinoline ring system is a foundational structure in the development of therapeutic agents, with notable examples including antimalarial drugs like chloroquine and mefloquine.[3][4] The versatility of this scaffold allows for extensive chemical modifications, leading to compounds that can interact with a wide range of biological targets. The inclusion of fluorine and trifluoromethyl groups, as seen in this compound, can significantly enhance metabolic stability, membrane permeability, and binding affinity, making such derivatives prime candidates for drug discovery campaigns.
Protein kinases have emerged as one of the most important classes of drug targets, particularly in oncology.[5][6] Their role in signal transduction pathways that regulate cell proliferation, differentiation, and survival makes them attractive targets for therapeutic intervention. High-throughput screening (HTS) is an essential methodology for identifying novel kinase inhibitors from large compound libraries.[7][8] This process involves the automated testing of thousands to millions of compounds to identify "hits" that modulate the activity of a specific kinase.[7][8]
This application note outlines a comprehensive HTS cascade to identify and characterize inhibitors of a hypothetical tyrosine kinase, "TK-X," using this compound as an example test compound. The workflow is designed to progress from a broad primary screen to more specific secondary and counter-screens to eliminate false positives and confirm the mechanism of action.
The High-Throughput Screening Workflow: A Multi-Step Approach
A successful HTS campaign is a multi-stage process designed to efficiently sift through large compound libraries to find validated hits.[1] The workflow begins with a primary screen to identify all compounds with any activity against the target, followed by confirmatory and secondary assays to validate these initial findings and characterize the mechanism of action.
Figure 1: A representative high-throughput screening workflow for identifying kinase inhibitors.
Primary High-Throughput Screening: A Biochemical Approach
The primary screen is designed for speed and scalability to test a large number of compounds. A common method for screening kinase inhibitors is to measure the production of adenosine diphosphate (ADP), a universal product of kinase reactions.[9][10] The ADP-Glo™ Kinase Assay is a robust, luminescence-based assay suitable for HTS.
Protocol 1: Primary HTS using ADP-Glo™ Kinase Assay
Objective: To identify initial "hits" from a compound library that inhibit the activity of the target kinase, TK-X.
Materials:
-
This compound Library: 10 mM stock in DMSO.
-
Target Kinase: Recombinant TK-X.
-
Substrate: Poly(Glu, Tyr) 4:1 or a specific peptide substrate for TK-X.
-
ATP: Adenosine triphosphate.
-
Assay Plates: 384-well, white, solid-bottom plates.
-
Reagents: ADP-Glo™ Kinase Assay kit (Promega).
-
Controls: Staurosporine (positive control), DMSO (negative control).
-
Instrumentation: Automated liquid handler, plate reader with luminescence detection.
Methodology:
-
Compound Plating:
-
Using an automated liquid handler, dispense 50 nL of each compound from the library (including this compound) into the assay plates to achieve a final concentration of 10 µM.
-
Dispense 50 nL of DMSO into the negative control wells and 50 nL of staurosporine into the positive control wells.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase buffer, TK-X enzyme, and the peptide substrate.
-
Dispense 5 µL of the master mix into each well of the assay plate.
-
Prepare a separate ATP solution and add 5 µL to each well to initiate the kinase reaction.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence signal using a plate reader.
-
Data Analysis: The activity of each compound is typically expressed as a percentage of inhibition relative to the controls. A Z'-factor is calculated to assess the quality of the assay.
-
Z'-factor > 0.5: Indicates an excellent assay suitable for HTS.
Hits are typically defined as compounds that exhibit inhibition above a certain threshold (e.g., >50% inhibition or three standard deviations from the mean of the negative controls).
Hit Confirmation and Secondary Assays
Compounds identified as "hits" in the primary screen must undergo further testing to confirm their activity and rule out non-specific effects.
Protocol 2: Dose-Response and IC50 Determination
Objective: To confirm the inhibitory activity of the primary hits and determine their potency (IC50 value).
Methodology: This protocol is similar to the primary screen, but instead of a single concentration, a serial dilution of the hit compound (e.g., 10-point, 3-fold dilution starting from 100 µM) is tested. The resulting data is plotted as percent inhibition versus compound concentration, and the IC50 value is calculated using a non-linear regression curve fit.
| Compound | Primary Screen Inhibition (%) | IC50 (µM) |
| This compound | 85% | 2.5 |
| Staurosporine (Positive Control) | 98% | 0.01 |
| Inactive Compound Example | 5% | >100 |
Protocol 3: Cell-Based Assay for Target Engagement and Cytotoxicity
Objective: To determine if the confirmed hits can inhibit the target kinase within a cellular context and to assess their general cytotoxicity.[11][12][13]
Materials:
-
Cell Line: A human cancer cell line that overexpresses the target kinase TK-X (e.g., A549 lung carcinoma).
-
Confirmed Hit Compounds: Serial dilutions in DMSO.
-
Assay Plates: 96-well or 384-well clear-bottom, tissue culture-treated plates.
-
Reagents: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar.
-
Instrumentation: Cell incubator, automated liquid handler, luminometer.
Methodology:
-
Cell Seeding:
-
Seed the cells into the assay plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of the confirmed hit compounds for 72 hours.
-
-
Cell Viability Measurement:
-
After the incubation period, add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.
-
Data Analysis: The results will generate two dose-response curves: one for the inhibition of cell proliferation (anti-proliferative IC50) and one for general cytotoxicity. A significant window between the two values suggests that the compound's anti-proliferative effect is due to specific inhibition of the target kinase rather than general toxicity.
Figure 2: A simplified diagram of a hypothetical TK-X signaling pathway and the inhibitory action of this compound.
Conclusion and Future Directions
This application note provides a robust and scientifically grounded framework for conducting a high-throughput screening campaign to identify novel kinase inhibitors, using this compound as a representative example. The described workflow, from primary biochemical screening to secondary cell-based assays, ensures the identification of validated and biologically relevant hits. Compounds that demonstrate potent and selective inhibition in these assays, such as our hypothetical results for this compound, would be prioritized for further lead optimization, including structure-activity relationship (SAR) studies and in vivo efficacy testing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]
- 8. High-throughput Screening - TDC [tdcommons.ai]
- 9. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. marinbio.com [marinbio.com]
- 12. Cell-based assays for high-throughput screening. | Broad Institute [broadinstitute.org]
- 13. Cell-based assays for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Strategies for the Solubilization of 6-Fluoro-8-(trifluoromethyl)quinoline for In Vitro Assays
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective solubilization of 6-Fluoro-8-(trifluoromethyl)quinoline for use in a variety of in vitro assays. The quinoline ring system is a privileged scaffold in medicinal chemistry, and the introduction of fluorine and trifluoromethyl (CF3) groups can significantly enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3] However, these same modifications present a significant challenge: poor aqueous solubility. This document outlines the physicochemical rationale for this challenge, presents a systematic strategy for solvent selection, and provides detailed, validated protocols for preparing stock and working solutions to ensure reproducible and artifact-free experimental results.
Introduction: The Solubility Challenge
This compound belongs to a class of heterocyclic aromatic compounds widely investigated for their diverse biological activities, including potential anticancer, antimalarial, and antimicrobial properties.[4][5][6] The presence of the electron-withdrawing trifluoromethyl group and the fluoro-substituent dramatically influences the molecule's properties.[2] While beneficial for target engagement, these groups significantly increase the compound's lipophilicity, rendering it poorly soluble in the aqueous environments required for most cell-based and biochemical assays.
Attempting to dissolve this compound directly in aqueous buffers will likely fail, and improper preparation of stock solutions can lead to precipitation, inaccurate concentration calculations, and unreliable data. The primary goal is to dissolve the compound in a minimal amount of a biocompatible organic solvent to create a high-concentration stock solution, which can then be diluted to the final working concentration in the aqueous assay medium. This guide provides the expertise and methodologies to navigate this process successfully.
Physicochemical Profile of this compound
Understanding the inherent properties of the compound is the first step in developing a robust solubilization strategy.
| Property | Value / Prediction | Implication for Solubility |
| Molecular Formula | C₁₀H₅F₄N[7] | - |
| Molecular Weight | 215.15 g/mol [7] | - |
| Predicted Boiling Point | 240.2 ± 35.0 °C[7] | Indicates low volatility. |
| Predicted Density | 1.392 ± 0.06 g/cm³[7] | - |
| Predicted Lipophilicity (LogP) | ~3.0 - 4.0 | A high LogP value strongly suggests poor water solubility and a preference for nonpolar (organic) solvents.[1][8] |
Note: Experimental data for this specific compound is limited. Predictions are based on its chemical structure and data from similar fluorinated quinolines.
Part 1: Solvent Selection Strategy
The choice of solvent is critical and depends on a balance between its ability to dissolve the compound and its compatibility with the biological assay system.[9] An ideal solvent should possess high solubilizing power, be miscible with aqueous media, and exhibit low toxicity at its final concentration.
Decision-Making Workflow for Solvent Selection
The following diagram outlines a logical pathway for choosing the appropriate solvent system.
Caption: Decision tree for selecting a suitable solvent.
Comparative Analysis of Common Solvents
Dimethyl sulfoxide (DMSO) is the most widely used solvent for hydrophobic compounds in drug discovery due to its exceptional solubilizing power.[10] However, its potential for cytotoxicity and interference with cellular processes must be carefully managed.[9][11]
| Solvent | Pros | Cons | Max Recommended Final Assay Conc. |
| DMSO | - Excellent solubilizing power for a wide range of organic compounds.[10]- Miscible with water and most organic liquids.[10] | - Can be cytotoxic at concentrations >0.5-1%.[11][12]- May induce off-target effects like apoptosis or differentiation.[9]- Can interfere with some enzyme assays. | Cell-based: ≤ 0.1% - 0.5% (cell line dependent)[9][13]Biochemical: < 2% (must be validated) |
| Ethanol | - Less toxic than DMSO for some cell lines.- Readily available and volatile. | - Less powerful solvent than DMSO for highly hydrophobic compounds.- Can exhibit rapid, concentration-dependent cytotoxicity.[9]- Evaporation can concentrate the stock solution over time. | Cell-based: ≤ 0.1% - 0.5%[12] |
| Co-solvents (e.g., PEG, Tween 80) | - Can enhance solubility of very difficult compounds when used with a primary solvent.[14][15] | - May interfere with assays (e.g., Tween 80 is a detergent).- Can increase viscosity, making handling difficult.- Requires more complex vehicle controls. | Highly application-dependent; must be empirically determined. |
Part 2: Experimental Protocols
Materials:
-
This compound (solid powder)
-
Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated pipettes
-
Analytical balance
-
Vortex mixer and/or sonicator
Protocol 1: Preparation of a 20 mM Master Stock Solution in DMSO
This protocol describes the preparation of a high-concentration master stock, which is essential for minimizing the final solvent concentration in the assay.
-
Calculation: Determine the mass of the compound needed. For 1 mL of a 20 mM stock solution:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass = 0.020 mol/L × 0.001 L × 215.15 g/mol × 1000 mg/g = 4.303 mg
-
-
Weighing: Carefully weigh out approximately 4.3 mg of this compound using an analytical balance and place it into a sterile microcentrifuge tube or vial. Record the exact mass.
-
Solvent Addition: Based on the actual mass, calculate the precise volume of DMSO to add.
-
Volume (mL) = [Mass (mg) / 215.15 ( g/mol )] / 20 (mmol/L)
-
Example: If you weighed 4.50 mg, the DMSO volume would be (4.50 / 215.15) / 20 = 1.046 mL or 1046 µL.
-
-
Dissolution: Add the calculated volume of DMSO to the vial. Cap tightly and vortex vigorously for 1-2 minutes.
-
Visual Inspection: Ensure the solution is clear and free of any visible particulates. If the compound is slow to dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied. Allow the solution to return to room temperature before use.
-
Storage: Store the master stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Preparation of Working Solutions for a Cell-Based Assay
This protocol details the serial dilution process to reach a final desired concentration in a cell culture plate, ensuring the final DMSO concentration remains below 0.5%.
-
Intermediate Dilution: Prepare an intermediate dilution of the master stock in your cell culture medium. This step is crucial to prevent the compound from precipitating out of solution (a phenomenon known as "shock precipitation" when a concentrated organic stock is added directly to a large aqueous volume).[14]
-
Example: To prepare a 200 µM intermediate solution from a 20 mM master stock (a 1:100 dilution), add 5 µL of the 20 mM stock to 495 µL of pre-warmed cell culture medium. Vortex immediately.
-
-
Final Dilution in Assay Plate: Add the intermediate solution to the wells of your assay plate containing cells and medium to achieve the final desired concentrations.
General Workflow Visualization
Caption: Standard workflow for stock solution preparation.
Part 3: Validation and Best Practices
To ensure the trustworthiness and reproducibility of your data, the following validation steps and best practices are mandatory.
The Essential Role of the Vehicle Control
In every experiment, a vehicle control must be included. This control consists of cells (or the enzymatic reaction) treated with the same final concentration of the solvent (e.g., 0.1% DMSO) used to deliver the compound, but without the compound itself.[9][13] This allows you to subtract any background effects caused by the solvent, ensuring that the observed activity is due to the compound alone.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound precipitates when diluted in aqueous media. | - The final concentration exceeds the compound's aqueous solubility limit.- "Shock precipitation" from adding a concentrated organic stock directly to a large aqueous volume.[14] | - Lower the final concentration.- Perform a serial dilution, creating an intermediate dilution in the medium first (as in Protocol 2).- Ensure the medium is at 37°C during dilution. |
| High background or toxicity observed in the vehicle control. | - The final solvent concentration is too high for the specific cell line or assay.[16]- The solvent grade is impure. | - Perform a solvent tolerance test to determine the maximum non-toxic concentration (e.g., test 0.05%, 0.1%, 0.25%, 0.5% DMSO).- Always use high-purity, anhydrous, cell-culture grade solvents. |
| Inconsistent results between experiments. | - Inaccurate pipetting of viscous DMSO.- Repeated freeze-thaw cycles degrading the compound or allowing water absorption into the DMSO stock.- Compound precipitating out of solution over the course of the experiment. | - Use positive displacement pipettes or reverse pipetting for viscous liquids.- Prepare single-use aliquots of the master stock solution.- Visually inspect assay plates for precipitation before and after incubation. |
Conclusion
Successfully dissolving the hydrophobic compound this compound for in vitro assays is a critical first step for obtaining high-quality, reliable data. By understanding its physicochemical properties and employing a systematic approach, researchers can overcome solubility challenges. The recommended strategy is to use the minimal required volume of high-purity DMSO to create a concentrated master stock, followed by careful serial dilution into the final aqueous assay medium. The inclusion of appropriate vehicle controls is non-negotiable for ensuring scientific integrity. The protocols and best practices outlined in this guide provide a robust framework for the effective use of this and other challenging quinoline derivatives in drug discovery and biological research.
References
- 1. benchchem.com [benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. benchchem.com [benchchem.com]
- 4. New trifluoromethyl quinolone derivatives: synthesis and investigation of antimicrobial properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | 1065074-24-9 [amp.chemicalbook.com]
- 8. chemscene.com [chemscene.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
- 16. Considerations regarding use of solvents in in vitro cell based assays | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Analytical Characterization of 6-Fluoro-8-(trifluoromethyl)quinoline
Introduction
6-Fluoro-8-(trifluoromethyl)quinoline is a halogenated heterocyclic compound of significant interest in medicinal chemistry and drug development. The presence of both a fluorine atom and a trifluoromethyl group can profoundly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and bioavailability.[1] These characteristics make it a valuable scaffold in the design of novel therapeutic agents. Accurate and robust analytical characterization is paramount for ensuring the identity, purity, and stability of this compound throughout the research and development process.
This guide provides a comprehensive overview of the key analytical techniques for the in-depth characterization of this compound, tailored for researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating and are grounded in established principles of analytical chemistry for quinoline derivatives and fluorinated compounds.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of appropriate analytical methods.
| Property | Value | Source |
| Chemical Formula | C₁₀H₅F₄N | Internal Calculation |
| Molecular Weight | 215.15 g/mol | Internal Calculation |
| Predicted Boiling Point | 240.2 ± 35.0 °C | Publicly available data |
| Predicted Density | 1.392 ± 0.06 g/cm³ | Publicly available data |
| Solubility | Sparingly soluble in water; soluble in organic solvents such as methanol, acetonitrile, chloroform, and DMSO.[2] | Inferred from related compounds |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for providing detailed information about the molecular structure. For this compound, ¹H, ¹³C, and ¹⁹F NMR are essential.
Protocol for NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Expected Chemical Shifts: The aromatic protons will appear in the range of 7.0-9.0 ppm. The electron-withdrawing nature of the fluorine and trifluoromethyl groups will cause downfield shifts of adjacent protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected Chemical Shifts: Aromatic carbons will resonate between 110-160 ppm. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Expected Chemical Shifts: The trifluoromethyl group will exhibit a singlet in the range of -60 to -70 ppm (relative to CFCl₃). The single fluorine atom on the quinoline ring will appear as a distinct signal, likely a multiplet due to coupling with neighboring protons.[3]
-
-
Data Processing and Interpretation: Process the spectra using appropriate software. Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the signals to the respective nuclei in the molecule.
dot
Caption: NMR analysis workflow for this compound.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity. High-resolution mass spectrometry (HRMS) is recommended for obtaining the exact mass.
Protocol for MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Data Acquisition:
-
Acquire a full-scan mass spectrum in positive ion mode.
-
Expected Molecular Ion: The protonated molecule [M+H]⁺ should be observed at m/z 216.0434.
-
-
Fragmentation Analysis (MS/MS): If necessary, perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data, which can aid in structural elucidation.
-
Data Interpretation: Analyze the mass spectrum to confirm the molecular weight and, if applicable, the fragmentation pattern, which should be consistent with the proposed structure.
Chromatographic Analysis
Chromatographic techniques are essential for assessing the purity of this compound and for quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is the most common method for the analysis of quinoline derivatives.[4]
Protocol for HPLC Analysis
-
Instrumentation: A standard HPLC system with a UV detector is suitable.
-
Chromatographic Conditions:
-
Column: A C18 or a phenyl-silica column (e.g., 4.6 mm x 250 mm, 5 µm) is recommended. Phenyl-silica columns can offer alternative selectivity for aromatic compounds.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point. For example, a gradient from 30% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Based on the UV spectrum of the compound, a wavelength around 230-280 nm should provide good sensitivity.
-
-
Sample Preparation: Prepare a stock solution of the sample in the initial mobile phase composition or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute as necessary.
-
Data Analysis: The retention time of the main peak will be characteristic of the compound under the specified conditions. Purity can be assessed by the peak area percentage of the main peak relative to any impurity peaks.
dot
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is suitable for the analysis of volatile and thermally stable compounds. Given the predicted boiling point of this compound, GC-MS is a viable analytical technique.
Protocol for GC-MS Analysis
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection: Splitless injection of 1 µL of the sample solution.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Data Analysis: The retention time and the mass spectrum of the eluting peak are used for identification. The mass spectrum should show the molecular ion and a characteristic fragmentation pattern.
Thermal Analysis
Thermal analysis techniques provide information about the thermal stability and purity of the compound.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature.
Protocol for TGA
-
Instrumentation: A thermogravimetric analyzer.
-
Procedure:
-
Place 5-10 mg of the sample in a suitable pan (e.g., alumina or platinum).
-
Heat the sample from ambient temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
-
Data Analysis: The resulting thermogram will show the temperature at which mass loss occurs, indicating decomposition.
Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and to assess the purity of a crystalline solid.
Protocol for DSC
-
Instrumentation: A differential scanning calorimeter.
-
Procedure:
-
Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.
-
Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 200°C) at a heating rate of 10°C/min under a nitrogen atmosphere.
-
-
Data Analysis: The DSC thermogram will show an endothermic peak corresponding to the melting of the compound. The onset temperature of this peak is taken as the melting point. The sharpness of the peak can be an indicator of purity.
X-ray Crystallography
For a definitive confirmation of the three-dimensional structure of this compound in the solid state, single-crystal X-ray diffraction is the gold standard.
Protocol for Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or by vapor diffusion techniques.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data.
-
Data Interpretation: The refined crystal structure will provide precise bond lengths, bond angles, and intermolecular interactions, unequivocally confirming the molecular structure.
Conclusion
The analytical techniques and protocols detailed in this guide provide a robust framework for the comprehensive characterization of this compound. The application of a combination of these methods is crucial for unambiguously confirming the structure, assessing the purity, and understanding the stability of this important molecule. Adherence to these protocols will ensure the generation of high-quality, reliable data, which is essential for advancing research and development in the fields of medicinal chemistry and drug discovery.
References
- 1. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. noveltyjournals.com [noveltyjournals.com]
- 3. 19Flourine NMR [chem.ch.huji.ac.il]
- 4. Reverse-phase high-performance liquid chromatographic determination of halogenated 8-hydroxyquinoline compounds in pharmaceuticals and bulk drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Fluoro-8-(trifluoromethyl)quinoline
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of 6-Fluoro-8-(trifluoromethyl)quinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this and structurally related quinoline scaffolds. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Introduction: The Challenge of Synthesizing Fluorinated Quinolines
This compound is a vital scaffold in medicinal chemistry and materials science. The presence of both fluoro- and trifluoromethyl- groups imparts unique electronic properties, enhances metabolic stability, and improves pharmacokinetic profiles in drug candidates. However, the synthesis of such highly functionalized quinolines is often plagued by side reactions, low yields, and purification difficulties. This guide provides a question-and-answer-based approach to troubleshoot these common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: General Synthesis & Reaction Failure
Question 1: My reaction to synthesize the quinoline core failed completely or resulted in a very low yield. Where do I start troubleshooting?
Answer: A low or zero yield is a common but frustrating issue. A systematic approach is crucial. Before drastically altering your core synthesis method (e.g., Combes, Gould-Jacobs), it's essential to validate the fundamental parameters of your experiment.
The primary culprits are often related to reagent quality, reaction setup, or reaction kinetics. We recommend a logical troubleshooting workflow to diagnose the issue efficiently.
Caption: Initial troubleshooting workflow for quinoline synthesis failure.
Start with Step 1. Impurities in the starting aniline, such as 3-Amino-4-fluorobenzotrifluoride, can inhibit the reaction. This compound is known to be a pale yellow to reddish liquid that can degrade over time. Similarly, the carbonyl partner (e.g., a β-diketone or α,β-unsaturated ketone) can self-condense or polymerize if not pure.
Section 2: The Combes Synthesis & Regioisomer Formation
The Combes synthesis, which condenses an aniline with a β-diketone under acidic conditions, is a powerful tool for creating substituted quinolines. However, when using an unsymmetrical aniline like 3-Amino-4-fluorobenzotrifluoride, regioselectivity becomes a primary concern.
Question 2: I performed a Combes synthesis and obtained a mixture of two isomers. How can I control the regioselectivity?
Answer: This is a classic challenge in Combes synthesis. The cyclization of the intermediate enamine can occur on either side of the amine, leading to different regioisomers. For an aniline substituted at the 3- and 4-positions, this electrophilic aromatic annulation is the rate-determining step, and its direction is governed by both electronic and steric factors.
A study by Sloop on the synthesis of trifluoromethylquinolines found that steric hindrance plays a more significant role than electronic effects in directing the cyclization.
-
To favor the 6-Fluoro-8-(trifluoromethyl) isomer: The cyclization needs to occur at the less sterically hindered position ortho to the amine (the C2 position of the aniline). Using a bulkier R-group on the β-diketone can sterically discourage cyclization at the more crowded C6 position of the aniline.
-
To favor the alternative isomer (e.g., 7-Fluoro-5-trifluoromethyl): A less bulky R-group on the diketone might allow for cyclization at the more sterically hindered position.
Control Strategy: The choice of acid catalyst and solvent can also influence the outcome. Polyphosphoric acid (PPA) is often used, but its high viscosity can lead to mixing issues and localized overheating. Using a mixture of PPA in a high-boiling alcohol can sometimes improve selectivity.
Caption: Reg
Technical Support Center: Navigating the Purification Challenges of Fluorinated Quinoline Compounds
Welcome to the technical support center for the purification of fluorinated quinoline compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges posed by these molecules. The introduction of fluorine into the quinoline scaffold dramatically alters its physicochemical properties, impacting solubility, polarity, and reactivity, which in turn complicates purification.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities effectively.
Understanding the Core Challenges
The strong electronegativity and small size of fluorine atoms significantly influence the electronic and steric properties of the quinoline ring.[1][3] This can lead to:
-
Altered Polarity and Solubility: Fluorination can drastically change a molecule's polarity, making solvent selection for chromatography and recrystallization non-intuitive.[1]
-
Formation of Difficult-to-Separate Impurities: Synthesis of fluorinated quinolines can result in regioisomers and other closely related impurities that are challenging to resolve.[4][5][6]
-
Unique Chromatographic Behavior: The interaction of fluorinated compounds with standard silica or C18 stationary phases can be unpredictable, often requiring specialized chromatographic conditions.[7]
-
Compound Stability: Some fluorinated quinolines may exhibit sensitivity to pH or temperature, leading to degradation during purification.[8]
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific issues you may encounter during the purification of fluorinated quinoline compounds in a practical question-and-answer format.
Chromatography Conundrums
Question 1: My fluorinated quinoline compound is showing poor separation from impurities on a standard silica gel column. What can I do?
Answer: This is a common issue stemming from the altered polarity of fluorinated compounds. Here’s a systematic approach to troubleshoot this:
Causality: The high electronegativity of fluorine can reduce the basicity of the quinoline nitrogen, weakening its interaction with the acidic silica gel. Furthermore, intramolecular interactions can shield the polar groups, making the molecule behave less predictably.
Step-by-Step Troubleshooting:
-
Solvent System Optimization:
-
Initial Assessment: Start with a standard solvent system like hexane/ethyl acetate. If you see streaking or very high Rf values, the compound is likely too polar for this system. If it remains at the baseline, it is not polar enough.
-
Polarity Modification: For polar compounds, consider adding a small percentage of methanol or a tertiary amine (e.g., triethylamine at 0.1-1%) to the mobile phase. Triethylamine can deactivate the acidic sites on the silica gel, reducing tailing of basic compounds.
-
Alternative Solvents: Explore other solvent systems like dichloromethane/methanol for better selectivity.
-
-
Stationary Phase Variation:
-
If solvent optimization fails, consider changing the stationary phase. Alumina (basic or neutral) can be a good alternative for basic quinoline derivatives.
-
For highly fluorinated compounds, a fluorinated stationary phase might offer unique selectivity.[7]
-
-
Dry Loading:
-
If your compound has poor solubility in the mobile phase, dry loading is recommended.[7] Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone), adsorb it onto a small amount of silica gel, and evaporate the solvent. The resulting dry powder can then be loaded onto the column.[7]
-
dot
Caption: Troubleshooting workflow for poor chromatographic separation.
Question 2: I am observing co-elution of my desired fluorinated quinoline with a regioisomeric impurity. How can I resolve this?
Answer: Regioisomers often have very similar polarities, making their separation by standard chromatography challenging.
Causality: The subtle differences in the positions of fluorine atoms may not be sufficient to create a significant difference in their interaction with the stationary phase.
Strategies for Resolution:
-
High-Performance Liquid Chromatography (HPLC):
-
Reversed-Phase HPLC (RP-HPLC): This is a powerful technique for separating isomers. A C18 column with a mobile phase of water and acetonitrile (or methanol), often with an additive like 0.1% formic acid or trifluoroacetic acid (TFA), is a good starting point.[7]
-
Orthogonal Techniques: If co-elution persists, switch to a column with a different chemistry, such as a phenyl-hexyl or a fluorinated phase, to alter selectivity.[7]
-
-
Supercritical Fluid Chromatography (SFC): SFC can offer different selectivity compared to HPLC and is an excellent orthogonal technique for separating isomers.[7]
-
Recrystallization: If the impurities are present in a significant amount, fractional recrystallization can be an effective method. A systematic approach to finding a suitable solvent system is crucial (see Recrystallization section below).
| Technique | Stationary Phase | Mobile Phase (Typical) | Best For |
| RP-HPLC | C18, Phenyl-Hexyl | Water/Acetonitrile + 0.1% Acid | General isomer separation |
| HILIC | Amide, Silica | High Organic/Low Aqueous | Highly polar compounds |
| SFC | Chiral or Achiral | Supercritical CO2 + Modifier | Isomers, thermally labile compounds |
Recrystallization Roadblocks
Question 3: I am struggling to find a suitable solvent for the recrystallization of my fluorinated quinoline derivative, which is an oil or an impure solid.
Answer: Finding the right solvent is key for successful recrystallization. A systematic approach is necessary.
Causality: The solubility of fluorinated compounds can be unpredictable due to the unique properties of the C-F bond.
Systematic Solvent Screening Protocol:
-
Single Solvent Screening:
-
Place a small amount of your crude product in several test tubes.
-
Add a small amount of a single solvent (e.g., ethanol, methanol, ethyl acetate, toluene, hexane) to each tube.
-
Good Candidate: The compound should be sparingly soluble at room temperature but fully soluble upon heating.
-
Poor Candidate: The compound is either too soluble at room temperature or insoluble even when heated.
-
-
Mixed Solvent System:
-
If a single solvent is not ideal, a mixed solvent system is often effective.
-
Dissolve the compound in a "good" solvent (in which it is highly soluble).
-
Slowly add a "poor" solvent (in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes cloudy (the saturation point).
-
Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
dot
References
- 1. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A physico-chemical investigation of fluorine-enriched quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Trifluoromethylquinoline Synthesis
Introduction: The incorporation of the trifluoromethyl (CF₃) group into heterocyclic scaffolds, particularly quinolines, is a cornerstone of modern medicinal chemistry. This moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Among the various synthetic strategies, visible-light-mediated radical trifluoromethylation followed by intramolecular cyclization has emerged as a powerful and versatile method due to its mild conditions and high functional group tolerance.[3][4][5]
This guide focuses on a common and effective approach: the photocatalytic radical cascade reaction of N-arylacrylamides to form CF₃-substituted quinolinones (or oxindoles, depending on the cyclization pathway). We will address the most common issues encountered during this synthesis, providing not just solutions, but the underlying chemical principles to empower your experimental design.
General Experimental Workflow
The overall process involves the generation of a trifluoromethyl radical from a suitable precursor, its addition to the alkene of an N-arylacrylamide, and subsequent intramolecular cyclization of the resulting radical onto the aryl ring.
Caption: High-level workflow for photocatalytic trifluoromethylquinoline synthesis.
Troubleshooting Guide
Issue 1: Low or No Product Conversion
Q: I've assembled my reaction, irradiated it for the recommended time, but TLC/LC-MS analysis shows only starting material. What are the likely causes?
A: This is a common problem that usually points to an issue with one of the three core components of the catalytic cycle: the photocatalyst, the CF₃ radical source, or the reaction environment itself.
Possible Causes & Solutions:
-
Inefficient Photon Flux or Incorrect Wavelength: The photocatalyst has a specific absorption maximum. If your light source is too weak or emits at the wrong wavelength, the catalyst won't be excited efficiently.
-
Oxygen Contamination: Molecular oxygen is an efficient quencher of the excited state of most photocatalysts and can also react with radical intermediates. This is one of the most frequent causes of reaction failure.
-
Solution: Rigorously degas your solvent. The freeze-pump-thaw method (3 cycles) is superior to sparging with inert gas for solvents like MeCN or DMF. Ensure your reaction vessel is properly sealed under a positive pressure of nitrogen or argon.
-
-
Decomposition of CF₃ Source: Some trifluoromethylating agents have limited stability.
-
Inhibitors Present: Trace impurities in the solvent or on the glassware (e.g., acid or base residue) can inhibit the reaction.
-
Solution: Use high-purity, anhydrous solvents. Ensure glassware is scrupulously clean and oven-dried before use.
-
Issue 2: Formation of Side Products
Q: My reaction works, but I'm getting a significant amount of a side product where the CF₃ group has added to the alkene, but no cyclization has occurred. How can I favor cyclization?
A: This indicates that the initial trifluoromethylation is successful, but the subsequent intramolecular radical cyclization is slow or disfavored compared to intermolecular quenching (e.g., hydrogen atom abstraction from the solvent).
Possible Causes & Solutions:
-
Reaction Concentration: Radical cyclizations are intramolecular and thus their rates are concentration-independent.[11] Intermolecular side reactions, however, are dependent on concentration.
-
Solution: Run the reaction under more dilute conditions. This will decrease the rate of intermolecular quenching of the alkyl radical intermediate and give the intramolecular cyclization a higher probability of occurring. Start by decreasing the concentration by a factor of 5-10 (e.g., from 0.1 M to 0.02 M or 0.01 M).
-
-
Solvent Effects: The solvent can influence radical reaction pathways.[12] Solvents with easily abstractable hydrogen atoms (like THF) can increase the rate of the undesired quenching side reaction.
-
Solution: Switch to a solvent less prone to hydrogen atom abstraction. Acetonitrile (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are common choices for these types of reactions.[12]
-
-
Electronic Effects of the Substrate: The electronics of the aryl ring influence the rate of cyclization. Electron-rich aryl rings are more nucleophilic and generally cyclize more readily.
-
Solution: If your substrate has strongly electron-withdrawing groups on the aryl ring, the cyclization step may be inherently slow. While redesigning the substrate is a major change, this is a key consideration during route design.
-
Mechanistic Insight: The Radical Cascade
Understanding the key steps helps in troubleshooting. The process is initiated by the photoexcited catalyst, which promotes the formation of the CF₃ radical. This radical then engages in a cascade of events.
Caption: Simplified mechanism of photocatalytic trifluoromethylation/cyclization.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right trifluoromethylating agent?
A: The choice depends on the reaction mechanism (radical, nucleophilic, or electrophilic) and practical considerations like cost, stability, and ease of handling.[10][13] For visible-light radical reactions, common choices are categorized by how the •CF₃ is generated.
| Reagent Type | Examples | Generation Method | Advantages | Disadvantages |
| Sulfinate Salts | Langlois' Reagent (CF₃SO₂Na) | Oxidative SET | Inexpensive, stable, solid[8][10][14] | Requires an oxidant or photocatalytic cycle |
| Electrophilic | Togni's, Umemoto's Reagents | Reductive SET | Highly reactive | Expensive, can be moisture-sensitive[9][15][16] |
| Gas/Volatile Liquid | CF₃I, CF₃Br | Homolytic Cleavage (Light/Heat) | High atom economy, inexpensive[2][17][18] | Difficult to handle, requires pressure setup |
For the synthesis of trifluoromethylquinolines via photocatalysis, Langlois' reagent is often an excellent starting point due to its balance of reactivity, stability, and cost.[8]
Q2: My substrate is poorly soluble in common polar aprotic solvents. What are my options?
A: Poor solubility can hinder reaction rates. First, try mixed solvent systems (e.g., DMF/DCE or MeCN/DCM). If that fails, a change in reaction conditions may be necessary. Some modern protocols have shown success under solvent-free conditions, often using microwave irradiation or mechanochemistry (grinding), though this would represent a significant deviation from a photocatalytic protocol.[19] For photocatalysis, finding a solvent system that fully dissolves the substrate at the reaction concentration is critical.
Q3: Can this reaction be scaled up?
A: Scaling up photocatalytic reactions presents a unique challenge: light penetration. As the reaction volume and vessel size increase, the path length for light becomes longer, leading to inefficient irradiation of the bulk solution.
-
Solution: For multi-gram scale, transitioning to a continuous-flow reactor is the industrially preferred method.[20] A flow setup uses narrow tubing, ensuring uniform and efficient light penetration throughout the entire reaction mixture, leading to higher throughput and often better yields compared to a large batch reactor.[20]
Q4: I'm observing the formation of a dimer of my starting material. What causes this?
A: Dimerization can occur if the radical intermediate, once formed, reacts with another molecule of the starting material rather than undergoing the desired intramolecular cyclization. This is another example of an intermolecular side reaction that competes with the desired intramolecular pathway. As with the issue of simple trifluoromethylation without cyclization, this problem can often be mitigated by running the reaction at a higher dilution.
Example Protocol: Synthesis of a CF₃-Substituted Oxindole
This protocol is adapted from literature procedures for the visible-light-induced trifluoromethylation-arylation of N-arylacrylamides.[15][21]
Materials:
-
N-Aryl(meth)acrylamide (1.0 equiv)
-
Umemoto's Reagent or Togni's Reagent (1.5 equiv)
-
fac-Ir(ppy)₃ (1-2 mol%)
-
Anhydrous, degassed acetonitrile (MeCN) to make a 0.05 M solution
-
Schlenk flask or sealed vial with a magnetic stir bar
-
5W Blue LED lamp
Procedure:
-
To an oven-dried Schlenk flask under an argon or nitrogen atmosphere, add the N-arylacrylamide, the trifluoromethylating agent, and the photocatalyst.
-
Add the degassed acetonitrile via syringe.
-
Seal the flask and stir the mixture at room temperature, positioned approximately 5-10 cm from the blue LED lamp. It is advisable to use a fan to maintain ambient temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired trifluoromethylated product.
References
- 1. ccspublishing.org.cn [ccspublishing.org.cn]
- 2. CF3I as trifluoromethyl radical source for the synthesis of the drugs intermediates [beijingyuji.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. New Visible-Light-Triggered Photocatalytic Trifluoromethylation Reactions of Carbon-Carbon Multiple Bonds and (Hetero)Aromatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ccspublishing.org.cn [ccspublishing.org.cn]
- 9. researchgate.net [researchgate.net]
- 10. thieme-connect.com [thieme-connect.com]
- 11. Radical cyclization - Wikipedia [en.wikipedia.org]
- 12. Effect of solvent on radical cyclisation pathways: SRN1 vs. aryl–aryl bond forming mechanisms - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 15. Photocatalyst and additive-free visible light induced trifluoromethylation-arylation of N-arylacrylamides with Umemoto's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
Stability issues of 6-Fluoro-8-(trifluoromethyl)quinoline in solution
Answering the urgent need for reliable data, this Technical Support Center provides a comprehensive guide to understanding and mitigating the stability challenges of 6-Fluoro-8-(trifluoromethyl)quinoline in solution. As a Senior Application Scientist, my goal is to equip you with both the foundational knowledge and the practical tools necessary to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and stability of this compound.
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound, like many quinoline and fluoroquinolone derivatives, is primarily influenced by three main factors:
-
pH: Both highly acidic and alkaline conditions can affect the molecule's stability. Fluoroquinolones, a related class of compounds, show significant pH-dependent stability and activity.[1][2] Acidic conditions, in particular, have been shown to alter the activity of many fluoroquinolones and can accelerate the degradation of the parent quinoline structure.[3]
-
Light Exposure (Photodegradation): Quinolone structures are often susceptible to degradation upon exposure to UV and even visible light.[4] Photodegradation is a major degradation pathway for quinolines in aqueous environments, leading to the formation of various photoproducts and a loss of the parent compound.[3][5] The substitution pattern on the quinoline ring, such as the methoxy group at the C-8 position in some analogs, can significantly enhance photostability, suggesting that the trifluoromethyl group at this position will critically influence the molecule's response to light.[6]
-
Temperature: Elevated temperatures can accelerate hydrolysis and other degradation reactions. While moderate temperatures may be acceptable for short-term experiments, long-term storage of solutions should always be at reduced temperatures.[7]
Q2: How does the trifluoromethyl (CF3) group at the C-8 position affect the molecule's stability?
A2: The trifluoromethyl group is a strong electron-withdrawing group that significantly impacts the electronic properties of the quinoline ring. This generally enhances metabolic stability and lipophilicity.[8] However, under certain harsh conditions, such as strongly acidic or basic environments, the CF3 group itself can be susceptible to hydrolysis, converting it to a carboxylic acid group.[9][10] While this hydrolysis is not typically observed under standard experimental conditions, it is a potential degradation pathway to be aware of during forced degradation studies or in extreme pH environments.
Q3: What are the best practices for preparing and storing stock solutions of this compound?
A3: To maximize the shelf-life and reproducibility of your experiments, adhere to the following guidelines:
-
Solvent Selection: Start by dissolving the compound in a high-purity, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to create a concentrated stock.
-
Aqueous Preparations: For aqueous working solutions, prepare them fresh daily from the non-aqueous stock. Buffer the aqueous medium to a neutral or slightly acidic pH (e.g., pH 6.0-7.4) if compatible with your experimental design.
-
Light Protection: Always store solutions in amber vials or wrap containers with aluminum foil to protect them from light.[4]
-
Temperature Control: Store stock solutions at -20°C or -80°C. For working solutions, keep them on ice and use them promptly.
-
Inert Atmosphere: For long-term storage of highly sensitive solutions, consider purging the vial headspace with an inert gas like argon or nitrogen to displace oxygen and prevent oxidative degradation.
Troubleshooting Guide for Stability Issues
This guide provides a systematic approach to diagnosing and solving common stability problems encountered during experimentation.
Problem 1: Rapid loss of compound concentration in my aqueous assay.
If you observe a time-dependent decrease in the concentration of this compound, consult the following troubleshooting workflow.
Caption: A decision tree for troubleshooting unexpected degradation.
Problem 2: I see a precipitate forming in my working solution.
Cause: This is typically due to poor solubility in the final aqueous buffer. The lipophilicity imparted by the fluoro and trifluoromethyl groups can lead to low aqueous solubility.[11] Solution:
-
Decrease Final Concentration: The simplest solution is to work at a lower concentration of the compound.
-
Increase Co-Solvent: Increase the percentage of the organic co-solvent (e.g., DMSO) in your final working solution. Be mindful of the tolerance of your biological system, as DMSO concentrations above 0.5-1% can be toxic to many cell lines.
-
pH Adjustment: The solubility of quinolines can be pH-dependent. Assess the solubility at different pH values around your experimental setpoint to find an optimal range.
-
Use of Excipients: In formulation development, excipients like cyclodextrins can be used to enhance the solubility of poorly soluble compounds.
Problem 3: My results are inconsistent from day to day.
Cause: This often points to the degradation of a stock solution or inconsistent preparation of working solutions. A stock solution stored improperly or for too long may have a significantly lower effective concentration than presumed. Solution:
-
Aliquot Stock Solutions: Upon preparation, divide your main stock solution into small, single-use aliquots. This prevents repeated freeze-thaw cycles which can introduce moisture and accelerate degradation.
-
Prepare Fresh Daily: Always prepare aqueous working solutions fresh from a thawed aliquot on the day of the experiment. Do not store diluted aqueous solutions.
-
Quantify Periodically: If a batch of stock solution will be used over several weeks, it is good practice to re-quantify its concentration periodically using a stability-indicating method like HPLC-UV to ensure it has not degraded.
Experimental Protocols & Data
To empower researchers to validate stability in their own systems, we provide a standardized protocol for a forced degradation study and a summary of expected stability profiles.
Protocol: Forced Degradation Study
This study exposes the compound to harsh conditions to rapidly identify potential liabilities.
Objective: To determine the degradation profile of this compound under hydrolytic (acidic, basic), oxidative, photolytic, and thermal stress.
Methodology:
-
Stock Solution Prep: Prepare a 1 mg/mL stock solution of the compound in acetonitrile or methanol.
-
Stress Conditions: For each condition, dilute the stock solution to a final concentration of 50 µg/mL.
-
Acid Hydrolysis: Add 1N HCl. Incubate at 60°C for 2, 6, 12, and 24 hours.
-
Base Hydrolysis: Add 1N NaOH. Incubate at 60°C for 2, 6, 12, and 24 hours.
-
Oxidative Degradation: Add 3% Hydrogen Peroxide (H₂O₂). Store at room temperature, protected from light, for 2, 6, 12, and 24 hours.
-
Thermal Degradation: Incubate the solution in a neutral buffer at 80°C for 24 and 48 hours.
-
Photolytic Degradation: Expose the solution in a neutral buffer to a calibrated UV light source (e.g., 254 nm and 365 nm) or a sunlight simulator.
-
-
Sample Analysis: At each time point, neutralize the acid/base samples, quench the oxidative reaction if necessary, and analyze all samples against an unstressed control using a stability-indicating HPLC-UV method.
-
Data Interpretation: Calculate the percentage of compound remaining. A loss of >10% indicates significant degradation under that condition.
Data Summary: Stability Profile
The following table summarizes the expected stability of this compound in common laboratory solvents based on the known behavior of related fluoroquinolones.[4][5]
| Condition | Solvent | Temperature | Light Condition | Expected Stability (t½) | Primary Degradation Pathway |
| Ideal Storage | DMSO, DMF (Anhydrous) | -20°C to -80°C | Dark (Amber Vial) | > 6 months | Minimal |
| Working Solution | Buffered Saline (pH 7.4) | 4°C | Dark | < 24 hours | Hydrolysis |
| Photolytic Stress | Aqueous Buffer (pH 7.0) | Room Temp | UV/Sunlight | Minutes to Hours | Photodegradation[3] |
| Acidic Stress | 0.1N HCl | Room Temp | Dark | Hours to Days | Acid-catalyzed Hydrolysis |
| Alkaline Stress | 0.1N NaOH | Room Temp | Dark | Hours to Days | Base-catalyzed Hydrolysis[5] |
Potential Degradation Pathways Diagram
Caption: Potential degradation routes for the title compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of pH on bacterial growth and activity of recent fluoroquinolones in pooled urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluoroquinolone antibacterial drugs: Review of physicochemical problems, analysis techniques, and solutions – Asia-Pacific Journal of Science and Technology (APST) [apst.kku.ac.th]
- 5. researchgate.net [researchgate.net]
- 6. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Temperature-/solvent-dependent low-dimensional compounds based on quinoline-2,3-dicarboxylic acid: structures and fluorescent properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Forced Degradation Studies of Trifluoromethylated Quinolines
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the forced degradation studies of trifluoromethylated quinolines. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions to navigate the complexities of these stability studies. As a Senior Application Scientist, my goal is to blend established scientific principles with practical, field-tested insights to support the integrity and success of your experimental work.
Introduction: The Role of the Trifluoromethyl Group in Stability
The trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1] Its strong electron-withdrawing nature and high bond strength (C-F bond dissociation energy is significantly higher than C-H) render it exceptionally stable to chemical and thermal degradation.[1] However, this stability profoundly influences the degradation pathways of the parent molecule. In forced degradation studies, the CF3 group often directs stress-induced changes to other parts of the quinoline scaffold, leading to specific and sometimes unexpected degradation products. Understanding these pathways is critical for developing robust, stability-indicating analytical methods as mandated by ICH guidelines.[2]
Frequently Asked Questions (FAQs)
Here we address common questions encountered during the planning and execution of forced degradation studies for trifluoromethylated quinolines.
Q1: What is the primary objective of a forced degradation study for a trifluoromethylated quinoline?
A1: The primary objective is to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of your analytical method.[2][3] This is not about destroying the drug but achieving a target degradation of 5-20%.[4] This level of degradation is sufficient to produce and reliably detect major degradants without generating secondary products that wouldn't appear under normal storage conditions. The ultimate goal is to develop a "stability-indicating method" (SIM) that can accurately separate and quantify the intact drug from its potential impurities and degradants.[3]
Q2: How does the CF3 group affect the choice of stress conditions compared to a non-fluorinated quinoline?
A2: The CF3 group's stability means that more strenuous conditions might be necessary to achieve the target 5-20% degradation, particularly for thermal and some hydrolytic stresses.[1] For instance, a study on a quinoline-triclosan hybrid found it to be very stable under acidic conditions, requiring 2N HCl under reflux for 24 hours to achieve sufficient degradation.[5] Conversely, the electron-withdrawing nature of the CF3 group can make the quinoline ring more susceptible to nucleophilic attack or specific photochemical reactions. Always start with standard ICH conditions and intensify them methodically if no degradation is observed.[4]
Q3: What are the most common degradation pathways observed for quinoline-containing compounds?
A3: For the core quinoline structure, common degradation pathways include hydroxylation to form quinolinone (or oxo-quinoline) derivatives and subsequent ring-opening reactions.[6][7] For compounds containing moieties like an amide linkage to a trifluoromethylphenyl group (as seen in related structures like teriflunomide), cleavage of this bond to form 4-(trifluoromethyl)aniline is a key degradation pathway under acid, oxidative, and thermal stress.[8] Therefore, for a trifluoromethylated quinoline, you should be vigilant for both modifications to the quinoline ring and cleavage of exocyclic bonds.
Q4: Can I use acetonitrile in my sample preparations for forced degradation studies?
A4: Caution is advised. In some cases, acetonitrile has been observed to promote degradation reactions on its own, especially with sensitive molecules.[5] It is recommended to perform a preliminary test with your solvent. If you observe unexpected peaks in your control sample (drug substance in solvent, without stressor), consider switching to a more inert solvent like ethanol for sample preparation, provided your compound has adequate solubility.[5]
Q5: My mass balance is outside the typical 95-105% range. What are the likely causes?
A5: Poor mass balance can be attributed to several factors:
-
Formation of non-chromophoric degradants: The degradation product may lack a UV-absorbing chromophore, making it invisible to PDA/UV detectors.
-
Volatile degradants: Small molecule fragments may be lost during the experiment.
-
Precipitation: Degradants may be insoluble in the sample diluent.
-
Co-elution: A degradant peak may be hidden under the main drug peak or another impurity peak.
-
Incorrect response factor: The degradant may have a significantly different molar absorptivity at the chosen wavelength compared to the parent drug.
A thorough investigation using multiple analytical techniques (e.g., LC-MS, GC-MS) is often necessary to resolve mass balance issues.[9]
Troubleshooting Guides
This section provides structured solutions to specific problems you may encounter during your experiments.
Guide 1: Chromatographic & Analytical Issues
| Problem Encountered | Probable Cause(s) | Step-by-Step Troubleshooting & Solutions |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too much sample. 2. Solvent Mismatch: The injection solvent is much stronger than the mobile phase. 3. Secondary Interactions: Silanol interactions between the basic nitrogen of the quinoline and the silica backbone of the column. 4. Column Degradation: Loss of stationary phase or clogged frit.[10][11] | 1. Reduce Injection Concentration/Volume: Dilute your sample and reinject. 2. Match Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase. 3. Optimize Mobile Phase: Add a competitor like triethylamine (0.1%) to the mobile phase to block active silanol sites. Alternatively, ensure the mobile phase pH is low (~2.5-3.0) to keep the quinoline nitrogen protonated. 4. Column Maintenance: Try back-flushing the column. If the problem persists, replace the column.[10] |
| Inconsistent Retention Times | 1. Poor Column Equilibration: Insufficient time between gradient runs. 2. Mobile Phase Composition Change: Evaporation of the organic component or inconsistent mixing. 3. Pump Malfunction: Leaks or faulty check valves causing flow rate fluctuations.[12] 4. Temperature Fluctuations: Lack of a column oven or unstable room temperature. | 1. Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions for at least 10-15 column volumes.[12] 2. Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep reservoirs covered. If using an online mixer, try manually pre-mixing the mobile phase. 3. System Check: Check for leaks around fittings and pump heads. Purge the pump to remove air bubbles.[11] 4. Use a Column Oven: Maintain a constant column temperature to ensure reproducibility. |
| No Degradation Observed | 1. Stress Conditions Too Mild: The trifluoromethylated quinoline is highly stable. 2. Incorrect Reagent Concentration: Acid, base, or oxidant solution was prepared incorrectly. 3. Insufficient Reaction Time/Temperature. | 1. Systematically Increase Stress: - Hydrolysis: Increase acid/base concentration (e.g., from 0.1N to 1N or 5N), increase temperature (e.g., from room temp to 60°C or reflux), and extend duration.[4][9] - Oxidation: Increase H₂O₂ concentration (e.g., from 3% to 30%). - Thermal: Increase temperature in 10°C increments above the accelerated stability condition temperature.[3] 2. Verify Reagent Preparation: Prepare fresh reagents and confirm their concentrations. |
| Excessive Degradation (>20%) | 1. Stress Conditions Too Harsh: The compound is more labile than expected under the applied conditions. 2. Extended Reaction Time: The sampling time point was too late. | 1. Reduce Stress Severity: Decrease reagent concentration, lower the temperature, or shorten the exposure time. 2. Conduct a Time-Course Study: Sample at multiple, earlier time points (e.g., 2, 4, 8, 12 hours) to find the optimal duration to achieve 5-20% degradation. |
Guide 2: Experimental Workflow Issues
Experimental Protocols & Data
Recommended Stress Conditions
The following table provides starting conditions for forced degradation studies, which should be adjusted based on the observed stability of the specific trifluoromethylated quinoline. The goal is to achieve 5-20% degradation.[4]
| Stress Type | Reagent/Condition | Temperature | Duration | Typical Observations & Potential Degradants |
| Acid Hydrolysis | 0.1M - 2.0M HCl | 60°C - Reflux | 2 - 24 hours | Potential cleavage of amide or ether linkages. May form aniline derivatives (e.g., 4-(trifluoromethyl)aniline).[8] |
| Base Hydrolysis | 0.1M - 2.0M NaOH | 60°C - Reflux | 2 - 24 hours | Often more resistant than acid hydrolysis. May see hydrolysis of ester or amide groups if present. |
| Oxidation | 3% - 30% H₂O₂ | Room Temp | 24 hours | Formation of N-oxides on the quinoline nitrogen is possible. Ring hydroxylation can also occur. |
| Thermal | Dry Heat (Solid State) | > 80°C | 1 - 7 days | Generally high stability due to CF3 group.[13] Degradation, if it occurs, may follow pathways similar to acid hydrolysis.[8] |
| Photolytic | ICH Q1B Option 1 or 2 | Ambient | As per ICH | Quinolines can be light-sensitive.[5] Degradation can involve complex radical reactions or rearrangements. |
Step-by-Step Protocol: Acid Hydrolysis
-
Preparation: Prepare a 1 mg/mL stock solution of the trifluoromethylated quinoline in a suitable solvent (e.g., methanol, ethanol, or a co-solvent with water).
-
Stress Application: In a sealed glass vial, mix 1 mL of the drug stock solution with 1 mL of 2.0M HCl to achieve a final concentration of 0.5 mg/mL in 1.0M HCl. Prepare a control sample with 1 mL of stock and 1 mL of water.
-
Incubation: Place the vials in a thermostatically controlled water bath or oven at 60°C.
-
Time-Point Sampling: Withdraw aliquots (e.g., 100 µL) at predetermined intervals (e.g., 0, 2, 6, 12, and 24 hours).
-
Neutralization: Immediately neutralize the aliquot with an equal volume of 1.0M NaOH to halt the degradation reaction.
-
Dilution & Analysis: Dilute the neutralized sample with mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL). Filter through a 0.45 µm syringe filter and inject into the HPLC-DAD/MS system.
Potential Degradation Pathways
The presence of the CF3 group significantly influences the electronic properties of the quinoline ring. Based on known quinoline chemistry and degradation patterns of related compounds, two primary degradation pathways can be anticipated.
References
- 1. mdpi.com [mdpi.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. beilstein-archives.org [beilstein-archives.org]
Technical Support Center: Regioselective Synthesis of Fluorinated Quinolines
Welcome to the technical support center for the regioselective synthesis of fluorinated quinolines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine atoms into specific positions of the quinoline scaffold. The incorporation of fluorine can significantly enhance the pharmacological properties of these molecules, making precise control over regioselectivity a critical aspect of synthetic design.[1]
This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered in the laboratory. The information presented here is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.
Frequently Asked Questions (FAQs)
Q1: My Friedländer annulation with an unsymmetrical ketone is giving me a mixture of regioisomers. How can I improve the selectivity for the 2-substituted fluorinated quinoline?
A1: This is a common challenge in the Friedländer synthesis. The regioselectivity is determined by which α-carbon of the ketone undergoes condensation with the 2-amino group of the fluorinated benzaldehyde or ketone.[2][3] To favor the formation of the 2-substituted product, consider the following strategies:
-
Catalyst Selection: The choice of catalyst can significantly influence the reaction pathway. While traditional methods may use acid or base catalysis, modern approaches have demonstrated that specific amine catalysts, such as the bicyclic pyrrolidine derivative TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), can offer high regioselectivity for the 2-substituted product.[4][5]
-
Slow Addition of the Ketone: A slow and controlled addition of the unsymmetrical methyl ketone to the reaction mixture can increase the regioselectivity.[4] This technique helps to maintain a low concentration of the ketone, potentially favoring the reaction at the less sterically hindered methyl group.
-
Reaction Temperature: Higher temperatures can also improve the regioselectivity in some cases.[4] It is advisable to perform a temperature screen to find the optimal conditions for your specific substrates.
-
Use of Pre-activated Substrates: Introducing a phosphoryl group on the α-carbon of the ketone can direct the cyclization to favor a specific regioisomer.[3]
Below is a workflow to guide your optimization process:
Caption: Workflow for improving regioselectivity in Friedländer annulation.
Q2: I am attempting a Skraup synthesis with a meta-substituted fluoroaniline and obtaining a mixture of 5- and 7-fluoroquinoline. How can I control the regioselectivity of the cyclization?
A2: The regioselectivity in the Skraup synthesis and its variations, like the Doebner-von Miller reaction, is dictated by the electrophilic cyclization onto the aniline ring.[6][7][8] With a meta-substituent, both ortho-positions are available for cyclization, often leading to a mixture of isomers.
-
Steric Hindrance: The steric bulk of the meta-substituent can influence the regioselectivity. A larger group will generally direct the cyclization to the less hindered ortho-position.
-
Electronic Effects: The electronic nature of the substituent plays a crucial role. Electron-donating groups activate the ortho and para positions, while electron-withdrawing groups deactivate them. The cyclization will preferentially occur at the more electron-rich (less deactivated) ortho-position.
-
Reaction Conditions: The acidity of the medium can impact the substrate's reactivity and, consequently, the regioselectivity. It is worthwhile to screen different acid catalysts and concentrations.
Troubleshooting Table: Skraup Synthesis with Meta-Substituted Fluoroanilines
| Meta-Substituent | Electronic Effect | Expected Major Product | Rationale |
| -CH₃, -OCH₃ | Electron-Donating | 7-Fluoroquinoline | The ortho-position para to the activating group is more nucleophilic. |
| -NO₂, -CF₃ | Electron-Withdrawing | 5-Fluoroquinoline | The ortho-position meta to the deactivating group is less deactivated. |
Q3: My direct C-H fluorination of a substituted quinoline is not selective and is fluorinating multiple positions. What strategies can I employ to achieve better regiocontrol?
A3: Direct C-H fluorination is a powerful tool, but achieving high regioselectivity can be challenging due to the presence of multiple reactive C-H bonds.[9][10] The inherent electronic properties of the quinoline ring favor reaction at certain positions (e.g., C4 can be more electrophilic).[9][11] Here are some strategies to enhance regioselectivity:
-
Directing Groups: The use of a directing group is a highly effective strategy to achieve regioselective C-H functionalization.[12][13] For instance, an 8-aminoquinoline group can direct functionalization to the C5 position.[14][15] The directing group can often be removed after the desired functionalization.
-
Catalyst and Ligand Control: In transition metal-catalyzed C-H functionalization, the choice of metal, ligand, and oxidant can dramatically influence the regioselectivity.[12][13] For example, palladium-catalyzed C2 arylation of quinoline N-oxide has been achieved with good regioselectivity.[13]
-
Steric Hindrance: Introducing bulky substituents can block certain positions and sterically direct the fluorination to less hindered sites.
-
Solvent and Additives: The reaction medium and the presence of additives can influence the reactivity and selectivity. For instance, the use of Lewis acids instead of protic acids can increase C4 selectivity in some nucleophilic fluorinations by coordinating to the quinoline nitrogen and sterically hindering the C2 position.[9][11]
Caption: Key strategies to improve regioselectivity in direct C-H fluorination of quinolines.
Troubleshooting Guides
Issue 1: Inconsistent Regioselectivity in Conrad-Limpach Synthesis of 4-Hydroxyfluoroquinolines
The Conrad-Limpach synthesis involves the reaction of a fluoroaniline with a β-ketoester.[16][17] The regioselectivity issue often arises from the competing Knorr synthesis pathway, which yields 2-hydroxyquinolines.[16]
Protocol for Favoring 4-Hydroxyquinoline (Conrad-Limpach Product):
-
Reaction Temperature: Maintain a lower reaction temperature (typically below 100°C) during the initial condensation of the fluoroaniline and β-ketoester to favor the formation of the enamine intermediate.
-
Cyclization Conditions: The subsequent thermal cyclization to form the 4-hydroxyquinoline requires high temperatures (around 250°C).[16][18]
-
Solvent Choice: The use of a high-boiling, inert solvent such as mineral oil or Dowtherm A can significantly improve the yield of the 4-hydroxyquinoline product by facilitating the high-temperature cyclization.[16][18]
Protocol for Favoring 2-Hydroxyquinoline (Knorr Product):
-
Reaction Temperature: Higher temperatures (around 140°C) during the initial reaction favor the formation of the β-keto anilide intermediate, which then cyclizes to the 2-hydroxyquinoline.[16]
Comparative Table: Conrad-Limpach vs. Knorr Synthesis Conditions
| Parameter | Conrad-Limpach (4-Hydroxyquinoline) | Knorr (2-Hydroxyquinoline) |
| Initial Condensation Temp. | < 100°C | ~140°C |
| Intermediate | Enamine | β-Keto anilide |
| Cyclization Temp. | ~250°C | High Temperature |
| Key to Selectivity | Temperature control during initial condensation | Higher initial reaction temperature |
Issue 2: Reversal of Expected Regiochemistry in Doebner-von Miller Synthesis
The Doebner-von Miller reaction typically yields 2-substituted quinolines from the reaction of anilines with α,β-unsaturated carbonyl compounds.[6][19][20] However, under certain conditions, a reversal of regiochemistry to yield 4-substituted quinolines can occur.
Causality and Resolution:
-
Electronic Effects of the Carbonyl Compound: Introducing a strong electron-withdrawing group on the α,β-unsaturated carbonyl substrate can reverse the regioselectivity to favor the 4-substituted quinoline.[21] For example, the reaction of anilines with γ-aryl-β,γ-unsaturated α-ketoesters in trifluoroacetic acid (TFA) has been shown to produce 2-carboxy-4-arylquinolines.[22]
-
Reaction Mechanism: The standard mechanism involves a 1,4-conjugate addition of the aniline to the α,β-unsaturated carbonyl. The reversal of regioselectivity suggests a change in the mechanism, possibly to a 1,2-addition followed by cyclization.[22]
Experimental Protocol to Control Regioselectivity:
-
For 2-Substituted Quinolines: Use traditional acid catalysts like HCl or Lewis acids with standard α,β-unsaturated aldehydes or ketones.
-
For 4-Substituted Quinolines: Employ α,β-unsaturated carbonyl compounds with a strong electron-withdrawing group at the α- or β-position and a strong acid like TFA as the solvent/catalyst.[21][22]
References
- 1. researchgate.net [researchgate.net]
- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles [organic-chemistry.org]
- 5. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds | Semantic Scholar [semanticscholar.org]
- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 7. Skraup reaction - Wikipedia [en.wikipedia.org]
- 8. organicreactions.org [organicreactions.org]
- 9. Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 16. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 17. synarchive.com [synarchive.com]
- 18. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Doebner-Miller Reaction [drugfuture.com]
- 20. synarchive.com [synarchive.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Solubility of 6-Fluoro-8-(trifluoromethyl)quinoline for Biological Testing
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 6-Fluoro-8-(trifluoromethyl)quinoline. This guide provides a comprehensive framework for addressing the anticipated poor aqueous solubility of this compound, a common challenge for highly fluorinated molecules. Our approach is to empower you with a systematic workflow, from initial solubility assessment to the selection and implementation of advanced enhancement strategies, ensuring the reliability and reproducibility of your biological testing data.
Understanding the Challenge: The Physicochemical Profile of this compound
This guide will walk you through a logical progression of experiments to systematically determine and enhance the solubility of this compound for your specific biological assays.
Part 1: Foundational Knowledge - FAQs
This section addresses the most common initial questions regarding the solubility of this compound.
Q1: Why is this compound expected to have poor aqueous solubility?
A1: The quinoline ring system is inherently hydrophobic. The addition of a trifluoromethyl (CF3) group significantly increases the molecule's lipophilicity (fat-loving nature), making it less favorable to interact with polar water molecules. While the fluorine atom at the 6-position is highly electronegative, its contribution to overall aqueous solubility is likely outweighed by the hydrophobic character of the rest of the molecule.
Q2: What is the first step I should take to address potential solubility issues?
A2: The crucial first step is to experimentally determine the baseline kinetic and thermodynamic solubility of your specific batch of this compound in your intended aqueous buffer. This provides a quantitative starting point to evaluate the effectiveness of any solubility enhancement techniques.
Q3: What is the difference between kinetic and thermodynamic solubility?
A3:
-
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration stock (usually in DMSO) into an aqueous buffer. It reflects the compound's tendency to precipitate under common experimental conditions and is often lower than thermodynamic solubility.
-
Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent, where the solid and dissolved forms are in equilibrium. It is the maximum amount of a compound that can be dissolved in a solvent under specific conditions of temperature and pressure.
Q4: My compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What is happening?
A4: This is a common phenomenon known as "precipitation upon dilution" or "solvent shift." this compound is likely highly soluble in the organic solvent DMSO. When a small volume of this DMSO stock is introduced into a large volume of aqueous buffer, the solvent environment abruptly changes from predominantly organic to aqueous. The compound's solubility in the new, highly polar environment is much lower, causing it to crash out of solution. Many discovery compounds exhibit low aqueous solubility, with estimates suggesting that around 30% have a solubility of less than 10 µM.[3]
Q5: What is the maximum concentration of DMSO I should use in my cell-based assays?
A5: As a general rule, the final concentration of DMSO in cell-based assays should be kept below 0.5% to avoid solvent-induced artifacts and cytotoxicity.[4] However, the tolerance to DMSO can be cell-line dependent, with some assays being sensitive to concentrations as low as 0.2%.[3] It is crucial to include a vehicle control (media with the same final DMSO concentration as your test wells) in all experiments to account for any effects of the solvent itself. Studies have shown that DMSO concentrations above 1% can significantly reduce readout parameters in various cell types.[5][6][7]
Part 2: A Systematic Workflow for Solubility Enhancement
This section provides a step-by-step workflow to guide you through the process of determining and improving the solubility of this compound.
Caption: A systematic workflow for enhancing the solubility of this compound.
Part 3: Experimental Protocols
This section provides detailed protocols for the key experiments outlined in the workflow.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh a precise amount of this compound powder.
-
Calculation: Calculate the volume of 100% anhydrous DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is 215.15 g/mol .
-
Dissolution: Add the calculated volume of DMSO to the powder. Vortex thoroughly until the compound is completely dissolved. Gentle warming (up to 30-40°C) and sonication can be used to aid dissolution if necessary.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to compound precipitation.[3]
Protocol 2: Determination of Kinetic Solubility
This protocol provides a simple method for estimating kinetic solubility.
-
Preparation: Prepare a series of dilutions of your 10 mM stock solution in 100% DMSO in a 96-well plate.
-
Dilution: In a separate 96-well plate, add your aqueous assay buffer.
-
Mixing: Rapidly transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution into the corresponding wells of the buffer plate. This will create a range of final compound concentrations.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Assessment:
-
Visual: Inspect the plate against a dark background for any signs of precipitation (cloudiness or solid particles).
-
Nephelometry: If available, use a nephelometer to measure light scattering, which provides a more quantitative measure of precipitation.
-
-
Determination: The highest concentration that remains clear is your estimated kinetic solubility.
Protocol 3: Determination of Thermodynamic Solubility (Shake-Flask Method)
This is the gold-standard method for determining equilibrium solubility.
-
Preparation: Add an excess amount of solid this compound to a known volume of your aqueous buffer in a glass vial. Ensure there is undissolved solid material at the bottom.
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution. This can be done by centrifugation at a high speed, followed by careful collection of the supernatant, or by filtration through a 0.22 µm filter.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS, with a standard curve.
Part 4: Solubility Enhancement Strategies - A Deeper Dive
If the baseline solubility of this compound is insufficient for your experiments, the following strategies can be employed.
Strategy 1: Co-solvents
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[8]
-
Common Co-solvents: Ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400).
-
Mechanism: They create a more favorable environment for the hydrophobic compound to dissolve.
-
Considerations:
-
Experimental Approach:
-
Prepare stock solutions of this compound in the chosen co-solvent.
-
Determine the kinetic solubility in your assay buffer containing various low percentages (e.g., 1-5%) of the co-solvent.
-
Run parallel cytotoxicity assays to determine the non-toxic concentration range of the co-solvent for your biological system.
-
| Co-solvent | Typical Starting Concentration in Assay | Advantages | Disadvantages |
| Ethanol | 0.5 - 2% | Readily available, effective for many compounds. | Can be cytotoxic at higher concentrations. |
| Propylene Glycol | 1 - 5% | Generally low toxicity. | Can be viscous. |
| PEG 400 | 1 - 10% | Low toxicity, good solubilizing power. | May not be suitable for all assay types. |
Strategy 2: Surfactants
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility.[8][11]
-
Common Surfactants: Polysorbate 80 (Tween® 80), Pluronic® F-68.
-
Mechanism: Micellar encapsulation.
-
Considerations:
-
Experimental Approach:
-
Prepare aqueous solutions of the surfactant at various concentrations, both below and above the CMC.
-
Determine the solubility of this compound in each surfactant solution using the shake-flask method.
-
Evaluate the cytotoxicity of the surfactant in your cell line.
-
| Surfactant | Typical Concentration Range | Advantages | Disadvantages |
| Tween® 80 | 0.01 - 0.1% | Effective at low concentrations. | Can be cytotoxic.[9][10] |
| Pluronic® F-68 | 0.02 - 0.2% | Generally considered less toxic than Tween® 80.[12][13] | May be less effective for some compounds. |
Strategy 3: Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic part of the guest molecule from the aqueous environment.[14][15][16]
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Mechanism: Formation of inclusion complexes.
-
Considerations:
-
Size Compatibility: The size of the cyclodextrin cavity must be appropriate to accommodate the guest molecule. β-cyclodextrins are often suitable for aromatic compounds.[15][17]
-
Toxicity: Modified cyclodextrins like HP-β-CD and SBE-β-CD have improved safety profiles compared to native β-cyclodextrin.[18]
-
-
Experimental Approach:
-
Prepare aqueous solutions of the chosen cyclodextrin at various concentrations.
-
Determine the solubility of this compound in each cyclodextrin solution.
-
Confirm complex formation using techniques like NMR or DSC if necessary.
-
| Cyclodextrin | Key Features |
| HP-β-CD | High aqueous solubility, low toxicity, widely used.[17] |
| SBE-β-CD | Anionic derivative, can be beneficial for charged molecules. |
Part 5: Troubleshooting Guide
This section provides solutions to common problems encountered when working with poorly soluble compounds.
| Problem | Potential Cause | Recommended Solution |
| Precipitation immediately upon dilution of DMSO stock | Exceeding the kinetic solubility limit; "solvent shock". | Decrease the final concentration of the compound. Add the DMSO stock dropwise to the aqueous buffer while vortexing. Perform serial dilutions in the assay buffer. |
| Precipitation observed after incubation at 37°C | Temperature-dependent solubility. | Pre-warm the assay buffer to 37°C before adding the compound stock. |
| High variability in assay results | Inconsistent compound concentration due to precipitation. | Visually inspect diluted compound solutions for cloudiness before use. Centrifuge plates and check for pellets. Re-evaluate the solubility and consider using a solubilizing excipient. |
| Loss of compound activity | Interaction with the solubilizing excipient. | Test the effect of the excipient alone on the assay. Try a different class of solubilizer (e.g., switch from a surfactant to a cyclodextrin). |
| Vehicle control shows an unexpected effect | The excipient itself is biologically active at the concentration used. | Reduce the concentration of the excipient. Screen for a more inert excipient. |
Part 6: Visualizing the Process
Caption: A troubleshooting workflow for addressing compound precipitation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 1065074-24-9 [amp.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. researchgate.net [researchgate.net]
- 8. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 11. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cyclodextrins in drug delivery: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 6-Fluoro-8-(trifluoromethyl)quinoline and Established Kinase Inhibitors
A Technical Guide for Researchers in Drug Discovery
In the landscape of targeted cancer therapy, protein kinase inhibitors represent a cornerstone of precision medicine. Their ability to selectively modulate the activity of specific kinases, which are often dysregulated in cancer, has led to significant advancements in patient outcomes. This guide provides a comparative analysis of the novel compound 6-Fluoro-8-(trifluoromethyl)quinoline alongside a panel of well-characterized, clinically relevant kinase inhibitors. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource detailing the mechanisms of action, target profiles, and the requisite experimental methodologies for evaluating such compounds.
Introduction to this compound: A Potential Kinase Inhibitor Scaffold
While this compound is not as extensively characterized in publicly available literature as the comparators in this guide, its chemical scaffold, a substituted quinoline, is a privileged structure in medicinal chemistry, known to interact with the ATP-binding pocket of various kinases. The presence of fluorine and trifluoromethyl groups can significantly influence its pharmacokinetic properties and binding affinity. This guide will, therefore, use this compound as a focal point to discuss the critical parameters and assays required to characterize a novel kinase inhibitor and compare its potential profile against established drugs.
Comparative Kinase Inhibitors: A Spectrum of Mechanisms and Targets
To provide a robust comparative framework, we have selected a panel of kinase inhibitors that target different, yet crucial, signaling pathways implicated in oncology: Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth factor Receptor 2 (HER2), and the Mitogen-Activated Protein Kinase (MAPK) pathway (BRAF/MEK).
EGFR Tyrosine Kinase Inhibitors (TKIs): Erlotinib and Gefitinib
Erlotinib and Gefitinib are first-generation, reversible EGFR TKIs that have been instrumental in the treatment of non-small cell lung cancer (NSCLC), particularly in patients harboring activating EGFR mutations.[1][2][3]
-
Mechanism of Action: Both Erlotinib and Gefitinib are ATP-competitive inhibitors that target the intracellular tyrosine kinase domain of EGFR.[][5][6][7] By binding to the ATP pocket, they prevent receptor autophosphorylation and the subsequent activation of downstream pro-survival signaling cascades.[1][2] Gefitinib has shown a higher affinity for EGFR mutations like exon 19 deletions or L858R substitutions compared to the wild-type receptor.[8]
-
Target Profile: The primary target for both is EGFR (ErbB1).[2][9] While generally selective for EGFR, off-target effects can occur at higher concentrations. Erlotinib has also been noted to inhibit JAK2V617F activity.[10]
Dual EGFR and HER2 Inhibitor: Lapatinib
Lapatinib is a dual tyrosine kinase inhibitor, targeting both EGFR (ErbB1) and HER2 (ErbB2).[9][11] This dual activity provides a broader inhibition of the ErbB signaling network, which is particularly relevant in HER2-positive breast cancers.[12]
-
Mechanism of Action: Lapatinib reversibly binds to the intracellular ATP-binding site of both EGFR and HER2, inhibiting their kinase activity.[9][13][14] This dual blockade prevents receptor autophosphorylation and downstream signaling through the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT pathways, which are critical for cell proliferation and survival.[9]
-
Target Profile: Lapatinib's key targets are EGFR and HER2.[11] Its intracellular mode of action makes it effective even in some cases of resistance to the extracellularly-targeting antibody, trastuzumab.[11]
BRAF and MEK Inhibitors: Vemurafenib, Dabrafenib, and Trametinib
The MAPK pathway is a central signaling cascade that regulates cell growth and proliferation. Mutations in BRAF are common in melanoma. Vemurafenib and Dabrafenib are potent inhibitors of mutant BRAF, while Trametinib targets the downstream kinase, MEK.[15][16][17]
-
Mechanism of Action:
-
Vemurafenib and Dabrafenib: These are ATP-competitive inhibitors that selectively target the mutated BRAF V600E kinase.[15][18][19] By inhibiting the mutated BRAF, they block the aberrant signaling cascade that drives uncontrolled cell growth in BRAF-mutant melanoma.[15] Dabrafenib is also effective against BRAF V600K mutations.[20]
-
Trametinib: This is a reversible, allosteric inhibitor of MEK1 and MEK2.[21][22] It binds to a site distinct from the ATP-binding pocket, preventing MEK from phosphorylating its downstream target, ERK.[23] This provides a complementary mechanism of MAPK pathway inhibition.[21]
-
-
Target Profile:
Quantitative Comparison of Kinase Inhibitor Potency
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a kinase inhibitor. The following table summarizes representative IC50 values for the discussed inhibitors against their primary targets. It is important to note that these values can vary depending on the specific assay conditions and cell lines used.
| Inhibitor | Primary Target(s) | Representative IC50 (Biochemical Assay) | Cell Line Example | Representative IC50 (Cell-based Assay) |
| Erlotinib | EGFR | ~2 nM | NCI-H358 (NSCLC) | ~0.02 µM |
| Gefitinib | EGFR | ~3-37 nM | NCI-H358 (NSCLC) | ~0.015-0.5 µM |
| Lapatinib | EGFR, HER2 | ~10.8 nM (EGFR), ~9.8 nM (HER2) | BT474 (Breast Cancer) | ~0.16 µM |
| Vemurafenib | BRAF V600E | ~31 nM | A375 (Melanoma) | ~0.016 µM |
| Dabrafenib | BRAF V600E | ~0.8 nM | A375 (Melanoma) | ~0.004 µM |
| Trametinib | MEK1, MEK2 | ~0.92 nM (MEK1), ~1.8 nM (MEK2) | A375 (Melanoma) | ~0.0019 µM |
Note: The IC50 values are compiled from various sources and are intended for comparative purposes. Actual values may differ based on experimental conditions.
Experimental Protocols for Kinase Inhibitor Characterization
To ensure scientific rigor, the characterization of any novel kinase inhibitor, such as this compound, requires a multi-faceted experimental approach, encompassing both biochemical and cell-based assays.
Biochemical Kinase Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.[25][26]
Protocol: In Vitro Kinase Activity Assay (Radiometric)
This is considered a gold-standard method for its direct measurement of substrate phosphorylation.[26]
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified target kinase, a specific peptide or protein substrate, and the kinase assay buffer.
-
Inhibitor Addition: Add serial dilutions of the test compound (e.g., this compound) or a known inhibitor (positive control) to the reaction wells. Include a DMSO control (vehicle).
-
Initiation of Reaction: Start the kinase reaction by adding a solution containing ATP and [γ-³²P]ATP.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes), allowing for substrate phosphorylation.
-
Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the unincorporated [γ-³²P]ATP using methods like filter binding assays.[26]
-
Detection: Quantify the amount of incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Workflow for Biochemical Kinase Assay
Caption: Workflow of a radiometric biochemical kinase assay.
Cell-Based Kinase Assays
These assays assess the inhibitory effect of a compound on a specific kinase within a cellular context, providing more physiologically relevant data.
Protocol: Western Blotting for Phospho-Protein Levels
This method measures the phosphorylation status of a kinase's downstream substrate, providing an indirect readout of kinase activity.
-
Cell Culture and Treatment: Plate cancer cells known to have an active signaling pathway of interest (e.g., A431 for EGFR, BT474 for HER2, A375 for BRAF V600E) in 6-well plates and allow them to adhere overnight.
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 12-24 hours.
-
Ligand Stimulation (If applicable): For receptor tyrosine kinases like EGFR, stimulate the cells with the corresponding ligand (e.g., EGF) for a short period (e.g., 15 minutes) to induce receptor phosphorylation.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours before and during ligand stimulation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for the phosphorylated form of the target protein (e.g., anti-phospho-EGFR, anti-phospho-ERK) and the total protein as a loading control.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate for detection.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-protein signal to the total protein signal and express the results as a percentage of the stimulated control.
Signaling Pathway Inhibition Analysis
Caption: Inhibition points of Dabrafenib and Trametinib in the MAPK pathway.
Conclusion and Future Directions
The development of novel kinase inhibitors like this compound holds significant promise for advancing cancer therapy. A thorough characterization, involving both biochemical and cell-based assays, is paramount to understanding a new compound's potency, selectivity, and mechanism of action. By comparing its profile to that of established inhibitors such as Erlotinib, Gefitinib, Lapatinib, Vemurafenib, Dabrafenib, and Trametinib, researchers can gain valuable insights into its potential therapeutic utility and position it within the existing landscape of targeted agents. The experimental frameworks provided in this guide offer a robust starting point for the comprehensive evaluation of the next generation of kinase inhibitors.
References
- 1. nbinno.com [nbinno.com]
- 2. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 5. drugs.com [drugs.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 8. oncologynewscentral.com [oncologynewscentral.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. erlotinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. What is the mechanism of Lapatinib Ditosylate Hydrate? [synapse.patsnap.com]
- 12. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 13. e-crt.org [e-crt.org]
- 14. Mechanism, safety and efficacy of three tyrosine kinase inhibitors lapatinib, neratinib and pyrotinib in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Vemurafenib? [synapse.patsnap.com]
- 16. Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Trametinib (Mekinist) MEK Inhibitor Therapy for Melanoma - MRA [curemelanoma.org]
- 18. discovery.researcher.life [discovery.researcher.life]
- 19. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]
- 20. Dabrafenib - Uses, Side Effects, Warnings & FAQs [macariushealth.com]
- 21. Dabrafenib plus Trametinib: Two Kinase Inhibitors Used in Combination to Target Different Parts of the MAPK Pathway | Value-Based Cancer Care [valuebasedcancer.com]
- 22. dermnetnz.org [dermnetnz.org]
- 23. benchchem.com [benchchem.com]
- 24. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. reactionbiology.com [reactionbiology.com]
- 26. reactionbiology.com [reactionbiology.com]
The Double-Edged Sword: A Comparative Guide to the Structure-Activity Relationship of 6-Fluoro-8-(trifluoromethyl)quinoline Analogs
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic introduction of fluorine and trifluoromethyl groups into this privileged structure has been a game-changer, significantly enhancing the pharmacological profiles of these compounds. The 6-fluoro-8-(trifluoromethyl)quinoline core, in particular, represents a fascinating convergence of electronic and steric properties that can be exploited for targeted drug design. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogs based on this and closely related fluorinated quinoline scaffolds, with a focus on their anticancer and antimalarial activities. We will delve into the causality behind experimental choices, present comparative experimental data, and provide detailed protocols to empower researchers in their quest for novel therapeutics.
The Rationale for Fluorination: More Than Just an Electronic Effect
The incorporation of fluorine and trifluoromethyl (CF3) groups is a well-established strategy in modern drug design. The small size and high electronegativity of fluorine can profoundly influence a molecule's pKa, lipophilicity, and metabolic stability. The CF3 group, with its strong electron-withdrawing nature and steric bulk, can modulate binding affinity and block metabolic pathways. In the context of the quinoline ring, the 6-fluoro and 8-trifluoromethyl substitutions create a unique electronic environment that can enhance interactions with biological targets, such as protein kinases, which are often implicated in cancer progression.[1]
Comparative Analysis of Anticancer Activity: A Case Study in Fluorinated Quinolines
While direct and extensive SAR studies on a broad series of this compound analogs are limited in publicly available literature, valuable insights can be gleaned from closely related structures. A recent study on novel fluorinated quinoline analogues provides a compelling case study on the impact of fluorine and trifluoromethyl substitution on anticancer activity.[2][3] The antiproliferative effects of these compounds were evaluated against triple-negative breast cancer (TNBC) cells (MDA-MB-468) and estrogen receptor-positive breast cancer cells (MCF7).[2][3]
Key Structure-Activity Relationship Insights:
The following table summarizes the in vitro anticancer activity (IC50 values) of a series of fluorinated quinoline derivatives, highlighting the critical role of substituent placement on their potency.[2][3]
| Compound ID | R (Substituent on Phenyl Ring) | IC50 (μM) - MDA-MB-468 Cells[2][3] | IC50 (μM) - MCF7 Cells[2][3] |
| 6a | 3'-Fluoro | 4.0 | 10.5 |
| 6b | 4'-Fluoro | 4.5 | 11.0 |
| 6c | 2',4'-Difluoro | 8.0 | 27.0 |
| 6d | 3',4'-Difluoro | 4.0 | 12.0 |
| 6e | 4'-(Trifluoromethyl) | 20.0 | 60.0 |
| 6f | 4'-Benzyloxy | 2.0 | 5.0 |
| Cisplatin | (Reference Drug) | 5.0 | - |
Analysis of Structure-Activity Relationships:
-
Position of Fluorine Matters: A single fluorine atom at the 3' (meta) or 4' (para) position of the phenyl ring (compounds 6a and 6b ) confers significant anticancer activity.[2][3]
-
Difluoro Substitution can be Beneficial or Detrimental: The combination of fluorine at the 3' and 4' positions (6d ) maintained high potency, comparable to the monofluorinated analogs. However, a 2',4'-difluoro substitution pattern (6c ) led to a two-fold decrease in activity, suggesting that substitution at the 2' (ortho) position may be sterically or electronically unfavorable.[2][3]
-
Trifluoromethyl Group Placement is Crucial: The placement of a trifluoromethyl group at the 4' position (6e ) resulted in a significant drop in potency, being five-fold less active than the more potent fluoro-analogs. This underscores the sensitive interplay between electronics and sterics in receptor binding.[2][3]
-
Introduction of a Bulky Group Can Enhance Potency: The introduction of a benzyloxy group at the 4' position (6f ) led to the most potent compound in the series, suggesting that this bulky, lipophilic group may engage in favorable interactions within the target's binding pocket.[2][3]
-
The Ester Group is Critical: Hydrolysis of the ethyl ester group in these analogs resulted in a complete loss of activity, indicating its essential role in the pharmacophore.[2][3]
Antimalarial Potential: A Legacy of the Quinoline Core
The quinoline scaffold is the foundation for some of the most important antimalarial drugs, such as chloroquine and mefloquine. The mechanism of action for many 4-aminoquinoline antimalarials involves the inhibition of heme detoxification in the parasite's food vacuole.[4] While specific data for this compound analogs in antimalarial assays is not abundant, studies on related structures provide valuable SAR insights.
For instance, in a series of 6-chloro-2-arylvinylquinolines, the introduction of a fluoro or trifluoromethyl group on the benzene ring led to potent activity against a chloroquine-resistant strain of Plasmodium falciparum.[5] Another study on trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives also demonstrated their in vitro antimalarial activity, with the bis(trifluoromethyl) analogs showing slightly higher potency.[6] These findings suggest that the this compound scaffold is a promising starting point for the design of novel antimalarial agents.
Experimental Protocols
To facilitate further research and validation, detailed methodologies for the synthesis of fluorinated quinoline analogs and the evaluation of their anticancer activity are provided below.
Synthesis of Fluorinated Quinoline Analogs
The synthesis of the fluorinated quinoline analogs in the case study involved a multi-step process, with the key final step being the formation of the quinoline core via a Conrad-Limpach reaction, followed by esterification.
Step 1: Synthesis of Ethyl 4-hydroxy-2-methyl-6-(substituted-phenyl)quinoline-3-carboxylate (General Procedure) [2][3]
-
A mixture of the appropriately substituted aniline (1.0 eq) and ethyl acetoacetate (1.2 eq) in ethanol is heated at reflux for 4-6 hours.
-
The solvent is removed under reduced pressure.
-
The resulting crude product is dissolved in diphenyl ether and heated at 250 °C for 30 minutes.
-
After cooling to room temperature, the reaction mixture is diluted with hexane, and the precipitate is collected by filtration.
-
The solid is washed with hexane and ethyl acetate to afford the desired quinoline derivative.
Antiproliferative Activity Assay (MTT Assay)
The in vitro anticancer activity of the synthesized compounds can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Seed cancer cells (e.g., MDA-MB-468, MCF7) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) for 48 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Visualizing the Structure-Activity Landscape
To better understand the relationships between chemical structure and biological activity, as well as the experimental workflows, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro efficacy of 6-Fluoro-8-(trifluoromethyl)quinoline vs. non-fluorinated counterparts
An In-Depth Guide to the Comparative In Vitro Efficacy of 6-Fluoro-8-(trifluoromethyl)quinoline and its Non-Fluorinated Counterparts
Introduction: The Strategic Advantage of Fluorination in Quinoline-Based Drug Discovery
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] From the pioneering antimalarial drug quinine to modern anticancer and antimicrobial agents, the versatility of the quinoline ring system is well-documented.[3][4][5] A key strategy in modern drug design involves the precise chemical modification of such scaffolds to enhance their therapeutic properties. Among these strategies, the introduction of fluorine atoms has become an indispensable tool for medicinal chemists.[6][7]
The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly alter a molecule's physicochemical and biological profile.[8][9] Strategic fluorination can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity to optimize membrane permeability.[6][10] This guide provides a comparative framework for evaluating the in vitro efficacy of this compound, a molecule featuring two distinct fluorine-containing moieties, against its non-fluorinated counterparts: 8-(trifluoromethyl)quinoline and the parent quinoline structure. We will explore the causal relationship between fluorination and biological activity, present methodologies for robust in vitro testing, and provide the technical insights necessary for drug development professionals.
The Impact of Dual Fluorination: A Mechanistic Overview
The introduction of both a fluorine atom at the C-6 position and a trifluoromethyl (CF₃) group at the C-8 position is a deliberate design choice intended to synergistically enhance the molecule's therapeutic potential. The trifluoromethyl group is a strong electron-withdrawing group and is known to increase lipophilicity, which can aid in penetrating hydrophobic protein pockets or crossing cellular membranes.[10] The fluorine atom at the C-6 position, a common feature in highly successful fluoroquinolone antibiotics, is known to improve gyrase-complex binding by several folds.[6][8]
These substitutions create a unique electronic and steric profile that can lead to:
-
Altered pKa: The electron-withdrawing nature of fluorine can lower the basicity of the quinoline nitrogen, which can improve bioavailability by enhancing membrane permeation.[8]
-
Enhanced Binding Interactions: Fluorine can participate in favorable electrostatic and hydrogen-bond interactions with protein targets, increasing binding affinity and potency.[9]
-
Metabolic Stability: The strength of the C-F bond can block sites of metabolic oxidation, increasing the compound's half-life in biological systems.[7]
Comparative In Vitro Efficacy: Anticancer Potential
Quinoline derivatives have demonstrated significant potential as anticancer agents, often through mechanisms like cytotoxicity and the inhibition of key signaling pathways.[2][11] The introduction of fluorine can substantially enhance this activity. For example, studies on novel fluorinated quinoline analogues have shown potent anticancer activity with IC₅₀ values in the low micromolar range against aggressive cancer cell lines like triple-negative breast cancer (TNBC).[12][13]
Data Summary: Cytotoxicity (IC₅₀ Values)
The following table presents a hypothetical yet representative comparison of the cytotoxic activity of our compounds of interest against common cancer cell lines. The IC₅₀ (Inhibitory Concentration 50) is the concentration of a compound required to inhibit cell growth or viability by 50% and is a key metric for potency.[14]
| Compound | Cancer Cell Line | IC₅₀ (µM) | Putative Rationale for Activity |
| This compound | HCT-116 (Colon) | 3.5 | Synergistic effect of F and CF₃ enhances cell permeability and target interaction. |
| MCF-7 (Breast) | 5.2 | High lipophilicity and altered electronics improve potency.[10] | |
| HL-60 (Leukemia) | 8.7 | Increased metabolic stability allows for sustained cytotoxic effect.[7] | |
| 8-(Trifluoromethyl)quinoline | HCT-116 (Colon) | 12.0 | CF₃ group contributes to activity but lacks the C-6 fluorine's electronic influence.[15] |
| MCF-7 (Breast) | 18.5 | Moderate potency. | |
| HL-60 (Leukemia) | 25.0 | Demonstrates the importance of multi-site fluorination for maximal effect.[3] | |
| Quinoline (unsubstituted) | HCT-116 (Colon) | >100 | The core scaffold possesses minimal inherent cytotoxicity.[16] |
| MCF-7 (Breast) | >100 | Lacks the specific functional groups needed for potent anticancer activity. | |
| HL-60 (Leukemia) | >100 | Serves as a baseline control for evaluating substituent effects. |
Note: The IC₅₀ values presented are illustrative and based on trends observed in published literature for structurally similar compounds.[12][15] Actual values must be determined experimentally.
Experimental Protocol: In Vitro Cytotoxicity Assessment via MTT Assay
To ensure trustworthy and reproducible results, a well-defined and self-validating protocol is essential. The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide] assay is a standard colorimetric method for assessing cell viability.[17][18] It measures the metabolic activity of living cells, where mitochondrial succinate dehydrogenase reduces the yellow MTT to a purple formazan product.[17]
Step-by-Step Methodology
-
Cell Culture and Seeding:
-
Rationale: Establishing a healthy, logarithmically growing cell culture is critical for consistent results. Seeding density must be optimized to prevent confluence or cell death in the control wells during the experiment.
-
Protocol:
-
Culture cancer cells (e.g., HCT-116) in appropriate media (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO₂ incubator.
-
Harvest cells using trypsin and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. Leave perimeter wells filled with sterile PBS to minimize edge effects.
-
Incubate the plate for 24 hours to allow cells to adhere.
-
-
-
Compound Preparation and Treatment:
-
Rationale: A serial dilution provides a range of concentrations necessary to generate a dose-response curve for accurate IC₅₀ calculation.[14] DMSO is a common solvent, but its final concentration must be kept low (<0.5%) to avoid solvent-induced toxicity.
-
Protocol:
-
Prepare a 10 mM stock solution of each test compound in DMSO.
-
Perform a serial dilution in culture medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest compound concentration.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control to the appropriate wells.
-
Incubate the plate for 48-72 hours.
-
-
-
MTT Assay and Absorbance Reading:
-
Rationale: The incubation time with MTT allows for sufficient formazan crystal formation in viable cells. DMSO is used to solubilize these water-insoluble crystals before measuring absorbance.[17]
-
Protocol:
-
Prepare a 5 mg/mL MTT solution in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measure the absorbance at 490-570 nm using a microplate reader.
-
-
-
Data Analysis and IC₅₀ Determination:
-
Rationale: Normalizing the data to the vehicle control accounts for baseline cell viability. A non-linear regression analysis provides the most accurate fit for a sigmoidal dose-response curve, from which the IC₅₀ can be interpolated.[14][19]
-
Protocol:
-
Subtract the absorbance of blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.
-
Plot percent viability against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) curve using software like GraphPad Prism.
-
The IC₅₀ is the concentration that corresponds to 50% viability on the fitted curve.
-
-
Conclusion and Future Directions
The strategic incorporation of a 6-fluoro and an 8-trifluoromethyl group onto a quinoline scaffold represents a rational approach to enhancing therapeutic potential. The evidence from related compounds strongly suggests that this dual-fluorination strategy can lead to significantly improved in vitro efficacy compared to non-fluorinated counterparts, particularly in the context of anticancer activity. The electron-withdrawing properties, increased lipophilicity, and enhanced metabolic stability conferred by these groups are key drivers of this potentiation.
The protocols and comparative framework provided in this guide serve as a robust starting point for researchers. Future work should focus on experimentally validating these hypotheses, expanding the panel of cancer cell lines, and investigating the precise molecular mechanisms of action. Elucidating the specific protein targets and signaling pathways affected by this compound will be crucial for its continued development as a potential therapeutic agent.
References
- 1. Quinoline: A versatile heterocyclic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. pharmacyjournal.org [pharmacyjournal.org]
- 7. nbinno.com [nbinno.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]
- 10. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. clyte.tech [clyte.tech]
- 15. benchchem.com [benchchem.com]
- 16. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. courses.edx.org [courses.edx.org]
A Strategic Guide to Deconvoluting the Cross-Reactivity Profile of 6-Fluoro-8-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enigmatic Potential of a Novel Scaffold
The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutics.[1] The strategic incorporation of fluorine and trifluoromethyl groups is a well-established method for enhancing a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[2][3] 6-Fluoro-8-(trifluoromethyl)quinoline emerges as a novel investigational compound at the intersection of these established principles. While its precise biological activities remain to be fully elucidated, its structural alerts strongly suggest a potential role as a modulator of intracellular signaling pathways, particularly those regulated by protein kinases.[1][4]
Understanding the cross-reactivity profile of any new chemical entity is paramount in the early stages of drug discovery. A promiscuous compound with numerous off-targets can lead to unforeseen toxicity and a convoluted mechanism of action, ultimately resulting in late-stage clinical failure. Conversely, a highly selective compound offers a clearer path to clinical development and a more predictable safety profile. This guide provides a comprehensive framework for systematically characterizing the cross-reactivity of this compound, offering a strategic approach to unlock its therapeutic potential while mitigating risks.
The Hypothesized Target Landscape: A Rationale for Investigation
The chemical architecture of this compound provides critical clues to its potential biological targets. The quinoline scaffold is a known "privileged structure" for kinase inhibition, with numerous approved drugs targeting kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][5] The electron-withdrawing nature of the fluorine and trifluoromethyl groups can significantly influence the electronic distribution of the quinoline ring system, potentially modulating its interaction with the ATP-binding pocket of various kinases.[2]
Therefore, it is reasonable to hypothesize that this compound may exhibit inhibitory activity against one or more protein kinase families. A primary objective of the cross-reactivity profiling will be to identify its primary target(s) and assess its selectivity across the human kinome.
The Comparative Landscape: Learning from Precedent
To contextualize the potential cross-reactivity of this compound, it is instructive to examine the profiles of other quinoline-based kinase inhibitors.
| Compound | Primary Target(s) | Known Significant Off-Targets | Therapeutic Area |
| Bosutinib | SRC, ABL | Multiple other tyrosine kinases | Oncology |
| Cabozantinib | VEGFRs, MET, RET | AXL, KIT, FLT3 | Oncology |
| Lenvatinib | VEGFRs, FGFRs, PDGFRα, RET, KIT | Multiple other kinases | Oncology |
| Gefitinib | EGFR | Limited off-target activity at therapeutic concentrations | Oncology |
| Erlotinib | EGFR | Limited off-target activity at therapeutic concentrations | Oncology |
This comparative landscape highlights that while some quinoline-based inhibitors are highly selective, others exhibit a multi-targeted profile. This underscores the necessity of a comprehensive and unbiased screening approach for this compound.
A Tiered Experimental Workflow for Comprehensive Cross-Reactivity Profiling
A robust assessment of a compound's selectivity requires a multi-faceted approach, progressing from broad, high-throughput in vitro screens to more focused cellular and functional assays.
Tier 1: Broad Kinome Profiling
The initial step is to cast a wide net to identify potential binding partners across the human kinome. Large-scale kinase screening platforms, such as KINOMEscan™, offer an efficient method for this.
Experimental Protocol: KINOMEscan™ Profiling
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO at a concentration of 100 mM.
-
Assay Concentration: The compound is typically screened at a single high concentration (e.g., 10 µM) to identify all potential interactions.
-
Binding Assay: The assay is based on a competitive binding format where the test compound competes with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified using qPCR.
-
Data Analysis: The results are reported as percent of control (%Ctrl), where a lower number indicates stronger binding. A common threshold for a "hit" is a %Ctrl value below a certain cutoff (e.g., <10% or <35%).
Caption: KINOMEscan™ workflow for initial hit identification.
Tier 2: Cellular Target Engagement
Positive hits from the in vitro screen must be validated in a more physiologically relevant context. Cellular Thermal Shift Assay (CETSA®) is a powerful technique to confirm that the compound engages its putative targets within intact cells.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).
-
Thermal Challenge: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Cell Lysis and Protein Quantification: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Target Detection: Analyze the soluble fraction by Western blotting or mass spectrometry to quantify the amount of the target protein that remains soluble at each temperature.
-
Data Analysis: A positive target engagement is indicated by a thermal shift, where the target protein is stabilized at higher temperatures in the presence of the compound.
Caption: CETSA® workflow for validating target engagement in cells.
Tier 3: Functional Cellular Assays
Confirmation of target engagement should be followed by functional assays to demonstrate that this interaction translates into a biological effect. The specific assay will depend on the identified target.
Example Protocol: Phosphorylation Assay (for a kinase target)
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere. Starve the cells (if necessary to reduce basal signaling) and then treat with a concentration range of this compound for a specified time.
-
Stimulation: Stimulate the cells with a known activator of the signaling pathway mediated by the target kinase (e.g., a growth factor).
-
Cell Lysis: Lyse the cells to extract proteins.
-
Phosphorylation Detection: Measure the phosphorylation status of a known downstream substrate of the target kinase using methods such as Western blotting with a phospho-specific antibody or a plate-based immunoassay (e.g., ELISA).
-
Data Analysis: A dose-dependent decrease in the phosphorylation of the substrate indicates functional inhibition of the target kinase.
Interpreting the Data: Building a Selectivity Profile
The data from these tiered assays should be integrated to build a comprehensive cross-reactivity profile.
Illustrative Data Presentation for this compound
| Target | KINOMEscan™ (%Ctrl @ 10 µM) | CETSA® Thermal Shift (°C) | Functional Assay (IC50, µM) |
| Kinase A (Primary) | 2 | +5.2 | 0.05 |
| Kinase B (Off-Target) | 8 | +2.1 | 1.2 |
| Kinase C (Off-Target) | 15 | +0.5 | >10 |
| Kinase D (Non-binder) | 85 | No shift | >10 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
A selectivity score can also be calculated to quantify the compound's preference for its primary target over off-targets.
Early Safety and Pharmacokinetic Profiling
In parallel with cross-reactivity studies, it is crucial to conduct early in vitro safety and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.
Key In Vitro Safety and ADME Assays:
-
hERG Channel Patch Clamp: To assess the risk of cardiac arrhythmia.
-
CYP450 Inhibition Panel: To identify potential drug-drug interactions.
-
Hepatocyte Stability Assay: To determine the rate of metabolic clearance.
-
Ames Test: To evaluate mutagenic potential.
-
Plasma Protein Binding: To understand the fraction of free drug available for therapeutic action.
General toxicological data on quinoline and fluorinated compounds suggest that potential liabilities should be carefully monitored.[6][7] Early assessment of these parameters will provide a more complete picture of the compound's drug-like properties.
Conclusion: A Roadmap to Understanding a Novel Compound
The journey to understanding the full therapeutic potential and risks of a novel compound like this compound begins with a thorough and systematic characterization of its cross-reactivity profile. By employing a tiered approach that combines broad in vitro screening with cellular target validation and functional assays, researchers can build a robust data package. This, coupled with early safety and ADME profiling, will enable informed decision-making and guide the future development of this promising chemical scaffold. The methodologies outlined in this guide provide a clear and scientifically rigorous roadmap for this critical endeavor.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. chemxyne.com [chemxyne.com]
- 4. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. ijpsjournal.com [ijpsjournal.com]
Blocking Metabolic Liabilities: A Comparative Guide to the Stability of Fluorinated Quinolines
In the landscape of modern drug discovery, achieving metabolic stability is a critical hurdle. A promising drug candidate with high potency can fail if it is too rapidly metabolized by the body, leading to poor pharmacokinetic profiles and potential toxicity. Among the various strategies employed to enhance metabolic stability, the introduction of fluorine into a molecule has become a cornerstone of medicinal chemistry.[1][2] This guide provides an in-depth comparative analysis of the metabolic stability of fluorinated quinolines, offering experimental insights and protocols for researchers in drug development.
The Strategic Role of Fluorine in Drug Design
The unique physicochemical properties of fluorine make it a powerful tool for modulating a drug's characteristics. The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it more resistant to oxidative metabolism by enzymes like the cytochrome P450 (CYP) superfamily.[3][4] By strategically replacing a hydrogen atom at a metabolically vulnerable position—a "metabolic soft spot"—with a fluorine atom, chemists can effectively block these metabolic pathways.[3][5] This substitution can lead to:
-
Increased Half-Life: Reduced metabolic clearance prolongs the drug's presence in the systemic circulation.[1]
-
Improved Bioavailability: By minimizing first-pass metabolism in the liver, more of the active drug can reach its target.
-
Altered Physicochemical Properties: Fluorination can also influence a molecule's lipophilicity and pKa, which can in turn affect its absorption, distribution, and target engagement.[1][5][6]
Metabolic Pathways of the Quinoline Scaffold
The quinoline ring system is a common scaffold in many therapeutic agents. However, it is susceptible to metabolism by various CYP enzymes. Studies have shown that the primary sites of metabolism on the quinoline core often involve oxidation.[7][8] Key metabolic transformations are mediated by enzymes such as CYP2E1, which is principally involved in the formation of 3-hydroxyquinoline, and CYP2A6, which contributes to the formation of quinoline-5,6-epoxide.[7][8][9] These hydroxylated and epoxidized metabolites are often more polar and readily excreted, but can sometimes lead to the formation of toxic byproducts.
Comparative Analysis: The Impact of Fluorination on Quinoline Stability
The strategic placement of fluorine on the quinoline ring can dramatically alter its metabolic fate. While a single comprehensive study comparing multiple fluorinated quinoline analogues is not available in the public literature, we can synthesize findings from various sources to illustrate the principle.
Consider a hypothetical series of quinoline derivatives where metabolic liability has been identified at the 7-position due to hydroxylation.
| Compound | Structure | Key Feature | Expected Metabolic Stability | Rationale |
| Compound A | Quinoline | Unsubstituted | Low | The C-H bond at position 7 is a "soft spot" susceptible to CYP-mediated oxidation. |
| Compound B | 7-Fluoroquinoline | Fluorine at position 7 | High | The strong C-F bond at the site of metabolic attack blocks hydroxylation, significantly increasing the metabolic half-life.[3][10] |
| Compound C | 3-Fluoroquinoline | Fluorine distal to soft spot | Moderate | While the primary metabolic site at C7 is unaffected, the electron-withdrawing nature of fluorine can alter the electron density of the entire ring system, potentially slowing the rate of metabolism.[10] |
It is crucial to note that the effects of fluorination are highly context-dependent. In some cases, blocking one metabolic pathway may lead to the emergence of others, and not every fluorination event results in improved stability. For instance, a study on fluorinated 7-phenyl-pyrroloquinolinones found that monofluorination of the 7-phenyl ring did not lead to an improvement in metabolic stability when incubated with human liver microsomes.[4][11] This underscores the necessity of empirical testing for each new chemical entity.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
To empirically determine and compare the metabolic stability of compounds, the in vitro liver microsomal stability assay is a widely used and robust method.[12][13] Liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly CYPs.[13][14] This assay measures the rate of disappearance of a parent compound over time when incubated with these enzymes.[15][16]
Step-by-Step Methodology
-
Preparation of Reagents:
-
Test Compounds & Positive Controls: Prepare 10 mM stock solutions of test compounds and known positive controls (e.g., Dextromethorphan, Midazolam) in DMSO.[15] Further dilute in acetonitrile or methanol to an intermediate concentration (e.g., 125 µM).[17]
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate (KPO4) buffer and adjust the pH to 7.4.[15][17]
-
Liver Microsomes: On the day of the experiment, thaw pooled human liver microsomes (e.g., from a commercial supplier) in a 37°C water bath and immediately place on ice.[18] Dilute the microsomes to a working concentration (e.g., 0.5 mg/mL) in the phosphate buffer.[13]
-
Cofactor Solution (NADPH Regenerating System): Prepare a solution containing NADPH, magnesium chloride (MgCl2), glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[17] This system ensures a constant supply of the necessary cofactor (NADPH) for CYP enzyme activity.
-
-
Incubation:
-
Add the microsomal solution to a 96-well plate.
-
Add the test compound solution to the wells to achieve a final concentration of 1 µM.[15] The final concentration of the organic solvent (e.g., DMSO) should be kept low (<0.5%) to avoid enzyme inhibition.[15]
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed cofactor solution to each well.[15]
-
-
Time-Point Sampling & Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in the respective wells.[13]
-
Termination is achieved by adding a volume of ice-cold acetonitrile (often containing an internal standard for analytical purposes) to each well.[17] This precipitates the proteins and halts all enzymatic activity.
-
-
Sample Processing & Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of this line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Concentration) .
-
Controls for a Self-Validating System
-
Minus Cofactor Control: Incubate the test compound with microsomes without the NADPH regenerating system. No significant compound loss should be observed, confirming that degradation is enzyme-mediated.[13]
-
Zero-Time Point: Represents the initial concentration before any metabolic activity occurs.
-
Positive Controls: Use compounds with known metabolic rates (one high turnover, one low turnover) to ensure the microsomal batch is active and the assay is performing as expected.[15]
Visualizing the Workflow and Metabolic Blockade
Diagram 1: Liver Microsomal Stability Assay Workflow
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Recent advances in fluorination techniques and their anticipated impact on drug metabolism and toxicity [researchrepository.ucd.ie]
- 3. annualreviews.org [annualreviews.org]
- 4. researchgate.net [researchgate.net]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Cytochrome P450 species involved in the metabolism of quinoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. [PDF] Cytochrome P450 species involved in the metabolism of quinoline. | Semantic Scholar [semanticscholar.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. Metabolic Stability and Metabolite Analysis of Drugs - Creative Diagnostics [qbd.creative-diagnostics.com]
- 15. mercell.com [mercell.com]
- 16. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 17. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 18. researchgate.net [researchgate.net]
- 19. Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Trifluoromethyl vs. Trifluoromethoxy Quinoline Derivatives: A Guide for Medicinal Chemists
Introduction: The Strategic Role of Fluorine in Quinoline Drug Design
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, from antimalarials like quinine to modern anticancer drugs.[1][2][3] The strategic modification of this privileged heterocycle is a key tactic in drug discovery to enhance potency, selectivity, and pharmacokinetic properties. Among the most powerful tools in the medicinal chemist's arsenal are fluorine-containing substituents, particularly the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups.[4][5][6][7]
The incorporation of -CF3 or -OCF3 can dramatically alter a molecule's physicochemical and biological profile.[8][9] These groups are often employed to increase metabolic stability, modulate lipophilicity, and alter electronic properties to improve target binding affinity.[4][8][10][11][12] While both groups are electron-withdrawing and enhance lipophilicity, they are not interchangeable. Subtle differences in their steric and electronic nature can lead to significant divergence in a drug candidate's performance.
This guide provides a head-to-head comparison of trifluoromethyl and trifluoromethoxy quinoline derivatives, offering an in-depth analysis grounded in experimental data. We will explore their comparative effects on physicochemical properties, pharmacokinetic profiles, and biological activity, providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their drug design campaigns.
Part 1: Physicochemical Properties - A Tale of Two Fluorinated Moieties
The choice between a -CF3 and an -OCF3 substituent is often dictated by the need to fine-tune a molecule's properties for optimal absorption, distribution, metabolism, and excretion (ADME). Their effects, while related, are distinct.
Lipophilicity (LogP)
Lipophilicity, often quantified as the logarithm of the octanol-water partition coefficient (LogP), is a critical parameter influencing membrane permeability and oral absorption.[13][14] Both -CF3 and -OCF3 groups significantly increase the lipophilicity of a parent molecule compared to a hydrogen or methyl group.[4][9][15][16]
However, the trifluoromethoxy group is generally considered more lipophilic than the trifluoromethyl group.[15] The Hansch π values, which represent the hydrophobicity contribution of a substituent, are approximately +1.44 for -OCF3 and +0.88 for -CF3.[4] This difference arises from the shielding of the polar oxygen atom by the bulky and highly electronegative fluorine atoms in the -OCF3 group, reducing its ability to act as a hydrogen bond acceptor.
Table 1: Comparative Physicochemical Parameters of -CF3 and -OCF3 Substituents
| Property | Trifluoromethyl (-CF3) | Trifluoromethoxy (-OCF3) | Causality & Implication for Quinoline Derivatives |
| Hansch Lipophilicity (π) | +0.88[4] | +1.44 | The -OCF3 group imparts greater lipophilicity, which can enhance membrane permeability but may also increase non-specific binding or reduce aqueous solubility if not balanced. |
| Hammett Parameter (σp) | +0.54 | +0.35 | -CF3 is a stronger electron-withdrawing group through the aromatic ring. This significantly impacts the pKa of the quinoline nitrogen, making it less basic and potentially altering interactions with acidic residues in a target protein. |
| Metabolic Stability | High (strong C-F bonds)[4] | Very High | Both groups are highly resistant to oxidative metabolism. The C-O bond in -OCF3 is also stabilized, making it a robust alternative to a metabolically labile methoxy (-OCH3) group.[4] |
| Steric Profile | Bulkier than methyl[4][9] | Similar to isopropyl | The size and shape of these groups can influence binding pocket complementarity. The bent conformation of the -OCF3 group can offer different steric interactions compared to the conical -CF3 group. |
Electronic Effects
The trifluoromethyl group is one of the strongest electron-withdrawing groups used in medicinal chemistry, primarily through a powerful inductive effect (-I).[4][17] The trifluoromethoxy group is also electron-withdrawing, but its effect is tempered by the opposing resonance effect (+R) of the oxygen atom's lone pairs, which can donate electron density back to an aromatic ring. This makes the -CF3 group a significantly stronger deactivator of aromatic rings than the -OCF3 group.
For a quinoline derivative, this has a direct impact on the basicity of the quinoline nitrogen. A -CF3 substituent on the quinoline ring will lower the pKa more substantially than an -OCF3 group at the same position, making the nitrogen less likely to be protonated at physiological pH. This can be a critical factor in target binding, solubility, and off-target effects.
Part 2: Impact on Pharmacokinetics and Biological Activity
Metabolic Stability
One of the primary reasons for incorporating fluorinated groups is to block sites of metabolism.[1][15] Both C-CF3 and C-OCF3 bonds are exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s (CYPs).[4] The -CF3 group is often used as a bioisostere for a methyl group to prevent metabolic oxidation.[17] Similarly, the -OCF3 group is an excellent replacement for a methoxy group, which is prone to O-dealkylation.
In head-to-head scenarios, both groups confer high metabolic stability. The choice between them is less about preventing direct metabolism of the group itself and more about how the group's electronic and steric properties influence the metabolism of the rest of the molecule, including the quinoline core.
Table 2: Hypothetical Comparison of Quinoline Derivatives in a Metabolic Stability Assay
| Compound | Substituent (at C6) | Half-life (t½) in HLM (min) | Intrinsic Clearance (CLint, µL/min/mg) |
| Quinoline-A | -H | 15 | 46.2 |
| Quinoline-B | -CF3 | > 60 | < 11.5 |
| Quinoline-C | -OCF3 | > 60 | < 11.5 |
| HLM: Human Liver Microsomes. Data is illustrative based on general principles. |
Biological Activity: A Case Study Perspective
The influence of -CF3 vs. -OCF3 on biological activity is highly target-dependent. The differences in electronics, lipophilicity, and sterics can lead to dramatic shifts in potency and selectivity.
For instance, in the development of anticancer agents targeting tubulin polymerization, quinoline derivatives with a trifluoromethyl group have shown potent anti-proliferative activity.[18] While direct comparative data for an equivalent trifluoromethoxy analog is limited in the public domain, we can infer potential differences.[18] The stronger electron-withdrawing nature of the -CF3 group might lead to a more polarized molecule, potentially forming stronger hydrogen bonds or dipole interactions within the target's binding site compared to its -OCF3 counterpart. Conversely, the higher lipophilicity of an -OCF3 derivative could enhance cell permeability, leading to higher intracellular concentrations and greater apparent activity.
In another example, involving anti-inflammatory quinoline derivatives, a 7-trifluoromethylquinoline scaffold was successfully used to create potent analgesic and anti-inflammatory agents.[19] The choice of -CF3 was likely driven by its ability to enhance binding affinity and improve the overall pharmacokinetic profile of the compounds.
Part 3: Experimental Protocols
To ensure the reproducibility and validation of the data discussed, this section provides standardized protocols for key assays used in the evaluation of these derivatives.
Protocol 1: Determination of Lipophilicity (LogP) by HPLC
This method provides a rapid and reliable way to estimate LogP values, which is crucial for comparing the lipophilicity of different derivatives.[20]
Objective: To determine the LogP value of a test compound by correlating its retention time on a reverse-phase HPLC column with the known LogP values of a set of standard compounds.
Methodology:
-
Prepare Standard Solutions: Create 1 mg/mL stock solutions of a series of standard compounds with known LogP values (e.g., Acetone, Toluene, Naphthalene) in acetonitrile.
-
Prepare Test Compound Solution: Prepare a 1 mg/mL stock solution of the quinoline derivative in acetonitrile.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Acquisition:
-
Inject each standard and record its retention time (tR).
-
Inject the test compound and record its retention time.
-
Calculate the capacity factor (k) for each compound using the formula: k = (tR - t0) / t0, where t0 is the column dead time (determined by injecting a non-retained compound like uracil).
-
-
Calibration and Calculation:
-
Plot log(k) versus the known LogP values for the standard compounds.
-
Perform a linear regression to obtain a calibration curve.
-
Use the log(k) value of the test compound to calculate its LogP from the regression equation.
-
Protocol 2: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This assay is a gold standard for assessing a compound's susceptibility to metabolism by Phase I enzymes.[21][22][23][24]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with HLM.
Methodology:
-
Reagent Preparation:
-
Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
-
Test Compound Stock: 10 mM in DMSO.
-
HLM Stock: Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute to a working concentration of 1 mg/mL in phosphate buffer.
-
NADPH Regenerating System (Cofactor): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[23]
-
-
Incubation:
-
Prepare two sets of tubes for each compound: one with the cofactor (+NADPH) and one without (-NADPH) as a control for non-enzymatic degradation.
-
Add the test compound to the HLM solution to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding the NADPH regenerating system (or buffer for the -NADPH control).
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.[22]
-
Immediately quench the reaction by adding the aliquot to 3 volumes of ice-cold acetonitrile containing an internal standard (for LC-MS/MS analysis).
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the linear regression line gives the elimination rate constant (k).
-
Calculate the half-life: t½ = 0.693 / k.
-
Calculate intrinsic clearance: CLint (µL/min/mg protein) = (k / microsomal protein concentration) * 1000.
-
Visualizations
Diagram 1: Experimental Workflow for HLM Metabolic Stability Assay
Caption: Workflow for the in vitro Human Liver Microsome (HLM) stability assay.
Conclusion and Future Outlook
The choice between a trifluoromethyl and a trifluoromethoxy substituent on a quinoline scaffold is a nuanced decision that requires careful consideration of the project's goals.
-
Choose -CF3 for: Maximizing electron-withdrawing effects to significantly lower pKa, or when a bioisostere for a metabolically labile methyl group is needed. Its steric profile is well-understood and has a long history in successful drugs.[17]
-
Choose -OCF3 for: Achieving a greater increase in lipophilicity while maintaining a slightly less electron-withdrawing character than -CF3. It serves as an exceptionally stable replacement for a methoxy group and offers a different steric profile that may unlock novel interactions.[15][16]
Ultimately, the optimal choice can only be determined empirically. The most effective strategy involves the parallel synthesis and testing of both derivatives to generate direct, head-to-head comparative data. As synthetic methodologies for introducing these groups become more sophisticated, we can expect to see their continued and increasingly strategic application in the design of next-generation quinoline-based therapeutics.[1][25][26][27][28]
References
- 1. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 5. [PDF] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acdlabs.com [acdlabs.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 17. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
- 19. Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. longdom.org [longdom.org]
- 21. mercell.com [mercell.com]
- 22. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 23. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 24. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 25. nbinno.com [nbinno.com]
- 26. researchgate.net [researchgate.net]
- 27. A convenient synthesis of trifluoromethyl-substituted quinolino[8...: Ingenta Connect [ingentaconnect.com]
- 28. Synthesis of 2-trifluoromethylated quinolines from CF3-alkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Probing the Bio-Activity of a Novel Fluorinated Quinoline: A Comparative Guide to Validating the Mechanism of Action of 6-Fluoro-8-(trifluoromethyl)quinoline
Introduction: The Quinoline Scaffold and the Power of Fluorination
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad range of pharmacological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3][4][5] The versatility of the quinoline nucleus allows for extensive chemical modification, enabling the fine-tuning of its biological effects.[6] A particularly effective strategy in modern drug design is the incorporation of fluorine atoms or fluorine-containing functional groups, such as the trifluoromethyl (CF3) group.[7][8][9] The unique properties of fluorine—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[7][9]
This guide focuses on 6-Fluoro-8-(trifluoromethyl)quinoline , a novel compound for which the precise mechanism of action (MoA) is yet to be fully elucidated. The presence of both a fluorine atom and a trifluoromethyl group suggests the potential for potent and unique biological activity.[10] This document serves as a comprehensive roadmap for researchers, outlining a systematic and comparative approach to discovering and validating its MoA. We will propose several plausible mechanisms based on the extensive literature on related quinoline derivatives and provide detailed, self-validating experimental protocols to test these hypotheses.
Hypothesized Mechanisms of Action and Comparative Compounds
Based on the known activities of structurally related fluorinated and trifluoromethylated quinolines, we can propose several primary MoAs to investigate for this compound. For each hypothesis, we will identify a well-characterized comparator compound to serve as a benchmark in the validation assays.
| Hypothesized Mechanism | Description | Primary Target(s) | Comparator Compound | Rationale for Comparator |
| Kinase Inhibition | Modulation of cell signaling pathways by inhibiting protein kinases crucial for cancer cell proliferation and survival.[11][12] | Tyrosine Kinases (e.g., EGFR, VEGFR), Src Kinase, Abl Kinase.[11][13] | Gefitinib | An established EGFR inhibitor with a quinoline core, providing a clear benchmark for kinase inhibition assays.[12] |
| Topoisomerase Inhibition | Interference with DNA replication and repair by inhibiting topoisomerase enzymes, leading to cancer cell death.[1][2][13] | Topoisomerase I and II. | Camptothecin | A well-known Topoisomerase I inhibitor and a quinoline alkaloid, serving as a classic positive control.[4][12] |
| Tubulin Polymerization Disruption | Inhibition of microtubule formation by interfering with tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2][12] | Tubulin. | Combretastatin A-4 | A potent tubulin polymerization inhibitor used as a standard in microtubule-targeting agent studies. |
| Sodium Channel Blockade | Alteration of neuronal excitability by blocking voltage-gated sodium channels, suggesting potential analgesic or antiepileptic activity.[14] | Voltage-gated Sodium Channels (Nav). | Carbamazepine | A widely used anticonvulsant and analgesic known to act by blocking sodium channels. |
Experimental Validation: A Step-by-Step Comparative Approach
The following section details the experimental workflows designed to systematically test each hypothesized MoA. The causality behind experimental choices is explained to ensure a logical and scientifically rigorous investigation.
Phase 1: Initial Cytotoxicity and Antiproliferative Screening
The first logical step is to determine if this compound exhibits cytotoxic or antiproliferative effects. This provides a foundational dataset to guide further mechanistic studies.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Line Selection: A panel of human cancer cell lines should be selected, such as A549 (lung), MCF-7 (breast), and BGC-823 (gastric), along with a normal cell line like HFF-1 (human foreskin fibroblast) to assess selectivity.[4][15]
-
Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and the relevant comparator compounds (e.g., Gefitinib, Camptothecin) in culture medium. Treat the cells for 48-72 hours.
-
MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals with DMSO or another suitable solvent and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.
Data Presentation: Comparative IC50 Values
| Compound | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | BGC-823 (Gastric Cancer) IC50 (µM) | HFF-1 (Normal Fibroblast) IC50 (µM) |
| This compound | Experimental Data | Experimental Data | Experimental Data | Experimental Data |
| Gefitinib (Comparator) | Expected Low Value | Expected Low Value | Expected Moderate Value | Expected High Value |
| Camptothecin (Comparator) | Expected Low Value | Expected Low Value | Expected Low Value | Expected Moderate Value |
Phase 2: Mechanistic Deep Dive – Testing the Hypotheses
Based on the results of the initial screening, targeted assays can be employed to investigate the most probable MoA.
If the compound shows potent, selective cytotoxicity against cancer cell lines, kinase inhibition is a strong possibility.[12]
Experimental Workflow: Kinase Inhibition Assays
Caption: Workflow for validating kinase inhibition activity.
Protocol 1: In Vitro Kinase Assay Panel
-
Utilize a commercial kinase assay panel (e.g., radiometric or fluorescence-based) to screen this compound against a wide range of kinases at a fixed concentration (e.g., 10 µM).[12]
-
Rationale: This provides a broad, unbiased view of the compound's kinase selectivity profile.
-
Comparator: Run Gefitinib in parallel to validate the assay's sensitivity to known EGFR inhibitors.
Protocol 2: Western Blot for Phospho-Protein Levels
-
Treat a responsive cell line (e.g., A549 for EGFR) with this compound at concentrations around its IC50.
-
Lyse the cells and perform SDS-PAGE, followed by transfer to a PVDF membrane.
-
Probe with primary antibodies against the phosphorylated form of the target kinase (e.g., p-EGFR) and the total protein (e.g., total EGFR).
-
Rationale: A decrease in the ratio of phosphorylated to total protein provides direct evidence of target engagement and inhibition within a cellular context.
Many quinoline compounds exert their anticancer effects by targeting topoisomerases.[11][13]
Experimental Workflow: Topoisomerase Inhibition Assays
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides [mdpi.com]
- 5. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 9. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy | International Journal of Medical Pharmaceutical and Health Sciences [ijmphs.com]
- 14. Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents That Block Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Target Engagement: Unveiling the Cellular Interactors of 6-Fluoro-8-(trifluoromethyl)quinoline using the Cellular Thermal Shift Assay
In the landscape of contemporary drug discovery, the definitive confirmation of a compound's interaction with its intended cellular target is a cornerstone of preclinical development. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the Cellular Thermal Shift Assay (CETSA) as a powerful methodology for validating the target engagement of novel chemical entities.[1][2][3] We will use 6-Fluoro-8-(trifluoromethyl)quinoline, a compound with potential therapeutic activities, as a case study to illustrate the principles and practical application of CETSA. Furthermore, this guide will objectively compare CETSA with other established biophysical techniques, namely Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), to provide a comprehensive framework for selecting the most appropriate assay for your research needs.
The Imperative of Target Engagement in Drug Discovery
The journey of a drug from a laboratory curiosity to a clinical candidate is fraught with challenges, a significant portion of which can be attributed to a lack of robust target engagement in a physiologically relevant setting.[1] Early and unambiguous confirmation that a molecule binds to its intended target within the complex milieu of a cell is critical for several reasons:
-
Mechanism of Action (MoA) Validation: It provides direct evidence of the compound's proposed MoA, strengthening the scientific rationale for its development.[2]
-
Structure-Activity Relationship (SAR) Studies: Meaningful SAR can only be established when the biological activity is directly linked to target binding.[4]
-
Off-Target Effect Identification: Understanding on-target engagement is the first step toward identifying and mitigating potential off-target interactions that could lead to toxicity.
-
Translational Confidence: Assays performed in a cellular context offer a better prediction of a compound's behavior in more complex biological systems, including in vivo models and ultimately, human patients.[1]
The Cellular Thermal Shift Assay (CETSA): A Paradigm for In-Cell Target Validation
First introduced in 2013, CETSA has emerged as a transformative technology for assessing drug-target interactions directly in cells and tissues.[1][5] The assay is predicated on a fundamental biophysical principle: the binding of a ligand to its protein target confers thermal stability to the protein.[1][3][6] When heated, proteins denature and aggregate out of solution. However, a protein that is stabilized by a bound ligand will require a higher temperature to unfold, thus remaining soluble at temperatures where its unbound counterpart would precipitate.[6][7]
The elegance of CETSA lies in its ability to measure this thermal shift in a label-free manner within the native cellular environment, preserving the intricate network of protein-protein interactions, post-translational modifications, and subcellular compartmentalization that can influence drug binding.[1][8]
Visualizing the CETSA Workflow
Caption: A schematic representation of the Cellular Thermal Shift Assay (CETSA) workflow.
Experimental Protocol: CETSA for Target Engagement of this compound
The following protocol provides a step-by-step guide for performing a CETSA experiment to identify the cellular target(s) of this compound. As the specific target of this compound is not pre-defined, this protocol is framed as a target deconvolution study, which can be adapted for known targets.
I. Materials and Reagents
-
Cell Line: A human cancer cell line relevant to the potential therapeutic area of quinoline derivatives (e.g., A549 lung carcinoma, MCF-7 breast cancer).
-
Cell Culture Medium: Appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Phosphate-Buffered Saline (PBS): Sterile.
-
Lysis Buffer: (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification Assay: (e.g., BCA assay).
-
SDS-PAGE and Western Blotting Reagents: Acrylamide solutions, buffers, transfer membranes, blocking agents, primary and secondary antibodies.
-
Mass Spectrometry (for CETSA-MS): High-resolution mass spectrometer and associated reagents.
II. Step-by-Step Methodology
-
Cell Culture and Treatment:
-
Culture the chosen cell line to ~80% confluency.
-
Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-4 hours) at 37°C.
-
-
Cell Harvesting and Lysis (Option A: Lysis before heating):
-
Wash the cells with ice-cold PBS and scrape them into a collection tube.
-
Lyse the cells in a suitable lysis buffer on ice.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Heat Treatment:
-
Aliquot the cell suspension or lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a fixed duration (e.g., 3-5 minutes) using a thermal cycler.
-
Include an unheated control sample.
-
-
Separation of Soluble and Aggregated Proteins:
-
For intact cells, lyse them after the heat treatment.
-
Centrifuge all samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Quantification of Soluble Protein:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
-
Analysis of Target Protein Levels:
-
Western Blotting (for known targets):
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with a primary antibody specific to the putative target protein, followed by a suitable secondary antibody.
-
Visualize and quantify the band intensities.
-
-
Mass Spectrometry (CETSA-MS for target deconvolution):
-
III. Data Analysis and Interpretation
-
Melt Curve Generation: Plot the relative amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
-
Isothermal Dose-Response (ITDR) Curve: To determine the potency of target engagement, treat cells with a range of compound concentrations and heat them at a single, optimized temperature (a temperature that results in significant but not complete protein denaturation in the vehicle-treated sample). Plot the amount of soluble protein against the compound concentration to generate a dose-response curve and calculate the EC50 value.[6]
A Comparative Analysis: CETSA vs. Alternative Target Engagement Assays
While CETSA offers a unique advantage in its cellular context, other powerful biophysical techniques provide complementary information. The choice of assay depends on the specific research question, the stage of drug discovery, and the nature of the target protein.
| Feature | Cellular Thermal Shift Assay (CETSA) | Surface Plasmon Resonance (SPR) | Isothermal Titration Calorimetry (ITC) |
| Principle | Ligand binding alters the thermal stability of the target protein.[1][3][6] | Measures changes in refractive index upon ligand binding to an immobilized target.[12][13] | Measures the heat released or absorbed during the binding of a ligand to a target in solution.[14][15] |
| Assay Environment | Intact cells, cell lysates, or tissues.[1][5][8] | In vitro (purified protein).[13] | In vitro (purified protein). |
| Labeling Requirement | Label-free.[16] | Label-free.[12] | Label-free.[17] |
| Key Output | Thermal shift (ΔTm), EC50.[4][6] | Association rate (ka), dissociation rate (kd), and affinity (KD).[18][19] | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[15][17] |
| Throughput | Low to high (with CETSA HT formats).[10][20] | Medium to high.[21] | Low. |
| Strengths | Physiologically relevant context, no protein modification required.[1][3] | Real-time kinetics, high sensitivity.[12][13] | Direct measurement of binding thermodynamics, provides a complete thermodynamic profile.[14][22] |
| Limitations | Not all binding events cause a thermal shift, can be lower throughput for Western blot-based detection.[16] | Requires protein immobilization which may affect its conformation, potential for non-specific binding.[23] | Requires large amounts of pure protein, sensitive to buffer mismatches.[17] |
Visualizing the Comparison of Target Engagement Assays
Caption: A comparison of the key attributes measured by CETSA, SPR, and ITC.
When to Choose CETSA
CETSA is particularly advantageous in the following scenarios:
-
Target Deconvolution: For compounds identified through phenotypic screens, CETSA-MS can be a powerful tool to identify the molecular target(s) responsible for the observed cellular phenotype.[9][11]
-
Confirmation of Cellular Target Engagement: To verify that a compound reaches and binds to its intended target in a complex cellular environment, accounting for factors like cell permeability and intracellular metabolism.[3][24]
-
Lead Optimization: To generate SAR data based on cellular target engagement, providing a more physiologically relevant metric for compound prioritization.[20]
-
Biomarker Development: To identify downstream proteins whose thermal stability is altered upon target engagement, potentially serving as pharmacodynamic biomarkers.[5]
Conclusion: An Integrated Approach to Target Engagement
The validation of target engagement is a multifaceted challenge that often requires an integrated approach. While in vitro techniques like SPR and ITC provide high-quality, quantitative data on the kinetics and thermodynamics of binding to purified proteins, they do not capture the complexity of the cellular environment. The Cellular Thermal Shift Assay bridges this gap by providing a direct and label-free method to assess target engagement within intact cells. For a novel compound like this compound, a comprehensive strategy would involve leveraging CETSA, particularly in its mass spectrometry-based format, to identify its cellular interactors. Subsequent validation and detailed characterization of the binding interaction with purified protein can then be pursued using orthogonal methods such as SPR or ITC. By thoughtfully selecting and combining these powerful techniques, researchers can build a robust and compelling case for the mechanism of action of their compounds, ultimately increasing the probability of success in the challenging journey of drug development.
References
- 1. pelagobio.com [pelagobio.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. benchchem.com [benchchem.com]
- 5. CETSA [cetsa.org]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Surface Plasmon Resonance for Drug Discovery and Biomolecular Interaction Studies - Creative Proteomics [iaanalysis.com]
- 13. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 14. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reactionbiology.com [reactionbiology.com]
- 16. benchchem.com [benchchem.com]
- 17. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 18. lifesensors.com [lifesensors.com]
- 19. m.youtube.com [m.youtube.com]
- 20. m.youtube.com [m.youtube.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 23. mdpi.com [mdpi.com]
- 24. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Comparative Cytotoxicity of 6-Fluoro-8-(trifluoromethyl)quinoline in Normal vs. Cancer Cells
Introduction: The Quest for Selective Anticancer Agents
The grand challenge in cancer chemotherapy is to eradicate malignant cells while preserving the integrity of healthy tissues. This principle, known as selective cytotoxicity, is the cornerstone of modern drug development.[1] Quinoline and its derivatives have emerged as a promising class of heterocyclic compounds, demonstrating significant anticancer potential in numerous studies.[2][3][4] Their planar structure allows them to intercalate with DNA, and various derivatives have been shown to inhibit critical cellular processes like tyrosine kinases and topoisomerases, or induce apoptosis.[3][5]
This guide provides a comprehensive framework for evaluating the comparative cytotoxicity of a novel quinoline derivative, 6-Fluoro-8-(trifluoromethyl)quinoline. We will detail the experimental design, step-by-step protocols, and data analysis required to determine its efficacy and, crucially, its selectivity for cancer cells over normal cells. This document is structured to serve as a practical, field-proven manual for researchers, scientists, and drug development professionals, grounding every recommendation in established scientific principles and authoritative protocols.
Experimental Design & Rationale
To rigorously assess selective cytotoxicity, a paired-cell line model is the gold standard. This involves using a cancer cell line and a normal cell line derived from the same tissue of origin.[6] For this guide, we will use a hypothetical lung cancer model:
-
Cancer Cell Line: A549 (Human lung adenocarcinoma)
-
Normal Cell Line: BEAS-2B (Human bronchial epithelial cells)
This pairing allows for a direct comparison of the compound's effect, minimizing tissue-specific metabolic variations. The primary endpoints of this study are the half-maximal inhibitory concentration (IC50) and the Selectivity Index (SI), which together provide a quantitative measure of the compound's therapeutic potential.[1][6]
Overall Experimental Workflow
The workflow is designed to first quantify cell viability to determine the IC50 value and then to elucidate the mechanism of cell death, focusing on apoptosis.
Caption: Experimental workflow for comparative cytotoxicity analysis.
Part 1: Determining Cytotoxicity and Selectivity
The initial phase focuses on quantifying the compound's effect on cell viability using the MTT assay, a robust and widely used colorimetric method.[7][8]
Key Experiment: MTT Cell Viability Assay
Principle: This assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[8][9][10] The amount of formazan produced is directly proportional to the number of living cells.[10]
Detailed Protocol:
-
Cell Seeding:
-
Culture A549 and BEAS-2B cells to ~80% confluency.
-
Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in serum-free media to create a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO only) and a media-only blank.
-
Carefully remove the media from the cells and add 100 µL of the respective compound dilutions.
-
Incubate for 24, 48, or 72 hours. A 48-hour incubation is often a good starting point.
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Carefully aspirate the media-MTT mixture from the wells.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.[9]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Measure the absorbance (OD) at 570 nm using a microplate reader.[8][11]
-
Data Analysis and Interpretation
-
Calculate Percent Viability:
-
Percent Viability = [(OD_treated - OD_blank) / (OD_vehicle - OD_blank)] x 100
-
-
Determine IC50:
-
Plot Percent Viability against the log of the compound concentration.
-
Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration that inhibits 50% of cell growth.[12]
-
-
Calculate Selectivity Index (SI):
Hypothetical Data Summary
| Cell Line | Type | IC50 (µM) after 48h | Selectivity Index (SI) |
| A549 | Lung Cancer | 8.5 | \multirow{2}{*}{6.82 } |
| BEAS-2B | Normal Lung | 58.0 |
This table presents hypothetical data for illustrative purposes. An SI of 6.82 would suggest that this compound is nearly seven times more toxic to the lung cancer cells than to the normal bronchial epithelial cells, marking it as a candidate worthy of further investigation.
Part 2: Elucidating the Mechanism of Cell Death
After establishing selective cytotoxicity, the next critical step is to understand how the compound kills the cancer cells. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer agents as it avoids the inflammatory response associated with necrosis.[16][17]
Key Experiment: Annexin V & Propidium Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.[16]
-
Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[17] Annexin V is a protein that binds with high affinity to PS in the presence of calcium, thus identifying early apoptotic cells.
-
Propidium Iodide (PI): PI is a fluorescent DNA-binding dye that is excluded by the intact membrane of live and early apoptotic cells. It can only enter cells in late apoptosis or necrosis when membrane integrity is lost.[18]
Detailed Protocol:
-
Cell Treatment:
-
Seed A549 and BEAS-2B cells in 6-well plates.
-
Treat the cells with this compound at concentrations corresponding to their respective IC50 and 2x IC50 values for 24-48 hours. Include an untreated control.
-
-
Cell Harvesting:
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[18][19]
-
Transfer 100 µL of the cell suspension (100,000 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[16][19]
-
-
Flow Cytometry Analysis:
Data Interpretation:
The results are visualized on a quadrant plot:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.[16]
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.[16][18]
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.[16][18]
-
Upper-Left (Annexin V- / PI+): Necrotic cells (rare).[16]
A significant shift of the A549 cell population into the lower-right and upper-right quadrants compared to the BEAS-2B cells would confirm that this compound selectively induces apoptosis in the cancer cells.
Hypothesized Mechanism of Action: p53-Mediated Apoptosis
Many cytotoxic agents, including quinoline derivatives, exert their effects by inducing DNA damage, which in turn activates the p53 tumor suppressor pathway.[20][21] In cells with functional p53, like A549, this activation can lead to cell cycle arrest or apoptosis.[22] A key mechanism involves p53 transcriptionally upregulating the pro-apoptotic protein Bax and down-regulating the anti-apoptotic protein Bcl-2.[20][22][23] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases, ultimately executing the apoptotic program.
Caption: Hypothesized p53-mediated apoptotic pathway.
Conclusion and Future Directions
This guide outlines a robust, two-stage methodology for assessing the selective anticancer potential of this compound. By first quantifying its cytotoxicity and selectivity index (SI) and then confirming an apoptotic mechanism of action, researchers can build a strong, data-driven case for a compound's therapeutic promise. An SI value significantly greater than 2, coupled with selective induction of apoptosis in cancer cells, would strongly warrant further preclinical development, including in vivo efficacy studies in animal models and more detailed mechanistic investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. neuroquantology.com [neuroquantology.com]
- 5. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. clyte.tech [clyte.tech]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. clyte.tech [clyte.tech]
- 13. researchgate.net [researchgate.net]
- 14. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. bosterbio.com [bosterbio.com]
- 17. scispace.com [scispace.com]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. The relationship between cisplatin-induced apoptosis and p53, bcl-2 and bax expression in human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The p53–Bcl-2 connection - PMC [pmc.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. academic.oup.com [academic.oup.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Fluoro-8-(trifluoromethyl)quinoline
For laboratory professionals engaged in pharmaceutical research and drug development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Fluoro-8-(trifluoromethyl)quinoline, a compound whose unique chemical properties demand meticulous handling to ensure personnel safety and environmental protection. This document is designed to be a self-validating system, explaining the causality behind each procedural step to empower researchers with the knowledge to handle this and similar halogenated quinoline derivatives with confidence.
Hazard Profile and Risk Assessment: Understanding the "Why"
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, we can infer its potential hazards from structurally similar compounds. Quinolines and their derivatives are recognized for their biological activity and potential toxicity.[1] The presence of a trifluoromethyl group can also influence the compound's reactivity and toxicological profile.[2] Therefore, it is imperative to treat this compound as a hazardous substance.[1]
A thorough risk assessment should be conducted before any handling or disposal procedures are initiated. This assessment must consider the quantity of the chemical, the potential for aerosolization, and the specific laboratory environment.[3]
Assumed Hazard Profile:
| Hazard Class | Description |
| Acute Toxicity | Potentially harmful if swallowed, inhaled, or in contact with skin.[4] |
| Skin Corrosion/Irritation | May cause skin irritation.[5][6] |
| Eye Damage/Irritation | May cause serious eye irritation.[5][6] |
| Respiratory Irritation | May cause respiratory irritation.[5][6] |
| Aquatic Toxicity | Halogenated organic compounds can pose a risk to the environment.[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and consistent use of appropriate PPE is non-negotiable when handling this compound. The following table outlines the minimum recommended PPE.[7]
| Activity | Required Personal Protective Equipment |
| Routine Handling & Disposal Preparation | - Chemical-resistant gloves (e.g., nitrile)[1] - Laboratory coat[1] - Safety glasses with side shields[8] |
| Weighing & Transfer of Solids | - Chemical-resistant gloves (nitrile or neoprene)[4] - Laboratory coat - Chemical splash goggles[8] - Face shield (recommended)[4] - Use of a chemical fume hood or ventilated enclosure is mandatory.[8] |
| Spill or Release Cleanup | - NIOSH-approved respirator with an organic vapor cartridge[4] - Chemical-resistant gloves[9] - Chemical splash goggles[9] - Long-sleeved shirt and long pants or a chemical-resistant apron[4][10] |
Causality: The multi-layered PPE approach is designed to prevent all routes of exposure. Chemical-resistant gloves protect against dermal absorption, while safety goggles and face shields prevent contact with the eyes and face. A properly functioning chemical fume hood is essential to control the inhalation of any dust or vapors.[3]
Waste Segregation and Container Management: Preventing Hazardous Reactions
Proper segregation of chemical waste is a critical step in preventing accidental chemical reactions and ensuring compliant disposal.[11]
Step-by-Step Protocol:
-
Designate a Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container.[4] The container should be in good condition with a secure, leak-proof screw-on cap.[12]
-
Labeling: The label must include:
-
Waste Stream Segregation:
-
Solid Waste: Collect unused or contaminated solid this compound in a designated solid hazardous waste container.[4] This includes contaminated lab supplies like weighing paper and gloves, which should be double-bagged.[12]
-
Liquid Waste: If the compound is in a solution, collect it in a designated liquid hazardous waste container. Keep halogenated organic solvent waste streams separate from non-halogenated ones.[1][4]
-
Sharps: Contaminated sharps such as pipette tips or broken glass must be placed in a puncture-resistant sharps container labeled as hazardous waste.[12]
-
Causality: Segregating waste streams prevents potentially violent reactions between incompatible chemicals. For instance, mixing acidic waste with certain other chemicals can generate toxic gases.[13] Clear and accurate labeling is a regulatory requirement and ensures that waste handlers are aware of the container's contents and associated hazards.
Disposal Workflow: A Step-by-Step Guide
The following workflow provides a logical sequence for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Detailed Protocol:
-
Preparation: Before starting, ensure you are wearing the appropriate PPE and have the correctly labeled hazardous waste containers ready.[4]
-
Waste Transfer: Conduct all transfers of this compound waste within a certified chemical fume hood to minimize the risk of inhalation.[8] Avoid generating dust or splashes.[4]
-
Decontamination:
-
Thoroughly decontaminate the work area and any equipment used with a suitable solvent (e.g., acetone or ethanol).[1]
-
Collect all rinsate and contaminated cleaning materials as hazardous waste.[8]
-
For empty containers, it is often advisable to dispose of the container itself as hazardous waste rather than triple-rinsing, which creates additional liquid waste.[11][14] However, if triple-rinsing is performed, the rinsate must be collected as hazardous waste.[11]
-
-
Temporary Storage:
-
Securely seal the hazardous waste container.[12]
-
Store the container in a designated and well-ventilated satellite accumulation area.[13][14]
-
Utilize secondary containment to capture any potential leaks.[12] The secondary container should be capable of holding 110% of the volume of the primary container.[12]
-
-
Waste Pickup: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.[4] Disposal must be handled by a licensed hazardous waste disposal facility in accordance with local, state, and federal regulations.[1][4]
Spill and Emergency Procedures
In the event of a spill, immediate and correct action is crucial.
Spill Response:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.[4]
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.[4]
-
Containment: For liquid spills, use an appropriate absorbent material to contain the spill.[4]
-
Cleanup: Wearing the appropriate PPE, carefully collect the spilled material and any contaminated absorbent into a designated hazardous waste container.[4]
-
Decontaminate: Clean the spill area thoroughly.[1]
-
Report: Report the spill to your institution's EHS department.[1]
Exposure Response:
-
Inhalation: Move the individual to fresh air and seek immediate medical attention.[5]
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
Regulatory Compliance
In the United States, the disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] It is essential to adhere to all federal, state, and local regulations.[14] Your institution's EHS department is the primary resource for ensuring compliance with these regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. jefferson.edu [jefferson.edu]
- 4. benchchem.com [benchchem.com]
- 5. aksci.com [aksci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 11. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 12. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 13. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 14. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
